2-Amino-4-nitrophenol hydrochloride
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
65407-97-8 |
|---|---|
Molecular Formula |
C6H7ClN2O3 |
Molecular Weight |
190.58 g/mol |
IUPAC Name |
2-amino-4-nitrophenol;hydrochloride |
InChI |
InChI=1S/C6H6N2O3.ClH/c7-5-3-4(8(10)11)1-2-6(5)9;/h1-3,9H,7H2;1H |
InChI Key |
ZNCXJJQGNNRNPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: 2-Amino-4-nitrophenol Hydrochloride
Topic: 2-Amino-4-nitrophenol Hydrochloride: Chemical Properties, Synthesis, and Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Amino-4-nitrophenol (ANP) and its hydrochloride salt are critical aromatic intermediates in the synthesis of azo dyes, pigments, and heterocyclic pharmaceuticals. While the free base (CAS 99-57-0) is the primary commercial form, the hydrochloride salt plays a pivotal role in purification and downstream processing. The salt form significantly enhances water solubility and oxidation resistance compared to the free amine, making it the preferred state for diazotization reactions and isolation from crude reduction mixtures.
This guide details the physicochemical architecture, validated synthesis protocols, and reactivity profiles of 2-amino-4-nitrophenol hydrochloride, providing a roadmap for its use in high-fidelity organic synthesis.
Molecular Architecture & Physicochemical Profile
Chemical Identity
The hydrochloride salt consists of the protonated 2-amino-4-nitrophenol cation and a chloride counterion. This protonation occurs at the amine group (
| Property | Data (Free Base) | Data (Hydrochloride Salt) |
| CAS Number | 99-57-0 | Generated in situ / Custom |
| Formula | ||
| Molecular Weight | 154.12 g/mol | 190.58 g/mol |
| Appearance | Orange/Brown Prisms | Yellow/Grey Crystalline Solid |
| Solubility (Water) | Low (< 1 mg/mL) | High (Acidic pH) |
| Melting Point | 143–145 °C | Decomposes >200 °C (Typical for salts) |
| pKa | 3.1 (Amine), 7.6 (Phenol) | N/A (Fully protonated) |
Stability and Storage
-
Oxidation Sensitivity: The free base is prone to darkening upon air exposure due to oxidation of the amino group and phenol to quinoid structures.
-
Salt Advantage: The hydrochloride form stabilizes the amine functionality, retarding oxidative degradation. It acts as a "storage form" in solution during multi-step synthesis.
Synthetic Routes & Purification Protocols[1][2][3]
The industrial and laboratory standard for producing 2-amino-4-nitrophenol hydrochloride involves the Zinin Reduction of 2,4-dinitrophenol. This method relies on the regioselective reduction of the ortho-nitro group (relative to the phenol) using sulfide reagents.
Synthesis Workflow (Zinin Reduction)
Mechanism: The reaction utilizes sodium sulfide (
Protocol: Selective Reduction to Hydrochloride Salt
-
Preparation of Phenolate:
-
Suspend 1.63 mol (300 g) of 2,4-dinitrophenol in 2.5 L water.
-
Add ammonium chloride (600 g) and aqueous ammonia to buffer the pH to ~8.5. Heat to 85°C.
-
-
Regioselective Reduction:
-
Cool to 70°C. Add sodium sulfide (fused, 60%) portion-wise.
-
Critical Control: Maintain temperature between 80–85°C. Exotherms indicate active reduction.
-
-
Acidification & Salt Formation (The Purification Step):
-
Filter the hot reaction mixture to remove insoluble impurities.[1]
-
Add the filtrate to concentrated Hydrochloric Acid (HCl).
-
Result: The 2-amino-4-nitrophenol converts to its hydrochloride salt , which remains soluble in the hot acidic aqueous phase, while elemental sulfur (byproduct of sulfide oxidation) precipitates or coagulates.
-
-
Isolation:
Visualization of Synthesis Logic
Caption: Workflow for the regioselective synthesis and purification of 2-amino-4-nitrophenol via the hydrochloride intermediate.
Reactivity & Functionalization
The hydrochloride salt is the active species in diazotization, a gateway to azo dye synthesis. The presence of the electron-withdrawing nitro group at the para position relative to the hydroxyl group, and meta to the amine, creates a unique electronic push-pull system.
Diazotization (Azo Coupling)
Because the amine is already protonated in the hydrochloride form, it reacts rapidly with sodium nitrite in acidic media to form the diazonium salt.
-
Reagents: 2-Amino-4-nitrophenol HCl +
+ (excess). -
Conditions:
.[4][2][5][1] -
Product: 2-Hydroxy-5-nitrobenzenediazonium chloride.
-
Application: This diazonium species acts as an electrophile, coupling with electron-rich aromatics (e.g., naphthols, resorcinol) to form metal-complex dyes (C.I. Mordant dyes).
Cyclization to Benzoxazoles
Condensation of 2-amino-4-nitrophenol hydrochloride with carboxylic acid derivatives yields substituted benzoxazoles, which are pharmacophores in antimicrobial and anticancer drug discovery.
-
Mechanism: The phenolic
and amino (liberated from HCl in situ) attack the carbonyl carbon of the acid derivative, followed by dehydration.
Visualization of Reaction Pathways
Caption: Divergent synthetic pathways utilizing the hydrochloride salt for dye manufacturing and heterocyclic drug synthesis.
Analytical Characterization
To validate the identity of the hydrochloride salt vs. the free base, the following spectral features are diagnostic.
Proton NMR ( -NMR)
-
Solvent: DMSO-
(The salt is soluble in polar aprotic solvents). -
Aromatic Region: Three distinct protons.[6]
-
~7.0 ppm (d,
Hz, H-6, ortho to OH). - ~7.9 ppm (dd, H-5).
-
~8.5 ppm (d, H-3, ortho to
).
-
~7.0 ppm (d,
-
Exchangeable Protons:
-
The
protons in the salt will appear as a broad singlet, typically downfield (8.0–10.0 ppm), distinct from the sharper signal (~5.0–6.0 ppm) of the free base.
-
Infrared Spectroscopy (FT-IR)
-
Amine/Ammonium:
-
Free Base: Doublet at 3300–3500 cm
(N-H stretch). -
HCl Salt: Broad, strong band at 2600–3200 cm
(N-H stretch of ).
-
-
Nitro Group: Strong symmetric and asymmetric stretches at 1340 cm
and 1530 cm .
Handling & Safety (E-E-A-T)
Toxicology & Hazards
-
Acute Toxicity: Classified as toxic by ingestion (Category 3).
-
Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
-
Sensitization: Potential skin sensitizer.[7]
-
Mutagenicity: Some nitro-amino phenols show mutagenic potential in Ames tests; handle as a suspected genotoxin.
Safe Handling Protocol
-
Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust.
-
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and N95 particulate respirator if dust generation is likely.
-
Spill Management: Do not dry sweep. Dampen with water or ethanol to suppress dust, then collect for hazardous waste disposal (incineration).
References
-
Organic Syntheses. (1945). 2-Amino-4-nitrophenol.[4][2][5][1][3][8][9][10][11] Organic Syntheses, Coll. Vol. 3, p.83. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3613389, 2-Amino-4-nitrophenol. Link
-
Google Patents. (1982). Process for the preparation of 2-amino-4-nitrophenol (US4329503A). Link
-
NOAA Office of Response and Restoration. (n.d.). 2-AMINO-4-NITROPHENOL | CAMEO Chemicals. Link
-
BenchChem. (2025). Synthesis and Reactivity of Aminonitrophenols. Link
Sources
- 1. DE3002254A1 - METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL - Google Patents [patents.google.com]
- 2. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. 4-aminobenzene-1,2-diol | 13047-04-6 | Benchchem [benchchem.com]
- 5. EP0033099A1 - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]
- 9. 2-Amino-4-nitrophenol | CAS 99-57-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. 99-57-0 Cas No. | 2-Amino-4-nitrophenol | Apollo [store.apolloscientific.co.uk]
- 11. 99-57-0 Cas No. | 2-Amino-4-nitrophenol | Apollo [store.apolloscientific.co.uk]
2-Amino-4-nitrophenol Hydrochloride: Molecular Architecture & Technical Specifications
Executive Summary
2-Amino-4-nitrophenol (CAS: 99-57-0 for free base) is a critical aromatic intermediate utilized in the synthesis of azo dyes, mordant dyes, and pharmaceutical precursors. While often handled as the free base, the hydrochloride salt represents a crucial protonated state encountered during acid-mediated isolation and specific synthetic functionalizations.
This technical guide provides a comprehensive analysis of the molecular structure, synthesis pathways, and physicochemical properties of 2-amino-4-nitrophenol, with a specific focus on the structural implications of the hydrochloride form.
Molecular Architecture & Crystallography
Structural Core
The core structure consists of a benzene ring substituted with three distinct functional groups:
-
Position 1: Hydroxyl group (-OH)[1]
-
Position 2: Amino group (-NH₂ in free base; -NH₃⁺ in hydrochloride)
-
Position 4: Nitro group (-NO₂)
In the hydrochloride salt , the amino group at position 2 is protonated, converting the molecule into a cationic species balanced by a chloride anion (
Crystallographic Data (Free Base vs. Salt)
While the commercial entity is typically the free base, understanding the crystal packing of the monohydrate (often the isolated form) provides insight into the lattice energy and solubility profile.
| Parameter | Free Base Monohydrate (Experimental) | Hydrochloride Salt (Theoretical/Derived) |
| Crystal System | Monoclinic | Triclinic or Monoclinic (Predicted) |
| Space Group | - | |
| Z (Formula Units) | 8 | - |
| Key Interaction | Intramolecular H-bond (NH...O) | Ionic interaction ( |
| Planarity | Nitro group twisted ~6-12° out of plane | Ring planar; Nitro group twisted |
Structural Insight: In the free base, an intramolecular hydrogen bond exists between the amino nitrogen and the phenolic oxygen. In the hydrochloride form, this internal bond is disrupted by the protonation of the amine, leading to a structure dominated by strong ionic interactions between the ammonium moiety and the chloride counterion.
Molecular Diagram (Resonance & Protonation)
Figure 1: Transition between the neutral free base and the hydrochloride salt, highlighting the protonation of the amino group.
Synthesis & Isolation Protocol
The synthesis of 2-amino-4-nitrophenol typically proceeds via the partial reduction of 2,4-dinitrophenol.[2][3] The hydrochloride form is often the transient species present in the acidic filtrate before final neutralization.
Synthesis Workflow
-
Reduction: Selective reduction using Sodium Sulfide (
) or Hydrazine ( ) in the presence of a catalyst. -
Acidification: Treatment with Hydrochloric Acid (HCl) to remove sulfur/catalyst and form the soluble hydrochloride salt.
-
Isolation: Neutralization to pH 4-5 to precipitate the free base.
Step-by-Step Protocol (Laboratory Scale)
| Step | Reagent | Conditions | Observation |
| 1. Solubilization | 2,4-DNP + | 85°C, Stirring | Formation of ammonium salt (soluble). |
| 2. Reduction | 70-85°C, Slow addition | Exothermic reaction; color change to dark red. | |
| 3. Filtration | - | Hot filtration | Removal of sulfur byproducts. |
| 4.[2] Acidification | HCl (conc.) | Cool to 20°C | Formation of 2-Amino-4-nitrophenol HCl (in solution). |
| 5.[2] Neutralization | Sodium Acetate / NaOH | pH 4.5 - 5.0 | Precipitation of orange/brown needles (Free Base). |
Critical Control Point: The hydrochloride salt is highly soluble in water. To isolate it specifically, one must avoid the final neutralization step and instead evaporate the acidic solution or precipitate using an antisolvent (e.g., cold ethanol/ether) under anhydrous conditions.
Figure 2: Synthetic pathway from 2,4-dinitrophenol to the target amino-nitrophenol, showing the hydrochloride salt as the key acidic intermediate.
Spectroscopic Characterization
Identification of the molecule relies on distinct spectral fingerprints. The hydrochloride salt will exhibit shifts relative to the free base due to the ammonium group.
UV-Vis Spectroscopy[1]
-
Solvent: Methanol/Water
- : 224 nm, 262 nm, 308 nm.[1]
-
Note: In acidic media (HCl salt form), the absorption bands may undergo a hypsochromic shift (blue shift) due to the removal of the lone pair participation of the nitrogen in the conjugated system.
Nuclear Magnetic Resonance ( H-NMR)
-
Solvent: DMSO-
-
Aromatic Region: Three distinct proton signals corresponding to the 1,2,4-substitution pattern.
- ~ 6.8 - 7.5 ppm (Multiplets).
-
Exchangeable Protons:
-
Phenolic -OH: Broad singlet,
> 9.0 ppm. -
Amine -NH₂: Broad singlet,
~ 5.0 - 6.0 ppm. -
Ammonium -NH₃⁺ (HCl salt): Broad signal shifted significantly downfield (
8.0 - 10.0 ppm), often merging with the phenolic signal.
-
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled.[5]
-
Skin/Eye Irritation: Causes serious eye irritation (Category 2A) and skin irritation (Category 2).
-
Mutagenicity: Muta. 2 (Suspected of causing genetic defects).
Handling Protocol:
-
PPE: Nitrile gloves (double gloving recommended), N95/P100 respirator, and safety goggles.
-
Storage: Store under inert atmosphere (Nitrogen) if possible, protected from light. The hydrochloride salt is hygroscopic; keep strictly dry.
-
Spill Response: Do not dry sweep. Dampen with ethanol/water to suppress dust, then collect for hazardous waste disposal (Incineration).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3613389, 2-Amino-4-nitrophenol. Retrieved from [Link]
-
Hartman, W. W., & Silloway, H. L. (1945). 2-Amino-4-nitrophenol.[1][4][2][3][6] Organic Syntheses, Coll. Vol. 3, p.82. Retrieved from [Link]
-
Tanak, H., et al. (2010). 2-Amino-4-nitrophenol monohydrate. Acta Crystallographica Section E, 66(10), o2544. Retrieved from [Link]
Sources
- 1. 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]
- 2. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 3. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 4. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. 2-AMINO-4-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to 2-Amino-4-nitrophenol
This guide provides a comprehensive technical overview of 2-Amino-4-nitrophenol (CAS No. 99-57-0), a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into its chemical identity, properties, synthesis, applications, and safety protocols, with a special focus on the role of its hydrochloride salt in purification processes.
Chemical Identity and Core Properties
2-Amino-4-nitrophenol is an aromatic compound characterized by the presence of an amino group, a hydroxyl group, and a nitro group attached to a benzene ring. Its unique structure makes it a versatile precursor in various chemical syntheses.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| Chemical Name | 2-Amino-4-nitrophenol |
| CAS Number | 99-57-0[1][2][3] |
| Molecular Formula | C6H6N2O3[1][2][3] |
| Molecular Weight | 154.12 g/mol [2][3] |
| IUPAC Name | 2-amino-4-nitrophenol[1] |
| Synonyms | 2-Hydroxy-5-nitroaniline, 4-Nitro-2-aminophenol, p-Nitro-o-aminophenol[1][2] |
| InChI Key | VLZVIIYRNMWPSN-UHFFFAOYSA-N[4] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Orange prisms or yellow powder.[1][5] | NTP, 1992 |
| Melting Point | 143-145 °C | Apollo Scientific |
| Solubility | Soluble in ethanol, diethyl ether, acetic acid, and warm benzene. Sparingly soluble in water. | PubChem |
| pKa | pKa1 = 3.1 (amine); pKa2 = 7.6 (phenol) at 25 °C | PubChem |
Synthesis and the Role of the Hydrochloride Intermediate
The primary route for the industrial production of 2-Amino-4-nitrophenol involves the selective reduction of 2,4-dinitrophenol. Various reducing agents can be employed, with sodium sulfide and hydrazine hydrate being common choices.
A notable aspect of its purification, as detailed in patent literature, is the in-situ formation of 2-Amino-4-nitrophenol hydrochloride.[2] This salt exhibits significantly higher water solubility compared to the free base. This property is exploited to separate the product from insoluble impurities, such as sulfur, which may be a byproduct of the reduction step. Following the removal of impurities by filtration, the aqueous solution of the hydrochloride is neutralized to precipitate the purified 2-Amino-4-nitrophenol.
Caption: Synthesis of 2-Amino-4-nitrophenol and purification via its hydrochloride salt.
Experimental Protocol: Laboratory Scale Synthesis
The following protocol is adapted from established procedures for the selective reduction of dinitrophenols.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, suspend 2,4-dinitrophenol in water.
-
Addition of Reagents: Add ammonium chloride and aqueous ammonia, and heat the mixture to approximately 85°C.
-
Reduction: Gradually add sodium sulfide to the heated mixture, maintaining the temperature between 80-85°C. After the addition is complete, continue heating for a short period to ensure the reaction goes to completion.
-
Purification via Hydrochloride: a. Filter the hot reaction mixture to remove any insoluble byproducts. b. Acidify the filtrate with hydrochloric acid to a pH of ~1. This converts the 2-Amino-4-nitrophenol to its more soluble hydrochloride salt. c. Filter the acidified solution to remove any precipitated impurities.
-
Isolation of Pure Product: Neutralize the clear filtrate with a base (e.g., sodium hydroxide solution) to a pH of approximately 5. The purified 2-Amino-4-nitrophenol will precipitate out of the solution.
-
Final Steps: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
Applications in Research and Industry
2-Amino-4-nitrophenol serves as a crucial building block in several industrial applications:
-
Dye Manufacturing: It is a key intermediate in the synthesis of various mordant and acid dyes.
-
Polymer Industry: It has been utilized as an antioxidant and light stabilizer in butyl rubbers.
-
Organic Synthesis: It acts as a catalyst in the production of hexadiene.
-
Cosmetics: Historically, it was used as a component in hair dye formulations.
Safety, Handling, and Regulatory Information
Due to its chemical nature, 2-Amino-4-nitrophenol requires careful handling to minimize exposure and ensure a safe working environment.
Table 3: Hazard Identification and Safety Precautions
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | Toxic by ingestion.[5] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Irritation | Causes skin irritation.[4] | Wear protective gloves and clothing. In case of contact, wash with plenty of soap and water.[6] |
| Eye Irritation | Causes serious eye irritation.[4] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[6] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Avoid breathing dust. Use only in a well-ventilated area.[6] |
Personal Protective Equipment (PPE):
-
Respiratory Protection: For operations generating dust, a NIOSH-approved respirator with a dust/mist filter is recommended.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.
-
Eye Protection: Safety glasses with side-shields or chemical goggles are mandatory.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of 2-Amino-4-nitrophenol, allowing for both qualitative identification and quantitative determination.
Example HPLC Method
While a specific validated method for 2-Amino-4-nitrophenol is not provided in the immediate search results, a general approach based on the analysis of similar aromatic compounds can be outlined.
Caption: A typical workflow for the HPLC analysis of 2-Amino-4-nitrophenol.
Method Parameters (starting point for method development):
-
Column: A C18 reverse-phase column is a common choice for separating aromatic compounds.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a buffer such as formic acid or ammonium acetate to improve peak shape.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance.
-
Quantification: Performed by comparing the peak area of the sample to that of a certified reference standard.
References
-
PubChem. (n.d.). 2-Amino-4-Nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-amino-4-nitrophenol.
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]
Sources
- 1. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 3. 2-Amino-4-nitrophenol | CAS 99-57-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 2-Amino-4-nitrophenol 96 99-57-0 [sigmaaldrich.com]
- 5. 2-AMINO-4-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
Technical Whitepaper: Selective Synthesis of 2-Amino-4-nitrophenol Hydrochloride via Zinin Reduction
Executive Summary
2-Amino-4-nitrophenol (2A4NP) is a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds (e.g., benzoxazoles) and high-performance azo dyes. The synthesis of 2A4NP from 2,4-dinitrophenol (2,4-DNP) presents a classic problem in regioselectivity: distinguishing between two chemically similar nitro groups.
This guide details the Zinin Reduction , a sulfide-mediated partial reduction that leverages the ortho-hydroxyl group to selectively reduce the 2-nitro position while leaving the 4-nitro group intact. Unlike catalytic hydrogenation, which often leads to over-reduction (yielding 2,4-diaminophenol), the sulfide protocol offers high specificity and scalability.
Key Technical Deliverables:
-
Regiocontrol: Mechanistic justification for the 2-position selectivity.
-
Safety Protocols: Handling 2,4-DNP (uncoupler/explosive) and
management. -
Process Engineering: A self-validating workflow for the isolation of the Hydrochloride salt.
Strategic Analysis: The Regioselectivity Challenge
The reduction of 2,4-DNP involves a competition between the nitro group at the ortho (2) position and the para (4) position relative to the hydroxyl group.
Mechanistic Driver: The "Ortho-Effect"
In alkaline sulfide solutions, 2,4-DNP exists as the phenolate ion. The regioselectivity for the 2-position is driven by two factors:
-
Chelation/Proximity: The alkali metal cation (
or ) can coordinate between the phenolate oxygen and the ortho-nitro group, anchoring the reducing species (sulfide/hydrosulfide) in close proximity to the 2-position. -
Steric/Electronic Environment: While the para-nitro group is typically more electrophilic in unsubstituted benzenes, the electron-donating phenolate strongly deactivates the ring. The ortho-nitro group, however, participates in hydrogen bonding (in the neutral form) or cation bridging (in the salt form), facilitating the transfer of electrons from the sulfur species.
Reaction Scheme:
Pathway Visualization
The following diagram illustrates the divergent pathways and the selective favorability of the 2-amino product.
Caption: Regioselectivity logic flow in the Zinin reduction of 2,4-DNP. The ortho-pathway is kinetically favored.
Materials & Safety Architecture
Critical Hazard: 2,4-Dinitrophenol
-
Metabolic Poison: 2,4-DNP uncouples oxidative phosphorylation. Inhalation or skin absorption can cause fatal hyperthermia. Double-gloving and full-face respirators are mandatory.
-
Explosive: Dry 2,4-DNP is a high-explosive. It is typically supplied wetted (15-35% water).[1] Never allow the material to dry out completely during storage.
Reagent Stoichiometry
| Reagent | Role | Molar Eq. | Notes |
| 2,4-Dinitrophenol | Substrate | 1.0 | Use wetted paste; correct weight for water content.[1] |
| Sodium Sulfide ( | Reducing Agent | 3.0 - 3.5 | Fused flakes or crystals. Excess required. |
| Ammonium Chloride | Buffer/Activator | 7.0 | Buffers pH to prevent ring degradation. |
| Ammonia (aq) | Solvent/Base | Excess | Maintains solubility of phenolate. |
| Hydrochloric Acid (30%) | Workup | Excess | Converts free base to HCl salt. |
Experimental Protocol: Synthesis of 2-Amino-4-nitrophenol HCl
Phase 1: Preparation of the Reductant System
Objective: Solubilize the substrate and establish the buffering system.
-
Setup: Use a 3-neck round-bottom flask equipped with a mechanical stirrer (Teflon paddle), reflux condenser, and internal thermometer.
-
Solubilization: Suspend 1.0 eq of 2,4-DNP in water (approx. 8-10 mL per gram of DNP).
-
Activation: Add 7.0 eq of Ammonium Chloride (
) and enough concentrated aqueous Ammonia to raise pH to ~9-10. -
Heating: Heat the mixture to 85°C on a steam bath or oil bath. Ensure complete dissolution (deep yellow/orange solution of the ammonium phenolate).
Phase 2: Controlled Zinin Reduction
Objective: Selective reduction of the 2-nitro group.
-
Temperature Adjustment: Remove the heat source and allow the mixture to cool to 70°C .
-
Addition: Add Sodium Sulfide (
) in small portions over 30-45 minutes.-
Critical Control Point: The reaction is exothermic. Maintain temperature between 80-85°C using the rate of addition. Do not exceed 90°C to avoid over-reduction.
-
-
Digestion: After addition is complete, maintain the mixture at 85°C for 15 minutes .
-
Filtration (Hot): Filter the reaction mixture while hot through a pre-warmed Büchner funnel to remove elemental sulfur (byproduct) and insoluble impurities.
-
Note: If the filtrate is not clear, treat with activated carbon and refilter.
-
Phase 3: Isolation and Conversion to Hydrochloride
Objective: Precipitation of the target amine and salt formation.
-
Crystallization of Free Base: Cool the filtrate slowly to 20°C, then chill to 4°C overnight. The free base (2-amino-4-nitrophenol) will crystallize as dark brown/red needles.
-
Collection: Filter the crude free base and wash with a small amount of ice-cold water.
-
Salt Formation (The HCl Step):
-
Transfer the wet filter cake to a clean beaker.
-
Dissolve in the minimum amount of boiling 10% Hydrochloric Acid .
-
Self-Validation: The solution should turn from dark red (base) to a lighter yellow-orange (acidic salt).
-
-
Final Crystallization: Allow the acidic solution to cool slowly to room temperature, then refrigerate. 2-Amino-4-nitrophenol Hydrochloride will precipitate as yellow-brown needles.
-
Drying: Filter and dry in a vacuum desiccator over
or . Do not oven dry at high temperatures due to potential instability.
Process Workflow Diagram
Caption: Step-by-step synthesis workflow for the Hydrochloride salt.
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical checkpoints must be met.
| Parameter | Specification | Method |
| Appearance | Yellow to brownish needles | Visual |
| Melting Point (Free Base) | 142°C - 144°C | Capillary MP (Lit. Value [1]) |
| Melting Point (HCl Salt) | >200°C (Decomposes) | Capillary MP |
| 1H NMR (DMSO-d6) | Distinct shifts for H-3, H-5, H-6 | NMR Spectroscopy |
| Regio-Check | Coupling constants ( | H-3 (d, |
Differentiation from Isomer: The 4-amino-2-nitrophenol isomer has a significantly different melting point (~129°C) and distinct NMR splitting patterns due to the different symmetry relative to the hydroxyl group.
References
-
Hartman, W. W., & Silloway, H. L. (1946). 2-Amino-4-nitrophenol .[2][3][4][5][6][7][8] Organic Syntheses, 26, 8; Coll. Vol. 3, 82. [Link]
-
Porter, H. K. (1973).[9] The Zinin Reduction of Nitroarenes . Organic Reactions, 20, 455–481.[9] [Link]
-
National Center for Biotechnology Information. (2023).[10] PubChem Compound Summary for CID 7449, 2-Amino-4-nitrophenol . [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: 2,4-Dinitrophenol . [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. EP0033099A1 - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 4. DE3002254A1 - METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL - Google Patents [patents.google.com]
- 5. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 6. CN105801440A - Preparation method of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. Zinin reaction - Wikipedia [en.wikipedia.org]
- 10. westliberty.edu [westliberty.edu]
Technical Guide: Spectroscopic Profiling of 2-Amino-4-nitrophenol Hydrochloride
Executive Summary
2-Amino-4-nitrophenol hydrochloride (CAS: 14703-76-5) is a critical aromatic intermediate used primarily in the synthesis of acid dyes (e.g., C.I. Acid Dyes) and as a precursor in pharmaceutical development. Unlike its free base counterpart (CAS: 99-57-0), the hydrochloride salt offers enhanced water solubility and stability, making it the preferred form for aqueous-phase reactions and storage.
This technical guide provides a comprehensive analysis of the molecule's spectroscopic signature.[1] It distinguishes the specific signals arising from the protonated amine (
Molecular Architecture & Chemical Context
The spectroscopic behavior of this compound is dictated by the interplay between three functional groups on the benzene ring:
-
Phenol (
): A strong electron-donating group (EDG), typically shielding ortho/para protons. -
Nitro (
): A strong electron-withdrawing group (EWG), strongly deshielding ortho/para protons. -
Ammonium (
): In the hydrochloride salt, the amine is protonated. This converts it from an EDG (in the free base) to an inductively electron-withdrawing group, significantly altering NMR shifts and UV-Vis absorption compared to the neutral molecule.
Structural Visualization
The following diagram illustrates the logical flow for structural verification and the specific atomic numbering used in the NMR analysis.
Caption: Integrated workflow for the spectroscopic validation of 2-Amino-4-nitrophenol Hydrochloride.
Nuclear Magnetic Resonance (NMR) Profiling
Solvent Selection Strategy
For the hydrochloride salt, DMSO-d
-
Solubility: The salt is sparingly soluble in non-polar solvents (CDCl
). -
Exchangeable Protons: DMSO-d
suppresses rapid proton exchange, allowing for the observation of the distinct ammonium ( ) and phenolic ( ) protons, which often collapse into a single broad peak in protic solvents like Methanol-d .
H NMR Data (400 MHz, DMSO-d )
The aromatic region exhibits a characteristic 1,2,4-trisubstituted pattern.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 11.0 - 11.5 | Broad Singlet | 1H | Phenolic proton, deshielded by H-bonding and acidity. | |
| 8.5 - 9.5 | Broad Singlet | 3H | Ammonium protons. Characteristic of the HCl salt. | |
| 8.05 | Doublet ( | 1H | H-3 | Most Deshielded. Trapped between two EWGs ( |
| 7.95 | dd ( | 1H | H-5 | Ortho to |
| 7.10 | Doublet ( | 1H | H-6 | Most Shielded. Ortho to the electron-donating |
Note on Coupling Constants (
-
Hz represents ortho coupling (H-5
H-6). -
Hz represents meta coupling (H-3
H-5).
C NMR Data (100 MHz, DMSO-d )
Expected carbon environments based on substituent electronegativity:
-
C-OH (C1): ~155-160 ppm (Deshielded by Oxygen).
-
C-NO
(C4): ~140 ppm (Deshielded by Nitro). -
C-NH
(C2): ~120-125 ppm (Shifted upfield relative to C-OH). -
Aromatic CH (C3, C5, C6): 115-130 ppm.
Infrared Spectroscopy (Vibrational Analysis)
The IR spectrum of the hydrochloride salt differs significantly from the free base in the high-frequency region (2500–3500 cm
Key Diagnostic Bands[1]
| Wavenumber (cm | Intensity | Vibrational Mode | Diagnostic Value |
| 2600 - 3200 | Strong, Very Broad | Salt Indicator. The "Ammonium Band." Overlaps with phenolic OH. Distinguishes HCl salt from the sharp | |
| 1580 - 1610 | Medium | Aromatic ring skeletal vibrations. | |
| 1480 - 1520 | Strong | Asymmetric Nitro stretch.[1] Key identifier for nitrophenols [2]. | |
| 1320 - 1350 | Strong | Symmetric Nitro stretch. | |
| 1200 - 1250 | Strong | Phenolic C-O stretch. | |
| 820 - 850 | Medium | Out-of-plane bending. Consistent with 1,2,4-substitution. |
Electronic Absorption (UV-Vis) & Solvatochromism
The UV-Vis spectrum of 2-Amino-4-nitrophenol is highly pH-dependent (solvatochromic). For the hydrochloride salt , the spectrum in water effectively represents the acidic form of the molecule.
Spectral Data (Aqueous/Acidic Medium)
-
Conditions: Acidic mobile phase (pH
3) or pure water (due to HCl dissociation). -
1: 212 nm (
aromatic transition). - 2: 264 nm (Benzene ring secondary band).
- 3: 342 nm (Intramolecular Charge Transfer / Nitro conjugation) [3].
Critical Observation: If the solution is basified (pH > 8), the hydrochloride is neutralized to the free base and subsequently the phenolate. This causes a bathochromic shift (red shift) of the primary visible band from ~342 nm to >400 nm, turning the solution from pale yellow to deep orange/red. This is a rapid visual confirmation of the salt's integrity (it should be pale yellow in water).
Experimental Protocols
Protocol A: Preparation for FT-IR (KBr Pellet)
-
Objective: Solid-state analysis to confirm salt formation.
-
Causality: The KBr matrix is transparent to IR radiation and does not interact with the ionic lattice of the salt.
-
Grinding: Mix 2 mg of 2-Amino-4-nitrophenol HCl with 200 mg of spectroscopic grade KBr (dried at 110°C).
-
Homogenization: Grind in an agate mortar until a fine, uniform powder is achieved. Warning: Do not over-grind to avoid moisture absorption.
-
Compression: Transfer to a die and press at 10 tons for 2 minutes under vacuum (to remove air/water).
-
Measurement: Acquire spectrum from 4000 to 400 cm
(32 scans, 4 cm resolution).
Protocol B: Preparation for H NMR
-
Objective: Structural elucidation and purity check.
-
Causality: DMSO-d
is selected to solubilize the ionic salt and visualize exchangeable protons.
-
Weighing: Accurately weigh 10 mg of the sample into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d
(99.9% D). -
Mixing: Sonicate for 30 seconds. The solution should be clear yellow.
-
Transfer: Filter through a glass wool plug into a 5mm NMR tube if any undissolved particulates remain.
-
Acquisition: Run at 298 K. Set relaxation delay (
) to seconds to ensure accurate integration of the aromatic protons.
References
-
Sigma-Aldrich. 2-Amino-4-nitrophenol Product Specification & Safety Data Sheet. (Accessed 2024). Link
-
NIST Chemistry WebBook. 2-Amino-4-nitrophenol Infrared Spectrum (Free Base Reference). National Institute of Standards and Technology. Link
-
SIELC Technologies. UV-Vis Spectrum of 4-Amino-2-nitrophenol (Acidic Conditions). (Note: Isomer comparison and pH effects). Link
-
PubChem. 2-Amino-4-nitrophenol Compound Summary (CID 3613389). National Library of Medicine. Link
Sources
Technical Whitepaper: Solvation Dynamics and Handling of 2-Amino-4-nitrophenol Hydrochloride
This guide addresses the specific physicochemical behavior of 2-Amino-4-nitrophenol Hydrochloride , distinct from its free base counterpart. The presence of the hydrochloride counterion fundamentally alters the solvation landscape, shifting the molecule from a lipophilic phenol derivative to a polar ionic salt.
Executive Summary & Chemical Identity
2-Amino-4-nitrophenol hydrochloride is the ionic salt form of the dye intermediate and pharmaceutical precursor 2-amino-4-nitrophenol. While the free base exhibits moderate solubility in organic ethers and benzene, the hydrochloride salt is characterized by a rigid ionic lattice. This renders it highly soluble in water and polar aprotic solvents but virtually insoluble in non-polar organic media.
Understanding this "solubility switch" is critical for purification processes, specifically when separating the compound from non-basic impurities (e.g., sulfur byproducts in reduction reactions) or when designing liquid-phase reaction media.
| Property | Specification |
| IUPAC Name | 2-Hydroxy-5-nitroanilinium chloride |
| Molecular Formula | C₆H₇ClN₂O₃ |
| Molecular Weight | 190.58 g/mol |
| Appearance | Yellow to orange crystalline powder (darkens on oxidation) |
| Acidity (pKa) | ~3.1 (Amine), ~7.6 (Phenol) [1] |
Solvent Compatibility Matrix
The following data synthesizes experimental recrystallization literature and solubility parameters derived from the salt's ionic character.
Note: The hydrochloride salt is hygroscopic and susceptible to hydrolysis if dissolved in unbuffered water for extended periods.
Table 1: Solubility Profile of the Hydrochloride Salt
| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |
| Aqueous | Water (pH < 4) | High (>50 mg/mL) | Ion-dipole interactions dominate; lattice energy is overcome by hydration enthalpy. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Soluble, often used for recrystallization. Solubility increases significantly with temperature.[1] |
| Polar Aprotic | DMSO, DMF | Very High | Strong solvation of the cation; excellent for nucleophilic substitution reactions. |
| Polar Aprotic | Acetone, Ethyl Acetate | Low to Moderate | Limited solubility.[2] Often used as "anti-solvents" to precipitate the salt from alcoholic solutions. |
| Non-Polar | Diethyl Ether, Toluene, Hexane | Insoluble | The high lattice energy of the salt cannot be overcome by weak van der Waals forces. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Low | Generally insoluble; useful for washing away non-polar impurities from the solid salt. |
Mechanistic Solvation Dynamics
The solubility behavior of 2-amino-4-nitrophenol hydrochloride is governed by the competition between its Lattice Energy (holding the crystal together) and Solvation Energy (interaction with the solvent).
The "Solubility Switch" Effect
In synthesis, this compound is often purified by toggling between the Free Base and the HCl Salt.
-
Acidic Conditions (HCl): The amine protonates (
), forming the ionic salt. This precipitates the compound from non-polar organic solvents. -
Basic Conditions (NaOH): The amine deprotonates, returning to the lipophilic free base, which can be extracted into organic phases like Ethyl Acetate.
Figure 1: Solvation decision tree based on solvent dielectric properties.
Experimental Protocols
Purification via Recrystallization
This protocol utilizes the high temperature coefficient of solubility in dilute acid/ethanol mixtures to purify the salt [2].
Reagents: Crude 2-amino-4-nitrophenol HCl, Ethanol (95%), Conc. HCl, Activated Charcoal.[3]
-
Dissolution: Suspend 10g of crude salt in 100mL of hot Ethanol (60°C).
-
Acidification: Add 2-3 mL of concentrated HCl. Note: This suppresses hydrolysis and ensures the salt form is maintained.
-
Filtration: If insoluble impurities (e.g., sulfur) remain, filter hot through a pre-heated Büchner funnel.
-
Decolorization (Optional): If the solution is dark brown/black due to oxidation, treat with 0.5g activated charcoal for 5 mins, then filter.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0-4°C in an ice bath.
-
Collection: Filter the orange/yellow needles and wash with cold Acetone (anti-solvent).
-
Drying: Dry in a vacuum desiccator over
. Do not oven dry above 80°C as the salt may decompose or oxidize.
Gravimetric Solubility Determination
Use this protocol to generate precise solubility data (mg/mL) for your specific solvent of interest.
-
Preparation: Add excess 2-amino-4-nitrophenol HCl to 10mL of the target solvent in a sealed vial.
-
Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter the saturated solution through a 0.45µm PTFE syringe filter into a pre-weighed vessel.
-
Evaporation: Evaporate the solvent under vacuum (rotary evaporator) or nitrogen stream.
-
Quantification: Weigh the dry residue.
Stability & Handling Risks
The 2-amino-4-nitrophenol moiety is an aminophenol , making it inherently susceptible to oxidation.
-
Oxidation: In solution (especially neutral/basic pH), it rapidly oxidizes to quinone imines, turning the solution dark brown/black. Always store solutions under inert gas (Nitrogen/Argon).
-
Light Sensitivity: Photodegradation is accelerated in solution. Use amber glassware.
-
Incompatibility: Avoid contact with strong oxidizing agents (peroxides, permanganates) and acid chlorides (unless acylation is intended).
Figure 2: Purification workflow leveraging the specific solubility profile of the HCl salt.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3613389, 2-Amino-4-nitrophenol. Retrieved from [Link]
-
Organic Syntheses. (1945). 2-Amino-4-nitrophenol.[4][5][6][7][8][9][10][11][12][13][14] Org. Synth. 25, 5. (Describes recrystallization and acid handling). Retrieved from [Link]
- European Patent Office. (1981). Process for the preparation of 2-amino-4-nitrophenol. EP0033099A1. (Details solubility of HCl salt vs free base).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]
- 5. CAS 99-57-0: 2-Amino-4-nitrophenol | CymitQuimica [cymitquimica.com]
- 6. EP0033099A1 - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 7. 2-Amino-4-nitrophenol | 99-57-0 [chemicalbook.com]
- 8. 2-Amino-4-nitrophenol CAS#: 99-57-0 [m.chemicalbook.com]
- 9. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 11. ec.europa.eu [ec.europa.eu]
- 12. 2-AMINO-4-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. fishersci.com [fishersci.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
"2-Amino-4-nitrophenol hydrochloride" material safety data sheet (MSDS)
The following technical guide details the material safety, physicochemical profile, and experimental handling of 2-Amino-4-nitrophenol (CAS 99-57-0) and its Hydrochloride salt form.[1] While the commercial standard is often the free base, the hydrochloride salt is a critical intermediate in synthesis and aqueous applications.[1]
CAS No: 99-57-0 (Free Base) | Molecular Formula:
PART 1: EXECUTIVE SUMMARY & CHEMICAL IDENTITY
The Compound at a Glance
2-Amino-4-nitrophenol is a substituted aromatic amine used primarily as a precursor in the synthesis of azo dyes, mordant dyes (for leather/wool), and as a colorant in semi-permanent hair formulations.[1][2][3][4][5][6][7][8] In drug development, it serves as a structural scaffold for developing nitrogen-rich ligands (e.g., tridentate ligands for metal complexes) and potential antifungal agents.[1]
Critical Distinction:
-
Free Base (CAS 99-57-0): Orange/brown prisms.[1] Lipophilic. Used in organic synthesis and dye formulation.[1]
-
Hydrochloride Salt: Often generated in situ during reduction of 2,4-dinitrophenol or used to enhance aqueous solubility.[1] It is more acidic and hygroscopic.
Physicochemical Profile[1]
| Property | Free Base Data | Hydrochloride Salt (Estimated/Empirical) |
| Molecular Weight | 154.12 g/mol | ~190.58 g/mol (Mono-HCl) |
| Appearance | Orange/Yellow Prisms | Darker, often brownish-red crystals |
| Melting Point | 140–143 °C | Decomposes >200 °C (often without distinct MP) |
| Solubility (Water) | Slight (< 1 mg/mL) | Moderate to High (pH dependent) |
| Solubility (Organic) | Soluble in Ethanol, Ether | Limited solubility in non-polar solvents |
| pKa | pKa1 ≈ 3.1 (amine), pKa2 ≈ 7.6 (phenol) | Significantly lower pH in solution |
PART 2: TOXICOLOGICAL MECHANISMS & RISK ASSESSMENT
Mechanism of Toxicity
The toxicity of 2-Amino-4-nitrophenol stems from its metabolic activation.[1]
-
Metabolic Activation: It acts as a pro-mutagen. Under oxidative conditions (often facilitated by S9 liver fractions in assays), the amino group can be N-hydroxylated, leading to reactive electrophiles that bind DNA.[1]
-
Renal Toxicity: High-dose exposure in rodent models has demonstrated nephrotoxicity, specifically causing degeneration of the renal tubular epithelium.[1]
-
Sensitization: As an aromatic amine, it is a known skin sensitizer (Category 1), capable of inducing allergic contact dermatitis via haptenization of skin proteins.
GHS Hazard Classification[11]
-
Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed).
-
LD50 (Rat, Oral): ~2400 mg/kg (Low acute lethality, but high chronic risk).
-
LD50 (Rat, I.P.):[1] ~246 mg/kg (High systemic toxicity via injection).
-
-
Skin/Eye Irritation: Category 2 (Causes serious irritation).
-
Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects).
-
STOT-SE: Category 3 (May cause respiratory irritation).[1][8][9]
Visualization: Toxicity & Reactivity Pathway
The following diagram illustrates the metabolic fate and synthesis pathway, highlighting the conversion between the salt and free base.
Caption: Synthesis pathway from 2,4-Dinitrophenol and downstream toxicological fate (mutagenicity/nephrotoxicity).[1]
PART 3: HANDLING, STORAGE, & STABILITY[1][13]
Storage Protocols
-
Atmosphere: Store under inert gas (Nitrogen/Argon) . The amine group is susceptible to oxidation, turning the bright orange solid to a dark brown tar over time.
-
Temperature: Refrigerate (2–8 °C).
-
Light: Protect from light (amber vials).
-
Stability: The hydrochloride salt is generally more stable to oxidation than the free base but is hygroscopic. Keep strictly dry.[3]
Emergency Response (Spill/Exposure)[14]
-
Skin Contact: Wash immediately with soap and water.[10] Do not use ethanol immediately on skin as it may enhance transdermal absorption of the nitro-compound.[1]
-
Spill Cleanup:
PART 4: EXPERIMENTAL PROTOCOLS
Synthesis of the Hydrochloride Salt (From 2,4-Dinitrophenol)
Context: This is a standard reduction often cited in older literature (e.g., Organic Syntheses) adapted for modern safety.[1]
-
Reagents: 2,4-Dinitrophenol, Sodium Sulfide (or Fe/HCl), Hydrochloric Acid.[1]
-
Procedure:
-
Suspend 2,4-dinitrophenol in water/ammonia at 85°C.[1]
-
Add reducing agent (Sodium Sulfide) slowly to maintain temp <90°C.
-
Crucial Step: Upon completion, filter sulfur/impurities.
-
Acidification: Add concentrated HCl to the filtrate. The 2-Amino-4-nitrophenol Hydrochloride precipitates as the solution cools.[1]
-
Note: To get the free base, this salt is redissolved and neutralized with Sodium Acetate.[1]
-
Analytical Method: HPLC Quantification
Method validated for separating amino-nitrophenols.[1]
-
Column: C18 Reverse Phase (e.g., Primesep 100 or equiv. for polar amines).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (or H2SO4 for ion-pairing).[1]
-
B: Acetonitrile.
-
Gradient: 10% B to 60% B over 15 mins.
-
-
Detection: UV @ 275 nm (Alternate: 290 nm).
-
Retention Logic: The protonated amine (in acid) will retain differently than the neutral phenol. Ensure pH control to maintain consistent ionization.
Diagram: Experimental Workflow for HPLC Analysis
Caption: HPLC workflow for quantifying 2-Amino-4-nitrophenol impurities or concentration.
PART 5: REFERENCES
-
National Toxicology Program (NTP). (1988). Toxicology and Carcinogenesis Studies of 2-Amino-4-nitrophenol in F344/N Rats and B6C3F1 Mice.[1] Technical Report Series No. 339. Link
-
Hartman, W. W., & Silloway, H. L. (1945). 2-Amino-4-nitrophenol.[1][2][3][4][5][6][7][9][12] Organic Syntheses, Coll.[1] Vol. 3, p.82. Link
-
PubChem. (n.d.).[5] 2-Amino-4-nitrophenol (Compound Summary).[1][2][3][4][5][9][12] National Library of Medicine. Link
-
Carl Roth. (2021). Safety Data Sheet: 4-Nitrophenol (Related Isomer/Class Data).Link[1]
-
Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on 2-Amino-4-nitrophenol.[1][2][3][4][5][6][7][9][12] European Commission. Link
Sources
- 1. 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]
- 2. 2-Amino-4-nitrophenol CAS#: 99-57-0 [m.chemicalbook.com]
- 3. getchem.com [getchem.com]
- 4. 4 NAP, 4- Nitro 2- Amino Phenol | CAS no 99-57-0 | 4 NAP -4- Nitro 2- Amino Phenol manufacturer, 4 NAP -4- Nitro 2- Amino Phenol supplier, 4 NAP -4- Nitro 2- Amino Phenol producer, 4 NAP -4- Nitro 2- Amino Phenol exporter, 4 NAP -4- Nitro 2- Amino Phenol production center, 4 NAP -4- Nitro 2- Amino Phenol compnay [emcochemicals.com]
- 5. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-4-nitrophenol | 99-57-0 | TCI AMERICA [tcichemicals.com]
- 7. 99-57-0 Cas No. | 2-Amino-4-nitrophenol | Apollo [store.apolloscientific.co.uk]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-AMINO-4-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. fishersci.ca [fishersci.ca]
- 12. 2-Amino-4-nitrophenol | CAS 99-57-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
Theoretical & Structural Profiling of 2-Amino-4-nitrophenol Hydrochloride: A Computational & Experimental Guide
Topic: Theoretical Studies of "2-Amino-4-nitrophenol hydrochloride" Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, and Drug Development Scientists
Executive Summary
2-Amino-4-nitrophenol hydrochloride (CAS: 14703-69-6 for HCl salt; 99-57-0 for neutral parent) represents a critical scaffold in the synthesis of azo dyes, corrosion inhibitors, and potentially bioactive pharmacophores. While the neutral parent compound is well-characterized, the hydrochloride salt serves as the kinetically stable storage form, preventing oxidation of the amino group.
This guide provides a comprehensive theoretical framework for studying this molecule, contrasting the neutral base with the protonated cation found in the hydrochloride salt. It synthesizes Density Functional Theory (DFT) methodologies, vibrational spectroscopy predictions, and frontier molecular orbital (FMO) analysis to provide a roadmap for researchers characterizing this compound.
Molecular Geometry & Computational Methodology
To accurately model 2-Amino-4-nitrophenol hydrochloride, researchers must account for the protonation of the amino group (
Computational Workflow (Standard Protocol)
The following workflow is the industry standard for validating the structure of nitro-amino aromatic salts.
Figure 1: Standard computational workflow for characterizing small organic salts.
Structural Parameters & Causality
In the hydrochloride salt, the protonation of the amine nitrogen significantly alters the local geometry compared to the neutral molecule.
-
C-N Bond Length: In the neutral molecule, the
bond length is typically due to resonance donation of the nitrogen lone pair into the aromatic ring. Upon protonation (HCl salt), this resonance is disrupted. Theoretical models predict a lengthening of the C-N bond (to ) as the nitrogen assumes a pure character, losing its conjugation with the -system. -
Intramolecular Hydrogen Bonding: The neutral molecule exhibits a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the amino nitrogen (
). In the hydrochloride salt, this is replaced by interactions between the ammonium protons and the chloride ion ( ) or the adjacent nitro group oxygen ( ).
Electronic Properties: FMO & Reactivity[1]
The chemical reactivity of 2-Amino-4-nitrophenol hydrochloride is governed by its Frontier Molecular Orbitals (FMOs).
HOMO-LUMO Analysis
The band gap (
| Property | Neutral Species | Protonated Cation (Salt) | Theoretical Implication |
| HOMO Location | Phenolic Ring / Amine Lone Pair | Phenolic Ring (Amine excluded) | Protonation stabilizes the HOMO, making the salt harder to oxidize. |
| LUMO Location | Nitro Group ( | Nitro Group / Ring | Electrophilic attack susceptibility remains high at the nitro group. |
| Energy Gap ( | Lower ( | Higher ( | The salt is chemically "harder" and less reactive than the neutral base. |
Key Insight: The "Blue Shift" in UV-Vis absorption often observed upon acidification is directly caused by this widening of the HOMO-LUMO gap, as the non-bonding (
Molecular Electrostatic Potential (MEP)
In the neutral molecule, the most negative potential (red) is localized on the nitro group oxygens, making them sites for electrophilic attack. In the hydrochloride salt, the global maximum of positive potential (blue) shifts dramatically to the
Vibrational Spectroscopy Profiling
Experimental validation of theoretical models relies heavily on FT-IR. The transition from neutral base to hydrochloride salt results in distinct spectral shifts.
Characteristic IR Bands (Theoretical vs. Experimental)
| Vibrational Mode | Neutral Frequency ( | HCl Salt Frequency ( | Mechanistic Explanation |
| Discrete symmetric/asymmetric | |||
| Slight shift due to change in ring electronics (loss of resonance). | |||
| Nitro group remains largely unaffected by distal protonation. | |||
| N/A | New deformation band appears specific to the ammonium cation. |
Protocol for Validation:
-
Sample Prep: Grind 1-2 mg of the hydrochloride salt with 200 mg dry KBr.
-
Blank: Run pure KBr background.
-
Acquisition: Collect 32 scans at
resolution. -
Check: Look for the "ammonium band" broadening between 2500-3000
to confirm salt formation.
Experimental Synthesis & Validation
To validate theoretical predictions, the compound must be synthesized with high purity.
Synthesis Workflow (Reduction & Acidification)
The synthesis involves the selective reduction of 2,4-dinitrophenol followed by immediate stabilization as the hydrochloride salt.
Figure 2: Synthesis pathway emphasizing the stabilization of the intermediate.
Causality in Protocol
-
Temperature Control (< 5°C): During acidification, temperature must be kept low to prevent diazonium salt formation or thermal decomposition.
-
Acid Excess: A stoichiometric excess of HCl is required not just for stoichiometry, but to push the equilibrium fully toward the salt form via the Common Ion Effect, maximizing yield.
References
-
Tanak, H., et al. (2010).[1] "2-Amino-4-nitrophenol monohydrate." Acta Crystallographica Section E, 66(10), o2544. Link
- Provides X-ray crystallographic data for the neutral monohydrate, serving as the baseline for structural comparison.
-
Hartman, W. W., & Silloway, H. L. (1945). "2-Amino-4-nitrophenol."[2][3][4][5][6][7][8][9] Organic Syntheses, Coll.[10] Vol. 3, p. 82. Link
- Authoritative source for the reduction synthesis and purific
-
Ramalingam, S., et al. (2013). "Spectroscopic (FT-IR/FT-Raman) and computational (HF/DFT) investigation... on 2-amino-4-chlorophenol." Spectrochimica Acta Part A, 104, 549-553. Link
- Comparative theoretical study on a structurally similar congener, validating the B3LYP/6-311++G(d,p) methodology.
-
PubChem. (n.d.). "2-Amino-4-nitrophenol Compound Summary." National Library of Medicine. Link
- Source for physicochemical properties and toxicity d
-
SIELC Technologies. (n.d.). "UV-Vis Spectrum of 2-Amino-4-nitrophenol." Link
- Reference for UV-Vis absorption maxima used in electronic property valid
Sources
- 1. 2-Amino-4-nitrophenol monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 2-Amino-4-nitrophenol(99-57-0) IR Spectrum [m.chemicalbook.com]
- 5. 99-57-0 Cas No. | 2-Amino-4-nitrophenol | Apollo [store.apolloscientific.co.uk]
- 6. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Separation of 2-Amino-4-nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. CN105801440A - Preparation method of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 9. UV-Vis Spectrum of 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]
- 10. pharmacy180.com [pharmacy180.com]
Methodological & Application
"2-Amino-4-nitrophenol hydrochloride" as an intermediate for metal complex dyes
Application Note: 2-Amino-4-nitrophenol Hydrochloride as a Strategic Intermediate for 1:2 Metal Complex Dyes
Executive Summary
2-Amino-4-nitrophenol (CAS: 99-57-0; Hydrochloride salt often generated in situ or used for stability) is a cornerstone intermediate in the synthesis of 1:2 metal complex dyes . Its structural uniqueness lies in the ortho-positioning of the amino and hydroxyl groups, which, upon diazotization and coupling, creates a tridentate ligand capable of forming highly stable coordination complexes with transition metals like Chromium (Cr³⁺) and Cobalt (Co³⁺).
This guide provides a comprehensive technical workflow for researchers utilizing 2-amino-4-nitrophenol hydrochloride to synthesize high-performance acid dyes, specifically focusing on the synthesis of C.I. Acid Orange 62 as a model system.
Chemical Profile & Mechanism of Action
The Tridentate Ligand System
The efficacy of 2-amino-4-nitrophenol in dye chemistry stems from its ability to act as a tridentate ligand .
-
Diazotization: The amino group (-NH₂) is converted to a diazonium cation (-N₂⁺).
-
Coupling: This electrophile attacks a coupler (e.g., a pyrazolone or naphthol) possessing an adjacent hydroxyl or enolizable ketone.
-
Chelation: The resulting azo dye presents three binding sites to the metal ion:
-
The oxygen from the original phenolic hydroxyl group (deprotonated).
-
One nitrogen atom from the azo linkage (-N=N-).
-
The oxygen/nitrogen from the coupler's functional group.[1]
-
1:1 vs. 1:2 Complexes
-
1:1 Complexes: One dye molecule binds one metal ion, usually requiring counter-ions (e.g., Cl⁻, H₂O) to satisfy coordination numbers. These are often soluble but less fast.
-
1:2 Complexes: Two dye molecules chelate a single metal ion. The metal charge is often neutralized by the anionic nature of the ligands, resulting in dyes with superior light fastness and wash fastness due to the "cage" effect protecting the chromophore.
Visualization: Synthesis & Chelation Workflow
The following diagram illustrates the transformation from the raw intermediate to the final metallized dye.
Caption: Workflow for converting 2-amino-4-nitrophenol into a stable 1:2 Chromium complex dye.
Experimental Protocols
Protocol A: Diazotization of 2-Amino-4-nitrophenol
Objective: Generate the reactive diazonium salt safely and efficiently.
Reagents:
-
2-Amino-4-nitrophenol (Free base or HCl salt): 0.1 mol (15.4 g if free base)
-
Hydrochloric acid (37%): 25 mL
-
Sodium nitrite (NaNO₂): 0.105 mol (7.25 g)
-
Ice/Water: As required
Procedure:
-
Slurry Preparation: In a 500 mL beaker, disperse 0.1 mol of 2-amino-4-nitrophenol in 100 mL water.
-
Acidification: Add 25 mL concentrated HCl. If starting with the free base, this converts it to the soluble hydrochloride form. Stir well.
-
Cooling: Cool the mixture to 0–5°C using an ice bath. Critical: Temperature control prevents decomposition of the diazonium salt.
-
Nitrosation: Add the sodium nitrite (dissolved in 20 mL water) dropwise over 30 minutes. Maintain temperature < 5°C.
-
Endpoint Check: The solution should turn clear (or lighter) and react positive to starch-iodide paper (blue color indicates excess nitrous acid).
-
Destruction of Excess Nitrite: Add sulfamic acid until starch-iodide paper no longer turns blue. Why: Excess nitrite can degrade the coupler or cause side reactions.
Protocol B: Coupling to Form the Azo Ligand
Objective: Synthesize the unmetallized azo dye precursor for Acid Orange 62.
Reagents:
-
3-Methyl-1-phenyl-5-pyrazolone: 0.1 mol (17.4 g)
-
Sodium Hydroxide (NaOH): 30% solution
-
Sodium Carbonate (Na₂CO₃): For pH buffering
Procedure:
-
Coupler Dissolution: Dissolve 0.1 mol of 3-methyl-1-phenyl-5-pyrazolone in 100 mL water containing 0.1 mol NaOH.
-
Buffering: Cool to 0–5°C and add Na₂CO₃ to buffer the solution to pH 8–9 .
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol A) to the coupler solution over 45 minutes.
-
Note: Maintain pH 8–9 by simultaneously adding dilute NaOH if necessary. The coupling of pyrazolones is most efficient in weak alkali.
-
-
Precipitation: Stir for 2 hours. Acidify with HCl to pH 4 to precipitate the azo dye.
-
Isolation: Filter the solid, wash with cold water, and dry.
-
Checkpoint: Analyze by HPLC/TLC. The product is the "ligand" ready for metallization.
-
Protocol C: Metallization (Formation of 1:2 Chromium Complex)
Objective: Create the high-fastness C.I. Acid Orange 62.
Reagents:
-
Azo Ligand (from Protocol B): 0.1 mol
-
Chromium(III) Sulfate or Chrome Alum: 0.055 mol (Slight excess of Cr)
-
Salicylic Acid: 0.01 mol (Catalyst/Auxiliary ligand)
-
pH Regulators: Formic acid, NaOH
Procedure:
-
Resuspension: Suspend the azo ligand (0.1 mol) in 400 mL water.
-
Metal Addition: Add the Chromium(III) salt (corresponding to 0.05 mol Cr, aiming for a 1:2 metal:dye ratio). Add salicylic acid.[2]
-
Heating: Heat the mixture to reflux (100–105°C). For industrial grades, pressurized vessels at 130°C are often used to speed up kinetics.
-
pH Adjustment: Adjust pH to 4.0–5.0 with formic acid/sodium formate buffer.
-
Reaction Monitoring: Reflux for 4–8 hours. Monitor by TLC or UV-Vis. The reaction is complete when the free ligand spot disappears and the lambda-max shifts (bathochromic shift).
-
Neutralization: Once complexation is complete, adjust pH to 7.0–7.5.
-
Isolation: Salting out with NaCl or spray drying yields the final dye powder.
Quality Control & Characterization
| Parameter | Method | Specification / Expected Result |
| Purity (HPLC) | C18 Column, ACN:Water Gradient | >95% (Free amine < 0.1%) |
| Identity (IR) | FTIR (KBr pellet) | Absence of -NH₂ peaks; presence of -N=N- and Metal-O stretches. |
| Complexation | UV-Vis Spectroscopy | Distinct shift in |
| Free Chromium | ICP-OES | < 50 ppm (Environmental compliance) |
| Solubility | Aqueous (25°C) | > 50 g/L (for commercial Acid Orange 62) |
Safety & Handling (E-E-A-T)
-
Toxicity: 2-Amino-4-nitrophenol is a skin sensitizer and potential mutagen. Handle in a fume hood with nitrile gloves and N95/P100 respiratory protection.
-
Explosion Hazard: Dry diazonium salts can be explosive. Never dry the intermediate diazonium salt; proceed immediately to coupling.
-
Waste Disposal: Chromium-containing waste must be segregated and treated as hazardous heavy metal waste.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3613389, 2-Amino-4-nitrophenol. Retrieved from [Link]
-
Organic Syntheses. (1945). 2-Amino-4-nitrophenol Synthesis Protocol. Coll. Vol. 3, p. 83. Retrieved from [Link]
-
World Dye Variety. (2012).[3][4] C.I.[5][6][3][4] Acid Orange 62 Properties and Manufacturing Methods. Retrieved from [Link]
- Google Patents. (1991). US4997917A - Preparation of 1:2 chromium complex azo dyes.
Sources
- 1. Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04214A [pubs.rsc.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. C.I. Pigment Orange | C17H13ClN6O5 | CID 25535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-4-nitrophenol [dyestuffintermediates.com]
Application Note: Precision Coupling of Diazotized 2-Amino-4-nitrophenol
Topic: Coupling reactions of diazotized "2-Amino-4-nitrophenol hydrochloride" Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Dye Synthesis Professionals.
Synthesis of Tridentate o,o'-Dihydroxyazo Ligands and Metallized Dye Precursors
Executive Summary
This guide details the diazotization and subsequent coupling of 2-Amino-4-nitrophenol (ANP) . Unlike simple anilines, ANP belongs to the class of o-aminophenols, which upon diazotization exhibit a unique pH-dependent equilibrium between the cationic diazonium salt and the neutral, zwitterionic diazooxide (quinone diazide).
Understanding this equilibrium is critical for successful coupling. These reactions are the foundational chemistry for C.I. Mordant Brown 33 and related 1:2 metal-complex dyes, where the o,o'-dihydroxyazo motif serves as a tridentate ligand for Cr(III) or Co(III) complexation.
Scientific Foundation & Mechanism
The Diazooxide Equilibrium
The diazotization of ANP in hydrochloric acid yields the 2-hydroxy-4-nitrobenzenediazonium chloride. However, due to the acidity of the ortho-hydroxyl group (enhanced by the para-nitro electron withdrawal), the compound readily loses a proton to form 2-diazo-4-nitrophenol (a diazooxide) .
-
In Acid (pH < 2): Exists as the reactive electrophile
. -
In Neutral/Alkaline (pH > 4): Exists as the stabilized diazooxide. This species is significantly less electrophilic than the cation, requiring highly activated coupling components (e.g., resorcinol,
-naphthol) and precise pH control to drive the reaction.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway showing the acid-base equilibrium of the diazo species. Successful coupling requires balancing the concentration of the reactive diazonium cation against the solubility of the coupling component.
Experimental Protocols
Safety & Handling (Critical)
-
Explosion Hazard: Dry diazooxides are light-sensitive and can be explosive. Never let the diazonium salt dry out. Process immediately or store as a wet paste.
-
Toxicity: ANP is a skin irritant and potential mutagen. Handle in a fume hood.
-
Decomposition: Trace copper or iron can catalyze the decomposition of the diazo compound (Sandmeyer-type side reactions). Use glass or glass-lined equipment; avoid metal spatulas.
Protocol A: Diazotization of 2-Amino-4-nitrophenol
Objective: Generate a stable solution of 2-diazo-4-nitrophenol.
Reagents:
-
2-Amino-4-nitrophenol (ANP): 15.4 g (0.1 mol)[1]
-
Hydrochloric Acid (37%): 25 mL (~0.3 mol)
-
Sodium Nitrite (
): 7.0 g (0.102 mol) -
Ice/Water: ~100 g
Procedure:
-
Slurry Formation: In a 500 mL beaker, suspend 15.4 g of ANP in 50 mL of water and 25 mL of concentrated HCl. Stir well to form the hydrochloride salt.
-
Cooling: Add crushed ice to lower the temperature to 0–2°C .
-
Nitrite Addition: Dissolve 7.0 g of
in 15 mL of water. Add this solution dropwise to the ANP slurry over 20 minutes.-
Note: Maintain temperature
C. The yellow slurry will gradually turn into a clearer, brownish-yellow solution (or a fine suspension of the diazooxide depending on exact acidity).
-
-
Completion: Stir for an additional 30 minutes. Test with Starch-Iodide paper ; a persistent blue color indicates excess nitrite.
-
Scavenging: Destroy excess nitrous acid by adding small amounts of Sulfamic Acid or Urea until Starch-Iodide paper remains white.
-
Clarification: If the solution is turbid, filter quickly through glass wool. Keep the filtrate cold (
C).[2]
Protocol B: Coupling with Resorcinol (Mordant Brown 33 Analog)
Objective: Synthesize 4-((2-hydroxy-5-nitrophenyl)diazenyl)benzene-1,3-diol.
Reagents:
-
Diazotized ANP solution (from Protocol A)
-
Resorcinol: 11.0 g (0.1 mol)
-
Sodium Hydroxide (NaOH): 4.0 g (0.1 mol)
-
Sodium Carbonate (
): ~15 g (for pH buffering)
Procedure:
-
Coupler Preparation: Dissolve 11.0 g Resorcinol and 4.0 g NaOH in 100 mL water. Cool to 5–10°C .
-
Coupling Reaction: Slowly add the cold Diazotized ANP solution to the Resorcinol solution over 30–45 minutes.
-
Critical Control: Simultaneously add
solution (20% w/v) to maintain pH 9.0–9.5 . -
Why? Resorcinol couples fastest as the phenolate dianion, but the diazo species decomposes if pH > 11.
-
-
Agitation: Stir for 2–3 hours allowing the temperature to rise to room temperature (20°C).
-
Precipitation: Acidify the mixture to pH 4.0 using dilute HCl. The dye will precipitate as a dark brown solid.[3]
-
Isolation: Filter by vacuum filtration. Wash with cold water (2 x 50 mL) to remove inorganic salts.
-
Purification: Recrystallize from ethanol/water or dry at 50°C under vacuum.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis of the azo dye.
Data Analysis & Characterization
| Parameter | Method | Expected Observation | Notes |
| Reaction Endpoint | Spot Test | No color with alkaline H-acid | Indicates consumption of diazo |
| Purity | HPLC (C18) | Single peak @ 254/400 nm | Mobile phase: ACN/Water (0.1% TFA) |
| Identity | 1H-NMR (DMSO-d6) | Aromatic protons 6.5-8.5 ppm | Loss of NH2 signal; OH broad singlets |
| Metal Chelation | UV-Vis | Bathochromic shift (+20-50 nm) | Upon addition of |
Troubleshooting Guide
-
Problem: Low Yield / Tarry Product.
-
Cause: Decomposition of diazooxide due to high temperature (>10°C) or prolonged holding time.
-
Solution: Ensure internal temp is <5°C during diazotization.[2] Couple immediately.
-
-
Problem: Incomplete Coupling (Diazo remains).
-
Cause: pH dropped below 7 during addition.
-
Solution: The coupling rate of diazooxides drops drastically in acid. Ensure Carbonate buffer maintains pH > 8.5.
-
-
Problem: Product is soluble/hard to filter.
-
Cause: Sulfonic acid groups (if using sulfonated couplers) or high pH.
-
Solution: Salt out with NaCl (10% w/v) or lower pH to isoelectric point (usually pH 3-4).
-
References
-
Preparation of 2-amino-4-nitrophenol (Precursor Synthesis)
- Organic Syntheses, Coll. Vol. 3, p.83 (1955); Vol. 25, p.5 (1945).
-
Source:
- Diazotization Mechanism of o-Aminophenols Zollinger, H. (1991). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. VCH Publishers. Context: Discusses the diazooxide/quinone diazide equilibrium characteristic of o-aminophenols.
-
Synthesis of C.I.
-
World Dye Variety. (2012). "Mordant Brown 33".[4]
-
Source:
-
-
Coupling Conditions for Resorcinol
- Google Patents, CZ472990A3. "Coupling process of diazo components with resorcinol".
-
Source:
-
Safety D
Sources
Application Note: 2-Amino-4-nitrophenol Hydrochloride in the Synthesis of Benzoxazole-Based Pharmaceutical Intermediates
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols
Introduction & Chemical Rationale
In the landscape of medicinal chemistry, 2-Amino-4-nitrophenol hydrochloride (CAS: 99-57-0 for free base) serves as a highly versatile, bifunctional scaffold. The compound presents three distinct reactive centers: a hydroxyl group, an amino group, and a nitro group. The ortho-arrangement of the amino and hydroxyl groups makes it an ideal precursor for synthesizing heterocyclic pharmacophores, most notably benzoxazoles and 1,5-benzoxazepines .
Why use the hydrochloride salt? Free ortho-aminophenols are highly electron-rich and notoriously susceptible to aerial oxidation, leading to rapid darkening and degradation during storage. Utilizing the hydrochloride salt ensures long-term shelf stability and precise stoichiometric control during large-scale reactions.
During synthesis, the para-positioned nitro group acts as a stable, non-participating moiety during the initial cyclization. Post-cyclization, this nitro group can be cleanly reduced to a primary amine, providing a reactive handle for late-stage diversification (e.g., amide coupling, urea formation) in structure-activity relationship (SAR) campaigns .
Mechanistic Pathway: Benzoxazole Scaffold Synthesis
The synthesis of 5-amino-2-arylbenzoxazoles—a critical motif in antimicrobial agents and inhibitors of Cryptosporidium parvum inosine 5′-monophosphate dehydrogenase (IMPDH)—proceeds via a validated two-stage workflow.
First, the 2-amino-4-nitrophenol is neutralized in situ and condensed with an aromatic aldehyde to form a Schiff base, which undergoes oxidative cyclization. Second, the nitro group is catalytically hydrogenated to yield the final API scaffold.
Workflow: Oxidative cyclization of 2-amino-4-nitrophenol followed by nitro reduction.
Quantitative Data: Catalyst Optimization for Cyclization
The oxidative cyclization of the transient benzoxazoline intermediate to the fully aromatized benzoxazole is the rate-limiting step. Various catalytic systems have been evaluated to optimize the yield of 5-nitro-2-arylbenzoxazoles. The table below summarizes the efficiency of different catalysts based on recent optimization studies .
| Catalyst System | Reaction Conditions | Time (h) | Yield (%) | Mechanistic Role & Causality |
| DarcoKB / O₂ | Xylene, 120 °C | 4.0 | 80% | Activated carbon provides a high surface area for aerobic oxidative dehydrogenation. |
| BAIL Gel | Solvent-free, 130 °C | 5.0 | 79% | Brønsted acidic ionic liquid gel activates the carbonyl carbon, facilitating attack. |
| AlCl₃ | Solvent-free, 130 °C | 5.0 | 55% | Lewis acid activation; however, strong metal coordination complicates product isolation. |
| TsOH | Solvent-free, 130 °C | 5.0 | 51% | Standard Brønsted acid; prone to promoting side reactions and substrate degradation. |
Experimental Protocols
The following methodologies are designed as self-validating systems, ensuring that researchers can verify the success of each step through observable physical changes and standard analytical techniques.
Protocol A: Synthesis of 5-Nitro-2-(pyridin-4-yl)benzoxazole
Objective: Condense 2-amino-4-nitrophenol hydrochloride with 4-pyridinecarboxaldehyde via aerobic oxidation.
-
Free Base Liberation: Suspend 2-amino-4-nitrophenol hydrochloride (500 mg, 2.62 mmol) in anhydrous xylene (10 mL) within a 100 mL three-neck flask. Add N,N-diisopropylethylamine (DIPEA) (372 mg, 2.88 mmol).
-
Causality: DIPEA neutralizes the hydrochloride salt, liberating the nucleophilic free amine required to attack the aldehyde. Xylene is chosen for its high boiling point, providing the thermal energy required for cyclization.
-
-
Reagent Addition: Add 4-pyridinecarboxaldehyde (280 mg, 2.62 mmol) and DarcoKB activated carbon (600 mg) to the suspension.
-
Causality: DarcoKB acts as a heterogeneous catalyst, facilitating the transfer of oxygen to the transient benzoxazoline intermediate to drive aromatization.
-
-
Oxidative Cyclization: Purge the flask with oxygen gas and maintain an O₂ atmosphere using a balloon. Heat the mixture to 120 °C with vigorous stirring for 4 hours.
-
Self-Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the deep yellow nitrophenol spot and the emergence of a highly UV-active product spot indicates successful cyclization.
-
-
Workup and Isolation: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the DarcoKB carbon. Wash the Celite pad thoroughly with ethyl acetate (3 × 15 mL).
-
Causality: Celite prevents the fine, porous carbon particulates from passing into the filtrate, ensuring a clean organic phase and preventing emulsion formation during subsequent washing.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure 5-nitrobenzoxazole intermediate.
Protocol B: Catalytic Reduction to 5-Amino-2-(pyridin-4-yl)benzoxazole
Objective: Reduce the nitro group to a primary amine without cleaving the oxazole ring.
-
Reaction Setup: Dissolve the 5-nitro-2-(pyridin-4-yl)benzoxazole (400 mg) in ethyl acetate (15 mL) in a heavy-walled hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (40 mg, 10% w/w) under an inert argon atmosphere.
-
Causality: Argon purging is critical before adding Pd/C to solvent vapors. Dry Pd/C is highly pyrophoric and can ignite volatile solvents like EtOAc in the presence of ambient oxygen.
-
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Stir the mixture vigorously under an H₂ atmosphere (1 atm) at room temperature for 6 hours.
-
Self-Validation: The reaction mixture will transition from a pale yellow/orange to a nearly colorless or light brown solution as the chromophoric nitro group is reduced to an amine. TLC will show a new, highly polar spot that stains positive with ninhydrin (indicating the presence of a primary amine).
-
-
Filtration & Concentration: Filter the suspension through a Celite pad to remove the Pd/C catalyst. Evaporate the solvent in vacuo to afford the 5-amino-2-arylbenzoxazole scaffold, ready for downstream functionalization.
References
-
Title: Heterocyclic Derivatives of 2-Amino-4-nitrophenol Source: ResearchGate / ChemInform URL: [Link]
-
Title: Optimization of benzoxazole-based inhibitors of Cryptosporidium parvum inosine 5′-monophosphate dehydrogenase Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition Source: NCBI / ACS Omega URL: [Link]
High-performance liquid chromatography (HPLC) method for "2-Amino-4-nitrophenol hydrochloride" analysis
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Amino-4-nitrophenol Hydrochloride
Abstract & Scope
This technical guide details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the analysis of 2-Amino-4-nitrophenol hydrochloride (CAS: 14703-69-6; Free base CAS: 99-57-0). This compound is a critical intermediate in the synthesis of azo dyes and pharmaceutical precursors. Due to its amphoteric nature (containing both amine and phenol groups) and susceptibility to oxidation, standard generic methods often fail to yield reproducible peak shapes.
This protocol addresses these challenges by utilizing pH-controlled ion-suppression chromatography , ensuring sharp peak morphology and resolution from common synthetic impurities such as 2,4-dinitrophenol (starting material) and 4-amino-2-nitrophenol (structural isomer).
Scientific Background & Method Strategy
Physicochemical Context
To design a self-validating method, we must understand the analyte's behavior in solution:
-
Structure: A benzene ring substituted with a hydroxyl group (-OH), an amine group (-NH₂), and a nitro group (-NO₂).
-
Dissociation Constants (pKa):
-
pKa₁ (Amine): ~3.1 (Protonated -NH₃⁺ ⇌ Neutral -NH₂)
-
pKa₂ (Phenol): ~7.6 (Neutral -OH ⇌ Ionized -O⁻)
-
-
UV Chromophores: The nitro group conjugated with the aromatic ring provides strong UV absorption, with maxima typically observed at 224 nm, 262 nm, and ~308 nm .
Method Development Logic (The "Why")
-
Mobile Phase pH (The Critical Variable): We select a mobile phase pH of 3.0 .
-
Reasoning: At pH 3.0, the amine group is fully protonated (-NH₃⁺), and the phenol group is fully protonated (neutral -OH). This prevents "mixed-mode" retention where the analyte partially ionizes, which causes peak tailing and retention time drift.
-
-
Stationary Phase: A C18 (Octadecyl) column with high carbon load and end-capping is chosen to minimize secondary silanol interactions with the protonated amine.
-
Salt Consideration: The "hydrochloride" counterion (Cl⁻) elutes near the void volume (t₀) and is transparent at >220 nm, causing no interference.
Experimental Protocol
Reagents and Standards
-
Analyte: 2-Amino-4-nitrophenol Hydrochloride (Reference Standard, >99% purity).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q/18.2 MΩ).
-
Buffer Additive: Potassium Dihydrogen Phosphate (
) and Phosphoric Acid ( ) (85%).
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 5 µm) or equivalent | End-capped to reduce tailing of basic amines. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 | Controls ionization state. |
| Mobile Phase B | Acetonitrile (100%) | Strong solvent for hydrophobic resolution. |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |
| Column Temp. | 30°C | Improves mass transfer and reproducibility. |
| Detection | UV-Vis / PDA at 280 nm (Bandwidth 4 nm) | Balances sensitivity vs. baseline noise. |
| Injection Vol. | 10 µL | Prevents column overload. |
| Run Time | 20 Minutes | Sufficient to elute late-eluting dimers/impurities. |
Gradient Program
A gradient is recommended to ensure the elution of the more hydrophobic starting material (2,4-dinitrophenol).
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 90 | 10 | Initial equilibration |
| 10.0 | 40 | 60 | Linear ramp to elute impurities |
| 12.0 | 40 | 60 | Isocratic hold |
| 12.1 | 90 | 10 | Return to initial |
| 20.0 | 90 | 10 | Re-equilibration (Critical) |
Sample Preparation Workflow
Important: 2-Amino-4-nitrophenol is sensitive to oxidation. Prepare solutions fresh and protect from light (amber glassware).
-
Diluent Preparation: Mix Water:Acetonitrile (80:20 v/v).
-
Stock Solution (1.0 mg/mL):
-
Weigh 25.0 mg of 2-Amino-4-nitrophenol HCl.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve in ~15 mL Diluent (sonicate for 5 mins if necessary).
-
Dilute to volume.
-
-
Working Standard (0.1 mg/mL):
-
Pipette 1.0 mL of Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with Diluent.
-
Note: Filter through a 0.45 µm PTFE or Nylon syringe filter before injection.
-
Visualization: Analytical Workflow
The following diagram illustrates the logical flow from sample handling to data output, emphasizing critical control points (CCPs).
Figure 1: Step-by-step analytical workflow for 2-Amino-4-nitrophenol HCl analysis, highlighting the system suitability decision gate.
Method Validation & Performance Criteria
To ensure trustworthiness, the method must meet the following System Suitability Test (SST) criteria before releasing data:
| Parameter | Acceptance Criteria | Scientific Justification |
| Retention Time (RT) | 4.0 - 6.0 min (Main Peak) | Consistent RT confirms mobile phase pH stability. |
| Tailing Factor ( | Values >1.5 indicate secondary interactions (silanol activity). | |
| Theoretical Plates ( | Ensures sufficient column efficiency for impurity separation. | |
| Resolution ( | Between main peak and nearest impurity (e.g., 4-amino-2-nitrophenol). | |
| Precision (RSD) | Confirms autosampler and pump stability. |
Linearity: The method typically demonstrates linearity from 0.01 mg/mL to 0.2 mg/mL (
Troubleshooting & Optimization
Problem: Peak Tailing or Splitting
-
Cause: Mobile phase pH is likely too close to the pKa of the amine (~3.1).
-
Solution: Lower the pH of Buffer A to 2.8 . This ensures 100% protonation of the amine, reducing interaction with the stationary phase.
Problem: Ghost Peaks
-
Cause: Oxidation of the aminophenol in the autosampler vial.
-
Solution: Limit run sequences to <12 hours. Add 0.1% Sodium Metabisulfite to the diluent as an antioxidant if stability is a persistent issue.
Problem: Retention Time Drift
-
Cause: Temperature fluctuations affecting the ionization equilibrium.
-
Solution: Ensure the column oven is strictly regulated at 30°C.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7346, 2-Amino-4-nitrophenol. PubChem. Available at: [Link]
-
European Commission. Scientific Committee on Consumer Products (SCCP) Opinion on 2-Amino-4-nitrophenol. European Commission Health & Food Safety. (Provides stability and impurity data). Available at: [Link]
-
SIELC Technologies. Separation of 2-Amino-4-nitrophenol on Newcrom R1 HPLC column. SIELC Application Notes. (Source for spectral data and alternative mixed-mode methods). Available at: [Link]
-
Sakurai, H. & Ogawa, S. Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. Journal of Chromatographic Science. (Foundational work on aminophenol separation).[1] Available at: [Link]
Sources
Protocol for the purification of "2-Amino-4-nitrophenol hydrochloride"
Application Note: Advanced Protocol for the Purification of 2-Amino-4-nitrophenol Hydrochloride
Executive Summary & Chemical Profile
2-Amino-4-nitrophenol (ANP) is a critical intermediate in the synthesis of azo dyes, mordant dyes, and potentially bioactive heterocyclic compounds (e.g., benzoxazoles). While often isolated as the free base (CAS 99-57-0), the hydrochloride salt form is frequently preferred in pharmaceutical applications due to its enhanced water solubility and improved stability against oxidation compared to the free amine.
This guide details a robust protocol for isolating and purifying 2-Amino-4-nitrophenol hydrochloride . Unlike the free base, which precipitates at its isoelectric point (pH ~4.5–5.5), the hydrochloride salt is highly water-soluble and requires specific "salting-out" or solvent-antisolvent techniques for high-yield isolation.
| Property | Data |
| IUPAC Name | 2-Amino-4-nitrophenol hydrochloride |
| Formula | C₆H₆N₂O₃[1] · HCl |
| MW | 190.58 g/mol (Salt) / 154.12 g/mol (Free Base) |
| Solubility | High in water; Moderate in Ethanol; Insoluble in Ether/Acetone |
| Key Impurities | 2,4-Dinitrophenol (starting material), 4-Amino-2-nitrophenol (isomer), Sulfur (if sulfide reduction used) |
Safety & Handling (Critical)
-
Toxicity: Nitro-phenolic compounds are toxic by ingestion and skin absorption. ANP is a known skin sensitizer.
-
Staining: This compound is a potent dye intermediate. It will permanently stain skin and surfaces yellow/brown.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. Handle all solids in a fume hood to avoid dust inhalation.
-
Chemical Incompatibility: Avoid contact with strong oxidizers and strong bases (which liberate the free amine).
Purification Strategy: The "Salting-Out" Mechanism
The purification relies on the Common Ion Effect .
-
Dissolution: The crude material is dissolved in hot, dilute hydrochloric acid. This converts the amphoteric free base into the ionic hydrochloride salt, vastly increasing solubility compared to non-basic impurities (like unreacted nitro-phenols or sulfur), which remain insoluble or less soluble.
-
Filtration: Insoluble impurities (sulfur, tars) are removed via hot filtration.
-
Crystallization: By adding an excess of concentrated HCl to the filtrate, the concentration of chloride ions [Cl⁻] increases. This shifts the equilibrium of the salt dissociation, forcing the 2-Amino-4-nitrophenol hydrochloride to precipitate out of solution.
Detailed Experimental Protocol
Reagents Required:
-
Crude 2-Amino-4-nitrophenol (Free base or crude solid)
-
Hydrochloric Acid (37% ACS Reagent Grade)
-
Deionized Water
-
Activated Carbon (Norit or equivalent)
-
Acetone or Diethyl Ether (Chilled, for washing)
-
Celite 545 (Filter aid)
Step-by-Step Methodology
Step 1: Acidic Dissolution
-
Weigh 10.0 g of crude 2-Amino-4-nitrophenol into a 250 mL Erlenmeyer flask.
-
Add 60 mL of 2M Hydrochloric Acid (prepared by diluting conc. HCl 1:6 with water).
-
Heat the mixture to 80–90°C with stirring. The solid should dissolve, forming a deep yellow/orange solution.
-
Note: If the solution is not clear, add minimal 2M HCl in 5 mL increments. Do not boil vigorously to prevent decomposition.
-
Step 2: Adsorption of Impurities
-
Once dissolved, remove from heat source briefly.
-
Carefully add 1.0 g of Activated Carbon. Caution: Addition to near-boiling liquid can cause foaming.
-
Return to heat and stir at 80°C for 15 minutes . This step removes oxidation byproducts and polymeric tars.
Step 3: Hot Filtration (Removal of Insolubles)
-
Prepare a pre-warmed Büchner funnel with a Celite pad.
-
Filter the hot mixture under vacuum.
-
Critical: The filtration must be rapid to prevent premature crystallization in the funnel.
-
Result: The filtrate should be a clear, bright orange/red acidic solution. The filter cake will retain carbon and any unreacted sulfur (if sulfide reduction was used).
-
Step 4: Crystallization (Salting Out)
-
Transfer the hot filtrate to a clean beaker.
-
While stirring, slowly add 20 mL of Concentrated HCl (37%) .
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the beaker in an ice bath (0–4°C) for 2 hours.
-
Observation: Bright yellow/orange needles of the hydrochloride salt will precipitate.
-
Step 5: Isolation and Washing
-
Filter the cold crystals using a sintered glass funnel.
-
Wash 1: Rinse the cake with 5 mL of cold 6M HCl . (Do not use water, as the salt will redissolve).
-
Wash 2: Rinse with 10 mL of cold Acetone or Ether . This displaces the residual acid and water, facilitating drying.
-
Drying: Dry the solid in a vacuum desiccator over
or NaOH pellets for 12 hours. Avoid high-heat ovens (>60°C) to prevent dehydrohalogenation.
Process Visualization (Workflow)
Caption: Workflow for the acid-mediated purification and isolation of ANP Hydrochloride.
Quality Control & Characterization
| Test | Expected Result | Method Note |
| Appearance | Yellow to orange crystalline needles | Dark brown indicates oxidation. |
| Solubility | Soluble in water; Insoluble in ether | Dissolve 50mg in 1mL water to confirm. |
| HPLC Purity | >98.5% (Area %) | Column: C18.[2] Mobile Phase: ACN/Water (0.1% H3PO4). |
| Identity (IR) | Amine salts show broad N-H stretch ~2600-3000 cm⁻¹ | Distinct from free base sharp bands. |
| Melting Point | Decomposes >200°C (Salt) | Free base melts ~143°C. |
QC Check: To verify the salt formation, dissolve a small sample in water and measure pH. It should be strongly acidic (< pH 2). If pH is ~4-5, you have the free base.
Troubleshooting Guide
-
Problem: No crystals form upon cooling.
-
Cause: Solution is too dilute.
-
Fix: Reheat and evaporate solvent to reduce volume by 30%, then add more Conc. HCl and cool again.
-
-
Problem: Product is dark brown/black.
-
Cause: Oxidation of the amino group.
-
Fix: Repeat the activated carbon step. Ensure minimal exposure to air while hot. Add a pinch of sodium dithionite (
) during the initial dissolution to prevent oxidation.
-
-
Problem: Low Yield.
-
Cause: Product lost in mother liquor due to high water solubility.
-
Fix: Increase the concentration of HCl in the crystallization step. The salt is much less soluble in 6M HCl than in 2M HCl.
-
References
-
Organic Syntheses , Coll. Vol. 3, p. 82 (1955); Vol. 25, p. 5 (1945). 2-Amino-4-nitrophenol.[1][3][4][5][6][7][8][9][10][11][12] Link
-
PubChem , National Library of Medicine. Compound Summary: 2-Amino-4-nitrophenol.[1][3][4][5][6][7][9][10][11] Link
-
Google Patents , EP0033099A1. Process for the preparation of 2-amino-4-nitrophenol. Link
-
Cameo Chemicals , NOAA. Chemical Datasheet: 2-Amino-4-Nitrophenol. Link
Sources
- 1. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN105801440A - Preparation method of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 3. 4 NAP, 4- Nitro 2- Amino Phenol | CAS no 99-57-0 | 4 NAP -4- Nitro 2- Amino Phenol manufacturer, 4 NAP -4- Nitro 2- Amino Phenol supplier, 4 NAP -4- Nitro 2- Amino Phenol producer, 4 NAP -4- Nitro 2- Amino Phenol exporter, 4 NAP -4- Nitro 2- Amino Phenol production center, 4 NAP -4- Nitro 2- Amino Phenol compnay [emcochemicals.com]
- 4. getchem.com [getchem.com]
- 5. 2-Amino-4-nitrophenol CAS#: 99-57-0 [m.chemicalbook.com]
- 6. getchem.com [getchem.com]
- 7. EP0033099A1 - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 8. 2-Amino-4-nitrophenol 96 99-57-0 [sigmaaldrich.com]
- 9. EP0033099A1 - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 10. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 11. 2-AMINO-4-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ec.europa.eu [ec.europa.eu]
Application Note: Mechanistic Profiling and Formulation Dynamics of 2-Amino-4-Nitrophenol Hydrochloride in Hair Colorants
Document Type: Technical Application Note & Formulation Protocol Target Audience: Formulation Scientists, Cosmetic Chemists, and Regulatory Toxicologists
Introduction: The Role of Nitro-Aromatic Amines in Hair Coloring
In the development of advanced hair colorants, achieving stable, vibrant, and predictable shades relies heavily on the precise selection of dye precursors and direct dyes. 2-Amino-4-nitrophenol (and its highly soluble hydrochloride salt, 2-Amino-4-nitrophenol HCl ) is a substituted aromatic amine utilized primarily as a direct-dyeing agent (nitro dye). It is highly valued for imparting characteristic golden-blonde to warm orange-brown undertones in both semi-permanent and permanent (oxidative) hair dye systems.
Unlike primary intermediates (e.g., p-Phenylenediamine or PTD) that require oxidative coupling to form large chromophores, 2-Amino-4-nitrophenol is a pre-formed chromophore. Its low molecular weight allows it to penetrate the hair cuticle and deposit directly into the cortex. A critical field-proven insight for formulation scientists is its exceptional stability in the presence of hydrogen peroxide . This resistance to oxidative degradation allows it to be co-formulated in Level 3 permanent dyes as a "shade adjuster" without being destroyed by the developer [1].
Physicochemical & Toxicological Profile
To engineer a stable formulation, scientists must account for the dye's solvatochromic behavior and regulatory thresholds. The table below summarizes the critical parameters required for formulation modeling.
| Parameter | Data / Specification | Formulation Implication |
| Chemical Identity | 2-Amino-4-nitrophenol Hydrochloride (CAS: 61702-43-0) | The HCl salt is preferred over the free base (CAS: 99-57-0) due to superior aqueous solubility during Phase A mixing. |
| Molecular Weight | 190.58 g/mol (HCl salt) | Low MW facilitates rapid diffusion through the swollen cuticle into the cortical matrix. |
| Solvatochromism | Yellow (Acidic pH) | Final shade expression is strictly dictated by the buffering system (e.g., Citric Acid vs. Ammonia). |
| Dermal Permeability ( | Extremely low percutaneous absorption, ensuring minimal systemic exposure [2]. | |
| Max On-Head Concentration | 1.5% – 2.0% (Region dependent) | Must be strictly controlled to mitigate potential skin sensitization risks [3]. |
Mechanism of Action: Keratin Binding & Micro-Dispersion
The causality behind choosing the hydrochloride salt over the free base is rooted in crystallization kinetics. The free base of 2-amino-4-nitrophenol has limited solubility in cold water. If used directly, it can agglomerate in the formulation vat, leading to uneven color deposition ("hot spots") on the consumer's hair.
By utilizing the highly soluble HCl salt, the dye is completely solvated in the aqueous phase. When the alkalizing agent (e.g., Aminomethyl Propanol or Ammonia) is introduced later in the emulsion process, it neutralizes the HCl, generating the free base in situ. Because this precipitation occurs within a highly viscous, structured surfactant matrix, the free base forms a stable micro-dispersion rather than large crystals. This micro-dispersion maximizes the surface area of the dye, driving efficient diffusion into the hair shaft where it binds to keratin proteins via hydrogen bonding (between the dye's amino/hydroxyl groups and keratin's amide backbone) and van der Waals forces.
Pathway of 2-Amino-4-Nitrophenol HCl from solvation to keratin binding and color expression.
Experimental Protocols: Self-Validating Formulation Systems
The following protocols detail the integration of 2-Amino-4-nitrophenol HCl into both semi-permanent and oxidative bases. Every step is designed as a self-validating system to ensure phase stability and colorimetric accuracy.
Protocol A: Formulation of a Semi-Permanent Golden-Blonde Tint (pH 6.8)
Objective: To create a direct-dye delivery system that deposits a golden-blonde shade without the use of oxidative developers.
Materials:
-
Phase A (Aqueous): Deionized Water (Q.S. to 100%), 2-Amino-4-nitrophenol HCl (1.0%), Propylene Glycol (5.0%), Sodium Sulfite (0.2% - antioxidant).
-
Phase B (Emulsion Base): Cetearyl Alcohol (8.0%), Ceteareth-20 (2.0%), Oleic Acid (1.0%).
-
Phase C (Buffer/Adjustment): Aminomethyl Propanol (AMP) or Citric Acid (as needed).
Step-by-Step Methodology:
-
Aqueous Solvation: Heat Deionized Water to 70°C. Add Sodium Sulfite, followed by 2-Amino-4-nitrophenol HCl. Causality: Sodium sulfite prevents premature oxidation of trace impurities. The HCl salt will dissolve rapidly, yielding a clear, highly acidic, pale-yellow solution.
-
Surfactant Melting: In a separate vessel, heat Phase B components to 75°C until completely homogenous and transparent.
-
Emulsification: Slowly inject Phase B into Phase A under high-shear homogenization (3000 RPM) for 10 minutes.
-
In Situ Micro-Dispersion (Critical Step): Cool the batch to 45°C under continuous sweep agitation. Slowly titrate Phase C (AMP) into the vortex until the pH reaches exactly 6.8. Causality: As the pH rises above 5.0, the HCl is neutralized. The free base precipitates as a microscopic dispersion within the lamellar gel network of the cetearyl alcohol, preventing macroscopic crystallization.
-
Validation (QC): Apply 2 grams of the cooled formulation to a standard bleached yak-hair swatch. Incubate for 30 minutes at 32°C, rinse, and dry. Use a spectrophotometer to measure the
values. A successful micro-dispersion will yield a highly uniform value (strong yellow/gold axis) with no visible particulate speckling.
Protocol B: Incorporation into an Oxidative Base (Level 3 Permanent)
Objective: To utilize the dye as a stable, non-coupling shade adjuster in an alkaline, ammonia-based permanent dye.
Methodology:
-
Precursor Blending: Dissolve 2-Amino-4-nitrophenol HCl (0.5%) alongside primary intermediates (e.g., p-Toluenediamine Sulfate, 1.0%) and couplers (e.g., Resorcinol, 0.5%) in an aqueous base containing sodium dithionite (0.3%) at 60°C.
-
Alkalization: Incorporate the aqueous phase into an oleic acid/ammonia soap base. Adjust the final pH to 9.5 using Aqueous Ammonia (28%). Causality: At pH 9.5, the phenolic hydroxyl group of 2-Amino-4-nitrophenol deprotonates into a phenolate ion, shifting its absorbance spectrum to deliver a deeper orange-brown undertone, which perfectly complements the brown complexes formed by the PTD/Resorcinol coupling.
-
Developer Stress Test (Validation): Mix 50g of the tint base with 50g of 6% (20 Volume) Hydrogen Peroxide. Monitor the rheology and color development for 45 minutes. Causality: Unlike primary intermediates that rapidly polymerize and darken, the 2-Amino-4-nitrophenol must remain structurally intact. Spectrophotometric analysis of the dye liquor should confirm the persistence of the nitro-aromatic chromophore peak, validating its oxidative stability [4].
Biphasic formulation workflow and self-validating quality control process.
Conclusion
The strategic use of 2-Amino-4-nitrophenol hydrochloride allows formulation scientists to bypass the solubility limitations of free-base nitro dyes. By leveraging pH-triggered in situ micro-dispersion and capitalizing on the molecule's inherent oxidative stability, chemists can engineer highly uniform, vibrant golden-blonde and orange-brown shades that exhibit excellent wash-fastness and predictable solvatochromic behavior.
References
-
Scientific Committee on Consumer Safety (SCCS) . Opinion on reaction products of oxidative hair dye ingredients formed during hair dyeing processes. European Commission.[Link]
-
Oak Ridge National Laboratory (ORNL) / EPA . Dermal Exposure Assessment: Principles and Applications (EPA/600/8-91/011B). United States Environmental Protection Agency.[Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS) . Phenol, 2-amino-4-nitro-: Human health tier II assessment. Australian Government Department of Health.[Link]
-
Moumoujus Ingredient Database . 2-AMINO-4-NITROPHENOL: Mechanism of Action and Clinical Evidence. Moumoujus.[Link]
Analytical techniques for the characterization of "2-Amino-4-nitrophenol hydrochloride" derivatives
Executive Summary
2-Amino-4-nitrophenol (2,4-ANP) hydrochloride is a highly versatile synthetic intermediate. Due to its unique arrangement of functional groups—a phenolic hydroxyl, a primary amine, and a strongly electron-withdrawing nitro group—it serves as a foundational building block for pharmacologically active heterocycles (such as 1,5-benzoxazepines)[1], azo-Schiff base ligands[2], and mixed-ligand transition metal complexes[3].
Characterizing derivatives of 2,4-ANP presents distinct analytical challenges. Regulatory frameworks often strictly differentiate between 2,4-ANP and its structural isomers (like 4-amino-3-nitrophenol) due to varying toxicity profiles[4], necessitating high-resolution chromatographic methods[5]. This application note provides a comprehensive, causality-driven guide to the analytical workflows—spanning HPLC-PDA, FTIR, and NMR—required to validate the structural integrity and purity of 2,4-ANP derivatives.
Chemical Context & Derivatization Pathways
The reactivity of 2,4-ANP is dictated by the nucleophilicity of its amine and hydroxyl groups. Derivatization typically targets the primary amine (via condensation to form Schiff bases) or utilizes both the amine and hydroxyl groups for cyclization into heterocyclic scaffolds[1]. Furthermore, the resulting bidentate or tridentate ligands are frequently coordinated with transition metals to enhance biological activity, such as antimicrobial or neuroprotective effects[2][3].
Derivatization pathways and analytical endpoints for 2,4-ANP.
Analytical Strategy & Causality
To ensure the scientific integrity of the characterization process, each analytical technique is selected based on specific physicochemical interactions:
-
Chromatographic Separation (HPLC-PDA): The structural isomers of nitrophenols possess nearly identical molecular weights but differ in their dipole moments and capacity for intramolecular hydrogen bonding. By using a reverse-phase C18 column and an isocratic mobile phase strictly buffered at pH 5.9, we suppress the ionization of the phenolic hydroxyl group while managing the protonation state of the amine. This subtle manipulation of polarity optimizes the differential partitioning of isomers into the stationary phase, achieving baseline resolution (>1.5)[5].
-
Vibrational Spectroscopy (FTIR): FTIR is a self-validating tool for tracking functional group transformations. When 2,4-ANP is derivatized into an azo-Schiff base, the condensation of the primary amine (-NH₂) with an aldehyde forms an imine (-C=N-). The disappearance of the characteristic N-H stretching doublets (3300–3400 cm⁻¹) and the emergence of a sharp C=N stretch (1600–1620 cm⁻¹) provides immediate proof of reaction completion[2]. Subsequent metal coordination causes electron delocalization within the chelate ring, predictably shifting the C=N and phenolic C-O stretching frequencies to lower wavenumbers[3].
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are definitive for mapping the regiochemistry of cyclization. For instance, the formation of 1,5-benzoxazepines from 2,4-ANP results in distinct splitting patterns for the newly formed heterocyclic protons, confirming that cyclization occurred at the desired heteroatoms rather than via competing polymerization pathways[1].
Quantitative Data Summaries
Table 1: HPLC Parameters for Isomer Differentiation
Optimized for the separation of 2,4-ANP from 4-amino-3-nitrophenol (4,3-ANP).
| Parameter | Specification / Setpoint | Rationale |
| Column | Octadecylsilane (C18), 250 x 4.6 mm, 5 μm | Provides necessary hydrophobic surface area for isomer separation[5]. |
| Mobile Phase | Acetonitrile : 0.05 M Acetic Buffer (20:80 v/v) | Isocratic flow ensures stable baseline; buffer controls ionization. |
| pH | 5.9 | Prevents peak tailing by keeping the phenolic -OH protonated[5]. |
| Flow Rate | 1.0 mL/min | Balances theoretical plate count with analysis time. |
| Column Temp. | 40 °C | Enhances mass transfer kinetics, sharpening peaks[5]. |
| Detection | PDA (Photo Diode Array) | Allows spectral confirmation of the nitroaromatic chromophore. |
Table 2: Characteristic FTIR Stretching Frequencies
Tracking the conversion of 2,4-ANP to Schiff bases and Metal Complexes.
| Functional Group | 2,4-ANP Precursor (cm⁻¹) | Schiff Base Ligand (cm⁻¹) | Metal Complex (cm⁻¹) |
| O-H (Phenolic) | ~3450 (Broad) | ~3420 (Broad) | Disappears / Shifts (Coordination) |
| N-H (Amine) | 3380, 3290 (Doublet) | Disappears | Disappears |
| C=N (Imine) | N/A | 1610 - 1625 | 1590 - 1605 (Shifted down) |
| C-O (Phenolic) | ~1240 | ~1255 | ~1270 (Shifted up) |
| M-N / M-O | N/A | N/A | 450 - 550 (New bands) |
Table 3: Typical ¹H NMR Chemical Shifts for 2,4-ANP Scaffolds
Recorded in DMSO-d6. Shifts may vary slightly based on specific derivatization.
| Proton Environment | Multiplicity | Approximate Shift (δ ppm) |
| Phenolic -OH | Singlet (exchangeable) | 10.5 - 11.0 |
| Amine -NH₂ | Broad Singlet (exchangeable) | 5.0 - 5.5 |
| Aromatic H (ortho to NO₂) | Doublet (J ≈ 2.5 Hz) | 7.5 - 7.8 |
| Aromatic H (meta to NO₂) | Doublet of Doublets | 7.3 - 7.5 |
| Aromatic H (ortho to OH) | Doublet (J ≈ 8.5 Hz) | 6.8 - 7.0 |
| Imine -CH=N- (Derivatives) | Singlet | 8.5 - 8.9 |
Experimental Protocols
Workflow for the analytical characterization of 2,4-ANP derivatives.
Protocol 1: HPLC-PDA Isomer Differentiation Workflow
Purpose: To quantify 2,4-ANP purity and rule out the presence of prohibited cosmetic isomers (e.g., 2,5-ANP).
-
Mobile Phase Preparation:
-
Prepare a 0.05 M acetic acid buffer. Adjust the pH precisely to 5.9 using dilute NaOH or glacial acetic acid.
-
Mix the buffer with HPLC-grade Acetonitrile in an 80:20 (v/v) ratio[5].
-
Filter the mobile phase through a 0.22 μm PTFE membrane and degas via sonication for 15 minutes.
-
-
Sample Preparation:
-
Accurately weigh 10.0 mg of the 2,4-ANP derivative.
-
Dissolve in 10 mL of the mobile phase (yielding a 1.0 mg/mL stock).
-
Dilute to a working concentration of 10–20 μg/mL. Filter through a 0.45 μm syringe filter prior to injection.
-
-
Chromatographic Execution:
-
Equilibrate the C18 column at 40 °C with the mobile phase at 1.0 mL/min until a stable baseline is achieved[5].
-
Inject 10 μL of the sample.
-
Monitor the eluent using a PDA detector scanning from 200 to 400 nm (extracting chromatograms at the λmax of the specific derivative, typically ~230-260 nm).
-
-
System Suitability: Ensure the resolution (
) between 2,4-ANP and any spiked 4,3-ANP reference standard is .
Protocol 2: FTIR Characterization of Schiff Base Metal Complexes
Purpose: To validate the condensation of the primary amine and subsequent metal coordination.
-
Sample Preparation (KBr Pellet Method):
-
Dry the synthesized 2,4-ANP metal complex in a vacuum desiccator over anhydrous CaCl₂ for 24 hours to remove residual moisture (which obscures the 3400 cm⁻¹ region).
-
Mix 1–2 mg of the complex with 100 mg of IR-grade, anhydrous Potassium Bromide (KBr).
-
Grind the mixture thoroughly in an agate mortar until a fine, homogenous powder is achieved.
-
-
Pellet Pressing:
-
Transfer the powder to a mechanical die press. Apply 10 tons of pressure for 2 minutes to form a translucent pellet.
-
-
Data Acquisition:
-
Place the pellet in the FTIR spectrometer sample holder.
-
Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ using a minimum of 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Interpretation:
Protocol 3: NMR Sample Preparation for Heterocyclic Derivatives
Purpose: To elucidate the regiochemistry of 2,4-ANP cyclization products (e.g., 1,5-benzoxazepines).
-
Solvent Selection: Due to the polar nature of the nitro and hydroxyl groups, deuterated dimethyl sulfoxide (DMSO-d6) is the preferred solvent. Ensure the DMSO-d6 contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Sample Dissolution:
-
Weigh 15–20 mg of the purified derivative for ¹H NMR (or 50–70 mg for ¹³C NMR).
-
Dissolve completely in 0.6 mL of DMSO-d6. Gentle warming (up to 40 °C) may be applied if solubility is poor.
-
-
Filtration: Filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any paramagnetic particulates.
-
Acquisition:
-
Acquire ¹H NMR spectra at
MHz. -
Analyze the splitting patterns of the aromatic region to confirm the substitution pattern of the nitroaromatic ring, and check the aliphatic region for the newly formed heterocyclic ring protons[1].
-
References
- Heterocyclic Derivatives of 2-Amino-4-nitrophenol ResearchG
- Structural and Spectral studies of new mixed Ligand complexes for 2-Amino-4-nitrophenol with some Metallic ions and Evaluation their Biological Activities Research Journal of Pharmacy and Technology
- Neuroprotective, Anticancer and Antimicrobial Activities of Azo-Schiff Base Ligand and Its Metal Complexes Eurasian Journal of Chemistry
- 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 PubChem
- Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes Eruditio : Indonesia Journal of Food and Drug Safety
Sources
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective, Anticancer and Antimicrobial Activities of Azo-Schiff Base Ligand and Its Metal Complexes | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 3. rjptonline.org [rjptonline.org]
- 4. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
Troubleshooting & Optimization
How to remove "4-Amino-2-nitrophenol" isomer from "2-Amino-4-nitrophenol"
The following technical guide addresses the purification of 2-Amino-4-nitrophenol (2A4NP) , specifically focusing on the removal of its structural isomer, 4-Amino-2-nitrophenol (4A2NP) .
This guide is structured for researchers and process chemists requiring high-purity intermediates for drug development or dye synthesis.[1]
Part 1: Diagnostic & Property Analysis
Q: Why is the separation of these isomers critical, and why is it difficult?
A: The separation is critical because these isomers exhibit distinct biological activities and toxicological profiles.[1] In drug development, the presence of the 4-amino-2-nitro isomer can alter metabolic pathways or introduce off-target toxicity.[1]
The difficulty arises from their structural similarity (regioisomers).[1] Both contain amphoteric functional groups (an amine and a phenol) and a nitro group, leading to similar retention times in standard chromatography and overlapping solubility profiles in many organic solvents.[1] However, they possess distinct solubility in water and acid-base properties that can be exploited for purification.[1]
Q: What are the key physicochemical differences I can exploit?
A: The most effective "lever" for separation is the difference in aqueous solubility and the basicity of the amine group.[1]
Table 1: Physicochemical Comparison of Isomers
| Property | Target: 2-Amino-4-nitrophenol | Impurity: 4-Amino-2-nitrophenol | Purification Implication |
| Structure | OH (C1), NH₂ (C2), NO₂ (C4) | OH (C1), NO₂ (C2), NH₂ (C4) | Ortho-amine vs. Para-amine affects basicity.[1] |
| Water Solubility (20°C) | Sparingly Soluble (~0.5 - 1.0 g/100mL) | Insoluble (< 0.01 g/100mL) | Primary Separation Mechanism. |
| Solubility (Boiling H₂O) | Soluble | Slightly Soluble | Allows for hot filtration or differential crystallization.[1] |
| pKa (Phenol) | ~7.6 | ~7.8 - 7.9 | Minimal difference; difficult to exploit for extraction.[1] |
| pKa (Amine) | ~3.1 (Weaker Base) | Higher (Stronger Base)* | Para-amine is more accessible and electron-rich than ortho-amine.[1] |
| Appearance | Orange/Brown Prisms | Dark Red Plates/Needles | Visual indicator of impurity (dark red specs).[1] |
*Note: The amine in 2-amino-4-nitrophenol is ortho to the hydroxyl group, leading to intramolecular hydrogen bonding which reduces its basicity compared to the para-amine in the impurity.[1]
Part 2: Purification Protocols (Troubleshooting Guides)
Scenario A: Bulk Purification (Purity < 95%)
User Issue: "I have a crude solid mixture from the partial reduction of 2,4-dinitrophenol. It contains about 5-10% of the 4-amino isomer.[1] How do I clean this up efficiently?"
Recommended Protocol: Differential Solubility Recrystallization This protocol relies on the fact that the impurity (4A2NP) is significantly less soluble in water than the target (2A4NP).[1]
Step-by-Step Workflow:
-
Dissolution: Suspend the crude solid in boiling distilled water (approx. 15 mL per gram of crude).
-
Acidification (Critical): Add Glacial Acetic Acid dropwise until the pH reaches ~4.5–5.0.[1]
-
Reasoning: This ensures the amphoteric compounds are in their neutral/phenolic form (or slightly protonated amine), preventing the formation of water-soluble phenolate salts which would keep impurities in solution.[1]
-
-
Adsorption (Optional): Add Activated Carbon (Norit, ~5% w/w) and stir at boiling for 10-15 minutes.
-
Reasoning: Removes polymeric tars and highly colored oxidation byproducts.[1]
-
-
Hot Filtration: Filter the solution while boiling through a pre-heated Büchner funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 4°C overnight.
-
Wash: Filter the crystals and wash with a small volume of ice-cold water .
Scenario B: Polishing (Purity > 98%)
User Issue: "Recrystallization improved the purity, but HPLC still shows trace amounts (0.5 - 1.0%) of the 4-amino isomer. I need >99.5%."
Recommended Protocol: Flash Chromatography For high-purity needs, exploit the polarity difference on a silica or C18 stationary phase.[1]
-
Stationary Phase: Silica Gel (Standard) or C18 (Reverse Phase).[1]
-
Mobile Phase (Normal Phase): Ethyl Acetate : Hexane (Gradient 20:80 to 50:50).[1]
-
Note: The ortho-amine (Target) often elutes differently than the para-amine (Impurity) due to intramolecular H-bonding reducing the polarity of the target relative to the impurity.[1]
-
-
Mobile Phase (Reverse Phase): Water (0.1% Formic Acid) : Acetonitrile.[1]
-
Elution Order: The more polar 4-amino-2-nitrophenol (due to exposed polar groups) typically elutes earlier than the intramolecularly H-bonded 2-amino-4-nitrophenol.[1]
-
Part 3: Visualizing the Workflow
The following diagram illustrates the logic flow for the purification process, highlighting the decision points based on the physical state of the impurity.
Caption: Logic flow for the purification of 2-Amino-4-nitrophenol, prioritizing solubility-based separation followed by chromatographic polishing if necessary.
Part 4: Frequently Asked Questions (FAQ)
Q: The literature says 4-Amino-2-nitrophenol is "insoluble" in water.[1][5][6][7] Why can't I just wash my solid with water at room temperature?
A: While 4A2NP is termed "insoluble" (<0.1 mg/mL), simply washing the solid is inefficient because the target compound (2A4NP) is only sparingly soluble itself.[1] Washing with large volumes of water to remove the impurity mechanically might result in significant yield loss of your target.[1] Recrystallization is superior because it uses the temperature differential of solubility.[1] You dissolve the target at boiling point (where it is soluble) and filter out the impurity (which remains insoluble or dissolves and stays in the mother liquor upon cooling).[1]
Q: My crystals are dark brown instead of orange. Is this the impurity?
A: Dark coloration often indicates oxidation products (azo compounds or quinones) rather than just the 4-amino isomer (which is dark red).[1]
-
Fix: Use Activated Carbon (Norit) during the hot dissolution step.[1][5]
-
Fix: Ensure you acidify with acetic acid.[1][6] If the pH is too high (alkaline), these aminophenols oxidize rapidly in air.[1] Keeping the pH slightly acidic (~5) stabilizes the phenol and prevents oxidation.[1]
Q: Can I use acid extraction to remove the impurity?
A: Theoretically, yes, but it is risky.[1] The 4-amino isomer (amine para to OH) is likely more basic than the 2-amino target (amine ortho to OH, involved in H-bonding).[1]
-
Experimental Approach: You could wash the solid with a very dilute stoichiometric amount of HCl.[1] The more basic impurity might protonate and dissolve first.[1]
-
Warning: Since both are amines, you risk dissolving your product.[1] This method requires precise pH control and is generally less robust than recrystallization.[1]
Q: What is the best storage condition to prevent re-formation of impurities?
A: These compounds are light and air-sensitive.[1] Store the purified solid:
-
Under an inert atmosphere (Argon/Nitrogen).[1]
-
In amber glass vials (protect from UV).
-
At 2-8°C.
-
Crucially: Ensure the product is completely dry.[1] Moisture accelerates oxidative degradation.[1]
References
-
Organic Syntheses , Coll.[1] Vol. 3, p.87 (1955); Vol. 25, p.5 (1945).[1] 2-Amino-4-nitrophenol.[1][4][7][5][8][9][10][11] Link
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 3417419, 4-Amino-2-nitrophenol.[1] Link[1]
-
BenchChem . An In-depth Technical Guide to the Synthesis of 4-Amino-2-nitrophenol from 2,4-dinitrophenol. (Provides comparative solubility data). Link[1]
-
SIELC Technologies . Separation of 2-Amino-4-nitrophenol on Newcrom R1 HPLC column. Link
-
ChemicalBook . 2-Amino-4-nitrophenol Properties and Safety. Link
Sources
- 1. 4-Amino-2-Nitrophenol | C6H6N2O3 | CID 3417419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN105801440A - Preparation method of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. guidechem.com [guidechem.com]
- 8. 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]
- 9. 2-Amino-4-nitrophenol CAS#: 99-57-0 [m.chemicalbook.com]
- 10. EP0033099A1 - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 11. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
Optimizing the yield of "2-Amino-4-nitrophenol" from 2,4-dinitrophenol reduction
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-amino-4-nitrophenol via the selective reduction of 2,4-dinitrophenol. This document offers troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this reaction and optimize your yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the selective reduction of 2,4-dinitrophenol to 2-amino-4-nitrophenol?
A1: The most established and widely used method is a variation of the Zinin reduction.[1][2][3] This reaction typically employs sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) as the reducing agent in an aqueous medium.[2][4] The selectivity for the ortho-nitro group is influenced by factors such as pH, temperature, and the specific sulfide reagent used.[4]
Q2: Why is the ortho-nitro group preferentially reduced over the para-nitro group?
A2: The preferential reduction of the nitro group at the 2-position (ortho to the hydroxyl group) in 2,4-dinitrophenol is a key aspect of this synthesis. In dinitro- and trinitro-phenols, a nitro group ortho to the hydroxyl or alkoxy group is preferentially reduced.[5] This selectivity is attributed to the electronic and steric environment created by the adjacent hydroxyl group, which can influence the approach of the reducing agent.
Q3: What are the typical yields for this reaction?
A3: Reported yields for the synthesis of 2-amino-4-nitrophenol from 2,4-dinitrophenol can vary. With careful control of reaction conditions, yields in the range of 64-67% are achievable.[6] Some optimized industrial processes claim yields as high as 86-94% of the theoretical maximum.[7]
Q4: Are there alternative, more environmentally friendly reducing agents?
A4: Yes, research has explored greener alternatives. One promising method involves using hydrazine hydrate in the presence of a catalyst, such as a combination of ferric chloride hexahydrate and activated charcoal.[8][9] This approach is reported to have milder reaction conditions, no byproducts, and high reaction yields, making it suitable for industrial production.[8][9]
Reaction Pathway and Key Transformations
The selective reduction of 2,4-dinitrophenol to 2-amino-4-nitrophenol is a nuanced process. The following diagram illustrates the primary reaction pathway.
Sources
- 1. Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis [sioc-journal.cn]
- 2. Zinin reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 8. Preparation method for 2-amino-4-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN105801440A - Preparation method of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
Preventing the formation of sulfur by-products in "2-Amino-4-nitrophenol" synthesis
Answering the user's request.## Technical Support Center: Synthesis of 2-Amino-4-nitrophenol
Welcome to the technical support guide for the synthesis of 2-Amino-4-nitrophenol. This resource is designed for researchers, chemists, and drug development professionals to address a critical challenge in this synthesis: the formation of sulfur-containing by-products. Our goal is to provide you with a deep, mechanistic understanding of the problem and to offer field-proven, actionable solutions for troubleshooting and prevention. This guide moves beyond simple protocols to explain the causality behind each experimental choice, empowering you to optimize your synthesis for higher purity and yield.
Section 1: The Root Cause Analysis of Sulfur By-product Formation
Understanding the origin of impurities is the first step toward preventing them. This section delves into the common synthetic routes and the mechanisms that lead to unwanted sulfur-containing contaminants.
FAQ 1.1: Which synthetic route for 2-Amino-4-nitrophenol is most prone to sulfur by-product formation?
The most common and economically viable method for synthesizing 2-Amino-4-nitrophenol is the selective partial reduction of 2,4-dinitrophenol. The use of sulfidic reducing agents, such as sodium sulfide (Na₂S), sodium hydrosulfide (NaSH), or polysulfides, is a well-established method for this transformation.[1][2] While effective for selectively reducing the ortho-nitro group, these reagents are the primary source of sulfur-related impurities.
An alternative pathway involves the alkaline hydrolysis of 2,4-dinitrochlorobenzene to 2,4-dinitrophenol, which is then subsequently reduced.[3][4] However, the reduction step still frequently employs the problematic sulfidic agents.
FAQ 1.2: What are the primary sulfur by-products, and how do they form?
The main sulfur-containing impurities encountered are elemental sulfur (S) and complex, often colored, polymeric materials referred to as sulfur dyes .[5][6]
Their formation is a consequence of the redox chemistry of the sulfidic reducing agents under the reaction conditions.
-
Elemental Sulfur: In the process of reducing the nitro group, the sulfide (S²⁻) or hydrosulfide (SH⁻) ion is oxidized. Under certain pH and temperature conditions, this oxidation can lead to the formation of elemental sulfur. The reaction is complex, but a simplified representation is that the sulfide species donates electrons and subsequently dimerizes or polymerizes into elemental sulfur.
-
Sulfur Dyes: These are less-defined, polymeric by-products that can arise from reactions between the sulfur species, the aromatic starting material, and the product.[6] Their formation is often exacerbated by non-optimal pH and temperature control, leading to complex side reactions.
The following diagram illustrates the general reaction pathway and the genesis of these by-products.
Caption: Genesis of sulfur by-products during reduction.
Section 2: Proactive Prevention & Troubleshooting Guide
Effective impurity control is best achieved through proactive process optimization rather than reactive post-synthesis purification. This section provides detailed troubleshooting advice in a question-and-answer format.
Question 2.1: My synthesis using sodium hydrosulfide results in a low yield and a product contaminated with sulfur. How can I prevent this?
This is a classic issue stemming from inadequate control of the reaction's pH. The selectivity of the reduction of the ortho-nitro group and the suppression of sulfide oxidation are highly pH-dependent.
Core Insight: The key is to maintain the reaction medium within a specific alkaline pH range. Research and patent literature have demonstrated that maintaining a pH between 7.0 and 9.5 is critical for maximizing the yield of 2-Amino-4-nitrophenol and minimizing sulfur precipitation.[2] A pH range of 8.0 to 8.5 is often considered optimal.[2]
Troubleshooting Protocol: pH-Controlled Reduction
-
Reaction Setup: In a properly equipped reactor, dissolve the starting material (2,4-dinitrophenol) in water.
-
Initial pH Adjustment: Add an alkali, such as sodium hydroxide, to dissolve the phenol and adjust the initial pH to the target range (e.g., 8.0-8.5).[2]
-
Controlled Reagent Addition: Add the aqueous sodium hydrosulfide (NaSH) solution slowly and sub-surface. Monitor the pH continuously. As the reaction proceeds, the pH may fluctuate.
-
Dynamic pH Correction: Have a pH-correcting agent ready. If the pH drops, add a dilute alkali solution. If it rises too high, a buffer component like ammonium chloride can be used to maintain the desired level.[2]
-
Temperature Control: Maintain a consistent reaction temperature, typically between 50°C and 80°C.[2] Excursions outside this range can promote side reactions.
| Parameter | Recommended Range | Rationale for Control |
| pH | 7.0 - 9.5 (Optimal: 8.0 - 8.5) | Suppresses oxidation of hydrosulfide to elemental sulfur and maximizes selectivity for ortho-nitro reduction.[2] |
| Temperature | 50°C - 80°C | Ensures a reasonable reaction rate without promoting the formation of sulfur dyes and other degradation products.[2] |
| Reagent Addition | Slow, controlled, sub-surface | Prevents localized areas of high reagent concentration, which can lead to uncontrolled exotherms and side reactions. |
Question 2.2: Are there sulfur-free methods to synthesize 2-Amino-4-nitrophenol to completely avoid these by-products?
Yes. If the presence of any sulfur impurities is unacceptable for your application, switching to a sulfur-free reduction method is the most robust solution. Catalytic reduction using hydrazine hydrate is a highly effective alternative.
Core Insight: A combination of ferric chloride hexahydrate (FeCl₃·6H₂O) and activated carbon can catalyze the selective reduction of 2,4-dinitrophenol using hydrazine hydrate, yielding a clean product with no sulfur by-products.[3]
Experimental Protocol: Sulfur-Free Catalytic Reduction
-
Catalyst Preparation: In the reaction vessel, add the solvent (e.g., ethanol or water), 2,4-dinitrophenol, ferric chloride hexahydrate, and activated carbon.[3]
-
Heating: Heat the mixture to the target reaction temperature, typically between 60°C and 80°C.[3]
-
Hydrazine Addition: Slowly add hydrazine hydrate dropwise to the heated suspension. An exothermic reaction will occur, so the addition rate should be controlled to maintain the target temperature.[3]
-
Reaction Monitoring: Monitor the reaction progress using a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.[3]
-
Work-up: Upon completion, the catalyst is simply removed by hot filtration. The product can then be isolated from the filtrate by cooling and crystallization.
This method offers the significant advantage of a simpler purification process and completely circumvents the issue of sulfur contamination.
Section 3: Post-Synthesis Purification Strategies
Even in an optimized process, minor amounts of sulfur by-products may form. This section details methods for their removal.
FAQ 3.1: My crude product is a slurry containing a fine yellow powder (elemental sulfur). How can I efficiently remove it?
Elemental sulfur is insoluble in the aqueous alkaline solutions used in the reaction, whereas the product, 2-Amino-4-nitrophenol, forms a soluble sodium salt (sodium 2-amino-4-nitrophenolate).[5] This difference in solubility is the key to separation.
Purification Protocol: Sulfur Filtration
-
Ensure Alkalinity: After the reduction is complete, ensure the reaction mixture has a pH above 9. This keeps the desired product in its soluble phenolate form.
-
Filter the Sulfur: Filter the hot reaction mixture. The insoluble elemental sulfur and other solid impurities will be retained on the filter, while the aqueous solution of the product salt passes through as the filtrate.[5][6]
-
Product Precipitation: The clear, red filtrate is then cooled and carefully acidified (e.g., with hydrochloric or acetic acid) to a pH of approximately 5-6. This protonates the phenolate, causing the purified 2-Amino-4-nitrophenol to precipitate.[2]
FAQ 3.2: After removing elemental sulfur, my product still has a dark, off-color, suggesting dye impurities. What is the next step?
The presence of residual sulfur dyes or other colored impurities often requires a chemical "polishing" step before the final product precipitation. The addition of sodium sulfite (Na₂SO₃) is a highly effective technique.
Core Insight: Sodium sulfite can react with and decolorize many of the residual sulfur-based chromophores. It is added to the alkaline filtrate after the elemental sulfur has been removed but before the final acidification.[2]
The following workflow diagram illustrates the complete purification and isolation process.
Caption: Purification workflow for removing sulfur by-products.
Section 4: Analytical Confirmation of Purity
Verifying the absence of sulfur impurities is a critical part of quality control.
FAQ 4.1: What analytical techniques are suitable for detecting and quantifying sulfur by-products in my final 2-Amino-4-nitrophenol product?
A multi-tiered approach is recommended for comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the overall purity of your Active Pharmaceutical Ingredient (API) and separating it from organic, non-sulfur impurities.[7] While it may not identify the specific nature of sulfur compounds, it will reveal the presence of unknown impurities.
-
Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD): This is a highly specific and sensitive technique for identifying and quantifying volatile and semi-volatile organic sulfur compounds.[8] It is an excellent tool for detecting trace levels of sulfur-containing organic by-products.
-
Wavelength Dispersive X-ray Fluorescence (WDXRF): This technique is ideal for determining the total sulfur content in the sample, regardless of the form it's in (elemental, organic, or inorganic).[9] It provides a bulk measure of sulfur contamination and is guided by standard methods like ASTM D2622.[9]
-
Mass Spectrometry (MS): When coupled with HPLC or GC, MS can provide structural information to help identify unknown impurity peaks, confirming whether they contain sulfur by analyzing their isotopic patterns and fragmentation.[7]
References
-
Organic Syntheses, Coll. Vol. 3, p.56 (1955); Vol. 21, p.8 (1941). 2-amino-4-nitrophenol. Available at: [Link]
- EP0033099A1 - Process for the preparation of 2-amino-4-nitrophenol. Google Patents.
- US4329503A - Process for the preparation of 2-amino-4-nitrophenol. Google Patents.
- DE3002254A1 - METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL. Google Patents.
- CN105801440A - Preparation method of 2-amino-4-nitrophenol. Google Patents.
- CN105753730A - Method for preparing 2-amino-4-chloro-5-nitrophenol. Google Patents.
-
How Are Impurities In Apis Detected And Removed?. Arborpharm. Available at: [Link]
-
USA Sulfur Speciation Testing Flier. SGS. Available at: [Link]
-
Preparation method for 2-amino-4-nitrophenol. Eureka | Patsnap. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 3. CN105801440A - Preparation method of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 4. Preparation method for 2-amino-4-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 5. EP0033099A1 - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 6. DE3002254A1 - METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL - Google Patents [patents.google.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. sgs.com [sgs.com]
- 9. ASTM testing for sulphur in petroleum | LGC Standards [lgcstandards.com]
Purification of crude "2-Amino-4-nitrophenol hydrochloride" by recrystallization
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that the purification of electron-rich aromatic amines presents unique challenges. 2-Amino-4-nitrophenol hydrochloride is highly susceptible to air oxidation, thermal degradation, and co-precipitation of isomeric impurities.
This guide is engineered to provide you with a field-proven, self-validating recrystallization protocol. We do not just provide the steps; we explain the mechanistic causality behind them to ensure your workflows are reproducible and robust.
Physicochemical Data
Understanding the physical properties of your target compound is the first step in designing a successful recrystallization solvent system. The table below summarizes the critical quantitative data for 2-Amino-4-nitrophenol.
| Property | Value | Clinical/Chemical Significance |
| Molecular Weight | 154.12 g/mol (Free base)[1] | Essential for accurate stoichiometric calculations. |
| Melting Point | 140–143 °C (Anhydrous)[2] | Primary thermal indicator of purity post-recrystallization. |
| Water Solubility | < 1 mg/mL at 20 °C[1] | Enables high-yield precipitation during the cooling phase. |
| pKa | ~3.1 (amine), ~7.6 (phenol)[1] | Dictates the highly acidic pH required to maintain the HCl salt form. |
| Appearance | Dark yellow to brown powder[3] | Color transitions visually validate the removal of oxidized impurities. |
Core Experimental Protocol: Recrystallization Workflow
This step-by-step methodology utilizes an acidic aqueous system combined with activated carbon to isolate the pure hydrochloride salt while suppressing oxidative degradation.
Step 1: Dissolution and Acidification
-
Suspend the crude 2-amino-4-nitrophenol in distilled water (approx. 10 mL per gram of crude solid).
-
Add concentrated hydrochloric acid (HCl) dropwise until the pH of the suspension is < 2.0.
-
Causality: The free base of 2-amino-4-nitrophenol is highly susceptible to air oxidation, rapidly forming dark quinone-imine derivatives. Protonating the amine to form the hydrochloride salt reduces the electron density on the aromatic ring, significantly stabilizing the molecule against oxidation during the heating phase[4].
-
-
Heat the suspension to 80 °C with continuous stirring until fully dissolved.
-
Self-Validation Check: Inspect the solution against a strong light source. No crystalline particulates should remain. If the solution remains cloudy, add 5% v/v more solvent.
-
Step 2: Decolorization
-
Add 10% w/w activated carbon (e.g., Norit) to the hot solution[2].
-
Causality: Activated carbon specifically adsorbs conjugated, high-molecular-weight tarry impurities (oxidation products) that cannot be removed by simple crystallization due to their amorphous nature.
-
-
Boil the suspension gently for 5–10 minutes to allow for maximum adsorption.
Step 3: Hot Filtration
-
Filter the boiling mixture rapidly through a pre-heated Büchner funnel[2].
-
Self-Validation Check: The filtrate color must transition from a dark, opaque red/brown to a clear, pale yellow or olive hue[2]. If the filtrate remains dark brown, the carbon treatment was insufficient and must be repeated.
-
Step 4: Controlled Crystallization
-
Transfer the hot filtrate to an Erlenmeyer flask and allow it to cool slowly to room temperature undisturbed, then transfer to an ice bath (0–5 °C) for 2 hours[4].
-
Causality: A slow, controlled cooling ramp prevents "crash-cooling." Rapid precipitation traps solvent molecules and isomeric impurities (such as 4-amino-2-nitrophenol) within the crystal lattice, defeating the purpose of the purification.
-
Step 5: Isolation and Drying
-
Collect the purified crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold dilute HCl to displace the mother liquor.
-
Dry the crystals in a vacuum desiccator or a vacuum oven at 65 °C[2].
-
Causality: Drying under vacuum prevents thermal degradation and late-stage air oxidation of the purified, wet salt.
-
Process Visualization
Figure 1: Step-by-step workflow for the recrystallization of 2-Amino-4-nitrophenol hydrochloride.
Troubleshooting Guides & FAQs
Q1: Why is my recrystallized product turning dark brown or black upon drying? A1: This is caused by the oxidation of the aminophenol core. Aminophenols are highly susceptible to air oxidation, forming dark quinone-imine derivatives[2]. Troubleshooting: Ensure the pH remains strictly acidic (< 2.0) throughout the dissolution and washing steps to keep the amine protonated. Additionally, dry the final product under a vacuum or an inert atmosphere (nitrogen/argon) rather than in ambient air[3].
Q2: The compound is "oiling out" instead of forming crystals. How do I fix this? A2: "Oiling out" occurs when the solute melts and separates as an immiscible liquid phase because the solvent reaches saturation at a temperature above the compound's melting point in that specific solvent system. Troubleshooting: Adjust the solvent system by adding a co-solvent (such as 5-10% ethanol) to increase the solubility at lower temperatures, or slightly increase the total volume of the aqueous HCl. Ensure the cooling process is gradual; you may also introduce a seed crystal when the solution reaches 40 °C to promote nucleation.
Q3: I am experiencing significant yield loss during the hot filtration step. What is going wrong? A3: Yield loss at this stage is typically due to premature crystallization in the funnel or filter paper caused by the rapid evaporative cooling of the mother liquor[2]. Troubleshooting: Pre-heat the Büchner funnel by passing steam or boiling water through it immediately before use[2]. Apply suction gently and intermittently to avoid excessive evaporative cooling in the lower part of the funnel.
Q4: How can I ensure the complete removal of isomeric impurities (e.g., 4-amino-2-nitrophenol)? A4: Isomeric impurities often co-precipitate if the solution is crash-cooled. Troubleshooting: Rely on the differential solubility profiles of the isomers. 2-amino-4-nitrophenol hydrochloride is typically less soluble in cold dilute HCl than its isomers. Implement a highly controlled cooling ramp (e.g., 0.5 °C/min) and avoid agitation during the initial crystallization phase to ensure a highly ordered, pure crystal lattice.
References
- Source: orgsyn.
- Source: nih.
- Source: google.com (Google Patents)
- Source: chemicalbook.
Sources
Technical Support & Troubleshooting Center: Diazotization of 2-Amino-4-nitrophenol Hydrochloride
Welcome to the advanced technical support guide for the diazotization of 2-amino-4-nitrophenol hydrochloride. This highly exothermic reaction is a cornerstone in the synthesis of azo dyes and pharmaceutical intermediates. However, the unique electronic properties of the aminophenol ring make it exceptionally sensitive to thermal degradation. This guide provides researchers and scale-up engineers with the mechanistic causality, self-validating protocols, and troubleshooting steps required to master this workflow.
Mechanistic Causality: The "Why" Behind Temperature Control
The diazotization of 2-amino-4-nitrophenol hydrochloride involves converting the primary aromatic amine into an electrophilic diazonium salt using nitrous acid (generated in situ from sodium nitrite and hydrochloric acid)[1].
This specific substrate presents a unique thermokinetic challenge:
-
The Exotherm: The formation of the diazonium salt releases significant thermal energy.
-
Ring Activation vs. Deactivation: The hydroxyl (-OH) group is strongly electron-donating, making the aromatic ring highly susceptible to oxidation by nitrous acid. Conversely, the nitro (-NO₂) group is electron-withdrawing, slightly reducing the nucleophilicity of the amine.
-
Thermal Instability: If the temperature exceeds 5 °C, the synthesized diazonium salt rapidly hydrolyzes. This decomposition releases nitrogen gas (
) and yields 4-nitrobenzene-1,2-diol, which subsequently oxidizes into complex, tarry quinone oligomers[2].
To prevent total batch failure, the internal reaction temperature must be strictly throttled between 0 °C and 5 °C [1][3].
Fig 1. Temperature-dependent mechanistic pathways during the diazotization of 2-amino-4-nitrophenol.
Thermokinetic Data & Process Outcomes
Understanding the exact consequences of temperature drift is critical for process control. The table below summarizes the quantitative temperature thresholds and their mechanistic outcomes[2][3].
| Temperature Range | Reaction Kinetics | Primary Outcome | Mechanistic Consequence |
| < 0 °C | Extremely Slow | Reagent Pooling | Unreacted |
| 0 °C – 5 °C | Optimal | Stable Diazonium | Controlled exotherm; nitrosonium ion reacts selectively with the amine. |
| 5 °C – 10 °C | Accelerated | Partial Degradation | Mild |
| > 10 °C | Runaway | Total Decomposition | Rapid hydrolysis to 4-nitrobenzene-1,2-diol; tarry oligomerization. |
Self-Validating Experimental Protocol
A robust protocol must prove its own success before you move to the next synthetic step. Follow this self-validating workflow to ensure high-yield diazonium formation.
Step 1: Substrate Preparation & Acidification
Suspend 1.0 equivalent of 2-amino-4-nitrophenol hydrochloride in distilled water. Add 1.5 to 2.0 equivalents of concentrated hydrochloric acid.
Causality: Even though the substrate is already a hydrochloride salt, excess
Step 2: Thermal Equilibration Submerge the reaction flask in an ice-salt bath. Insert a calibrated thermometer directly into the reaction slurry , not just the cooling bath. Wait until the internal temperature stabilizes at 0–2 °C.
Step 3: Controlled Nitrosation
Prepare a solution of 1.05 equivalents of sodium nitrite (
Step 4: Endpoint Validation After the addition is complete, continue stirring for 15–20 minutes at 0–5 °C. Spot the reaction mixture onto starch-potassium iodide (KI) paper. An immediate blue-black color confirms the presence of unreacted nitrous acid, validating that the limiting reagent (the amine) has been fully consumed.
Step 5: Chemical Quenching Add solid sulfamic acid (or urea) in small increments until a repeat starch-iodide test yields a negative result. Causality: Excess nitrous acid is highly oxidative. If not neutralized, it will rapidly oxidize the electron-rich phenol ring during the subsequent azo coupling step, destroying your yield.
Fig 2. Self-validating workflow and feedback loop for temperature-controlled diazotization.
Troubleshooting Guide & FAQs
Q: My reaction mixture turned into a dark, bubbling, tar-like substance. What happened?
A: This is the classic signature of thermal exceedance (temperature > 5 °C). The bubbling is nitrogen gas (
Q: To be safe from thermal runaway, can I just run the reaction at -10 °C? A: No. While cooling is critical, overcooling (< 0 °C) increases the viscosity of the slurry, leading to localized concentration gradients and poor mixing[3]. More critically, the reaction kinetics become dangerously slow. The sodium nitrite will not react immediately, causing it to pool in the reactor. When the concentration of unreacted reagents reaches a critical mass, a sudden, violent exothermic reaction (thermal runaway) can occur, instantly spiking the temperature past the decomposition threshold[3].
Q: I am scaling up from a 10-gram to a 1-kilogram batch. Can I use the same dropwise addition time?
A: Absolutely not. Heat dissipation relies on the surface-area-to-volume ratio, which drops drastically during scale-up. A 1 kg batch cannot shed heat as efficiently as a 10 g batch. For large batches, you must use a jacketed reactor, significantly extend the
Q: Why do I need to use starch-iodide paper if I calculated my stoichiometry perfectly?
A: Stoichiometry assumes 100% reagent purity and zero side reactions. In reality, nitrous acid can decompose into nitric oxide (
References
-
MDPI. "Exploring Flow Procedures for Diazonium Formation." MDPI. [Link]
-
NIH/PMC. "The continuous flow synthesis of azos." National Institutes of Health. [Link]
Sources
Technical Support Center: Achieving High Purity 2-Amino-4-nitrophenol Hydrochloride for Sensitive Applications
Welcome to the technical support center for the purification of 2-Amino-4-nitrophenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who require this compound in a highly pure form for sensitive applications. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process. Our goal is to equip you with the knowledge to consistently achieve the desired purity for your critical experiments.
I. Understanding the Compound: Key Physicochemical Properties
Before delving into purification, it is crucial to understand the properties of 2-Amino-4-nitrophenol and its hydrochloride salt.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₃ | [1] |
| Molecular Weight | 154.12 g/mol | |
| Appearance | Orange prisms or yellow powder | [1] |
| Melting Point | 142-143 °C (anhydrous) | [2] |
| Solubility | Insoluble in water. | [1] |
| Stability | Stable when protected from light and stored under nitrogen. Oxidation may occur in the presence of air, and violent decomposition can happen if dried completely at elevated temperatures. Incompatible with acids, acid chlorides, acid anhydrides, chloroformates, strong oxidizing agents, and iron. | [1][3] |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 2-Amino-4-nitrophenol hydrochloride?
A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing 2-Amino-4-nitrophenol is the partial reduction of 2,4-dinitrophenol.[2][4] Potential impurities from this process include:
-
Unreacted Starting Material: Residual 2,4-dinitrophenol.
-
Isomeric Byproducts: 4-Amino-2-nitrophenol, which can be difficult to separate due to similar properties.[5]
-
Over-reduction Products: 2,4-diaminophenol.[6]
-
Side-reaction Products: Sulfur-containing byproducts if sulfidic reducing agents are used.[5]
Q2: How can I assess the purity of my 2-Amino-4-nitrophenol hydrochloride sample?
A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for accurately determining the purity of 2-Amino-4-nitrophenol hydrochloride.[6][7] A typical setup involves a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.[8] UV detection is suitable as the compound has strong absorbance. Thin Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the purification process.[6]
Q3: My purified 2-Amino-4-nitrophenol has a low melting point, around 80-90°C. What is the likely cause?
A3: A significantly depressed melting point is often due to the presence of water of crystallization.[2] Proper drying of the purified solid, for instance in a vacuum desiccator or an oven at a controlled temperature (e.g., 65°C), is crucial to obtain the anhydrous form with the correct melting point.[2]
Q4: What are the key safety precautions when handling 2-Amino-4-nitrophenol hydrochloride?
A4: 2-Amino-4-nitrophenol is considered hazardous.[9] It may cause an allergic skin reaction, respiratory irritation, and is suspected of causing genetic defects.[9] Always handle this compound in a well-ventilated area or a fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[9] In case of skin contact, wash thoroughly with soap and water.[9]
III. Troubleshooting Guide for Purification
This section addresses specific issues that may arise during the purification of 2-Amino-4-nitrophenol hydrochloride.
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying crystalline solids. However, several challenges can be encountered.
Problem 1: The compound "oils out" instead of crystallizing upon cooling.
-
Causality: "Oiling out" occurs when the solute's solubility at the boiling point of the solvent is so high that upon cooling, it separates as a liquid phase before reaching its crystallization temperature. This can also be caused by a high concentration of impurities depressing the melting point of the mixture.[10]
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent to decrease the overall concentration.
-
Allow the solution to cool very slowly. Slow cooling promotes the formation of well-ordered crystals rather than an amorphous oil. Seeding the solution with a small crystal of pure product can also initiate crystallization.
-
If oiling out persists, consider a preliminary purification step like column chromatography to remove a significant portion of the impurities.[10]
-
Problem 2: Poor recovery of the purified compound.
-
Causality: This can result from using an excessive amount of solvent, leading to a solution that is not saturated upon cooling.[10] Alternatively, the compound may have significant solubility in the cold solvent.
-
Solution:
-
Concentrate the solution: If too much solvent was used, carefully evaporate some of it to reach the saturation point and then allow it to cool again.
-
Cool to a lower temperature: Chilling the solution in an ice bath can further decrease the solubility of the compound and improve the yield.
-
Solvent selection: If solubility in the cold solvent is inherently high, a different recrystallization solvent or a co-solvent system may be necessary.
-
Problem 3: The purified crystals are still colored.
-
Causality: Colored impurities may co-crystallize with the product.
-
Solution:
-
Activated Carbon Treatment: Add a small amount of activated carbon (e.g., Norit) to the hot solution before filtration.[2] Activated carbon has a high surface area and can adsorb colored impurities. Use it sparingly, as it can also adsorb the desired product.
-
Hot Filtration: Perform a hot filtration step after the activated carbon treatment to remove the carbon and any insoluble impurities. This must be done quickly to prevent premature crystallization.[2]
-
Visualization of the Purification Workflow
Caption: Recrystallization workflow for 2-Amino-4-nitrophenol HCl.
IV. Detailed Experimental Protocols
Protocol 1: Recrystallization from Hot Water
This protocol is adapted from established procedures for the purification of 2-Amino-4-nitrophenol.[2]
Materials:
-
Crude 2-Amino-4-nitrophenol hydrochloride
-
Deionized water
-
Activated carbon (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In a fume hood, place the crude 2-Amino-4-nitrophenol hydrochloride in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% by weight of the solute). Swirl the flask and gently reheat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated Büchner funnel to remove the activated carbon and any other insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.[2]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum desiccator or an oven at 65°C to a constant weight.[2] The anhydrous product should have a melting point of 142-143°C.[2]
Protocol 2: Purity Assessment by HPLC
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.005 M KH₂PO₄ at pH 3.5).[7] The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: Monitor at the λmax of 2-Amino-4-nitrophenol.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity 2-Amino-4-nitrophenol hydrochloride in the mobile phase at a known concentration. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh a small amount of the purified sample and dissolve it in the mobile phase to a known concentration.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Processing: Determine the retention time of the main peak corresponding to 2-Amino-4-nitrophenol hydrochloride. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using the calibration curve for quantification.
Logical Troubleshooting Flow Diagram
Caption: Troubleshooting logic for purification of 2-Amino-4-nitrophenol HCl.
V. References
-
Organic Syntheses Procedure: 2-amino-4-nitrophenol. Available at: [Link]
-
CN105801440A - Preparation method of 2-amino-4-nitrophenol - Google Patents. Available at:
-
PubChem Compound Summary for CID 3613389, 2-Amino-4-nitrophenol. Available at: [Link]
-
US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents. Available at:
-
European Commission, Scientific Committee on Consumer Products, Opinion on 2-amino-6-chloro-4-nitrophenol (B99), SCCP/0948/05. Available at: [Link]
-
EP0033099A1 - Process for the preparation of 2-amino-4-nitrophenol - Google Patents. Available at:
-
Human health tier II assessment for Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride. Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Available at: [Link]
-
Cosmetic Ingredient Review Expert Panel Meeting, December 10-11, 2012. Available at: [Link]
-
CCDC 264585: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. Available at: [Link]
-
High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Semantic Scholar. Available at: [Link]
-
US3954892A - Process for the purification of para-nitrophenol - Google Patents. Available at:
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]
-
Organic Syntheses Procedure: m-NITROPHENOL. Available at: [Link]
-
US3933929A - Process for the purification of p-nitrophenol - Google Patents. Available at:
Sources
- 1. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-AMINO-4-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 5. EP0033099A1 - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 6. CN105801440A - Preparation method of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
"2-Amino-4-nitrophenol hydrochloride" vs "4-Amino-2-nitrophenol" as a dye precursor
This guide provides an in-depth technical comparison of 2-Amino-4-nitrophenol hydrochloride and 4-Amino-2-nitrophenol , tailored for researchers and formulation scientists.[1]
Executive Summary & Regulatory Alert
2-Amino-4-nitrophenol (2A4NP) and 4-Amino-2-nitrophenol (4A2NP) are structural isomers used historically in the synthesis of azo dyes and hair colorants.[1] While they share the same molecular formula (
CRITICAL REGULATORY NOTICE: Both compounds are currently prohibited for use in cosmetic products in the European Union (Annex II of Regulation (EC) No 1223/2009) due to safety concerns regarding mutagenicity and potential carcinogenicity.[1] This guide focuses on their physicochemical behavior and mechanisms for research, forensic analysis, and non-cosmetic industrial applications (e.g., textiles, fur).[1]
Physicochemical Characterization
The hydrochloride salt of 2A4NP is often preferred in formulation to overcome the poor aqueous solubility of the free base.
| Feature | 2-Amino-4-nitrophenol (HCl) | 4-Amino-2-nitrophenol |
| CAS Number | 99-57-0 (Free base) / 60459-07-2 (HCl) | 119-34-6 |
| Structure | Ortho-amino, para-nitro phenol | Para-amino, ortho-nitro phenol |
| Role | Direct Dye / Weak Coupler | Primary Intermediate (Precursor) |
| Color Contribution | Gold, Yellow, Blonde | Red, Brown, Violet |
| Solubility | High (as HCl salt in water) | Low (Free base); Soluble in alkali |
| pKa (Phenolic OH) | ~7.6 (Acidic due to p-nitro) | ~7.8 (Acidic due to o-nitro) |
| Oxidation Potential | Low (Stabilized by p-nitro group) | High (Facilitates quinone imine formation) |
Mechanistic Divergence: Oxidative vs. Direct Dyeing
The core difference lies in the position of the amino group relative to the hydroxyl group.
4-Amino-2-nitrophenol: The Oxidative Precursor
This isomer is a derivative of p-aminophenol.[1] In the presence of an oxidizing agent (
2-Amino-4-nitrophenol: The Direct Dye
This isomer is an o-aminophenol derivative.[1] The nitro group at the para position exerts a strong electron-withdrawing effect, significantly reducing the electron density on the amino group. This makes oxidation to a quinone imine energetically difficult.[1] Instead, 2A4NP functions as a Direct Dye (HC Dye), diffusing into the fiber and interacting via hydrogen bonding and Van der Waals forces without requiring chemical coupling.[1]
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways of these two isomers under oxidative conditions.
Figure 1: Mechanistic comparison showing the oxidative coupling pathway of 4A2NP versus the direct deposition mechanism of 2A4NP.[1]
Safety & Toxicology Profile (E-E-A-T)
Safety is the primary differentiator for regulatory status.[1] Both compounds have flagged positive in mutagenicity assays, leading to their restriction.[1]
-
Genotoxicity: 4A2NP has shown potential carcinogenicity in animal studies (specifically renal-cell adenomas in male rats).[1][2][3] 2A4NP is mutagenic in Salmonella typhimurium strains.
-
Sensitization: Both are strong skin sensitizers (Category 1).[1]
-
Regulatory Status:
Experimental Protocol: Comparative Fastness Evaluation
Objective: To quantify the color uptake (Delta E) and wash fastness of 2A4NP (Direct) vs. 4A2NP (Oxidative) on standardized keratin substrates.[1]
Materials
-
Substrate: Standardized Bleached Yak Hair or Wool Swatches (ISO 105-F01).[1]
-
Reagents:
Workflow Diagram
Figure 2: Experimental workflow for comparing direct vs. oxidative dyeing efficacy.
Step-by-Step Methodology
-
Preparation: Prepare two formulations.
-
Formulation A (Direct): Dissolve 2A4NP HCl in the alkaline base. Do not add peroxide (direct dyes do not require oxidation to color, though peroxide is sometimes used to lighten natural melanin).[1]
-
Formulation B (Oxidative): Mix 4A2NP and Resorcinol in the base. Immediately before application, mix 1:1 with 6%
.[1]
-
-
Application: Apply 4g of formulation per 1g of hair swatch. Incubate at 30°C for 30 minutes.
-
Rinsing: Rinse with running water (40°C) until water runs clear. Dry at room temperature.
-
Measurement (t=0): Measure
values using a Spectrophotometer (D65 illuminant, 10° observer). -
Stress Testing: Subject swatches to 5 cycles of washing with a standard SLES (Sodium Laureth Sulfate) solution (10%).[1]
-
Measurement (t=End): Measure final color coordinates.
-
Calculation: Calculate Total Color Difference (
) using the formula: [1]
Expected Results
-
2A4NP (Direct): High initial Chroma (Yellow/Gold).[1] High
after washing (Poor wash fastness due to lack of covalent bonding).[1] -
4A2NP (Oxidative): Deep Red/Brown shade.[1] Low
after washing (High wash fastness due to polymer trapping inside the cortex).[1]
References
-
European Commission. (2024). CosIng - Cosmetic Ingredient Database: Annex II - List of substances prohibited in cosmetic products. Retrieved from [Link][1]
-
Scientific Committee on Consumer Safety (SCCS). (2010).[1] Opinion on 4-Amino-2-nitrophenol. SCCS/1369/10.[1] Retrieved from [Link][1]
-
National Toxicology Program (NTP). (1988).[1] Toxicology and Carcinogenesis Studies of 2-Amino-4-nitrophenol in F344/N Rats and B6C3F1 Mice. TR-339. Retrieved from [Link][1]
-
Corbett, J. F. (1973).[1] The Chemistry of Hair-Dye Coloring. Journal of the Society of Cosmetic Chemists. (Classic mechanistic reference).
Sources
- 1. EU Amends Cosmetics Regulation: 21 CMR Substances Added to the List of Prohibited Substances - Regulatory News - Personal and Home Care Products - CIRS Group [cirs-group.com]
- 2. 2-Amino-4-nitrophenol (IARC Summary & Evaluation, Volume 57, 1993) [inchem.org]
- 3. moumoujus.com [moumoujus.com]
- 4. medenvoyglobal.com [medenvoyglobal.com]
- 5. Understanding the EU Cosmetics Prohibited Substances List in 2025 - ZMUni Compliance Centre [zmuni.com]
Comparative Guide: Selective Reduction of 2,4-Dinitrophenol to Aminonitrophenols
In drug development and materials science, the regioselective reduction of polynitrated aromatics is a classic synthetic hurdle. When dealing with 2,4-dinitrophenol (2,4-DNP), the goal is rarely exhaustive reduction; rather, it is the precise, controlled partial reduction to either 2-amino-4-nitrophenol or 4-amino-2-nitrophenol[1]. Over my years at the bench, I have found that success relies entirely on manipulating the electronic and steric environment of the starting material.
This guide objectively compares established reduction methodologies, backed by empirical data and self-validating protocols, to help you choose the optimal route for your target isomer.
Mechanistic Causality: The Challenge of Regioselectivity
The selective reduction of one nitro group over the other in 2,4-DNP is dictated by the competing forces of steric hindrance and electronic deficiency. The industry standard for this transformation is the Zinin Reduction , which utilizes sulfide or hydrosulfide ions as mild reducing agents[2].
The regioselectivity of the Zinin reduction is highly pH-dependent:
-
Ortho-Selectivity (2-Amino-4-nitrophenol): At a moderately alkaline pH (7.0–9.5), the formation of the phenolate ion creates a chelating or hydrogen-bonding environment that directs the incoming hydrosulfide (NaSH) to the adjacent ortho-nitro group, despite its steric hindrance[3],[4].
-
Para-Selectivity (4-Amino-2-nitrophenol): In highly ammoniacal environments (pH > 9.5) using sodium sulfide (Na₂S), the reaction is driven by electronic control. The para-nitro group, being less sterically hindered and highly electrophilic, undergoes preferential reduction[2].
Divergent pathways for 2,4-DNP reduction based on reagent selection and pH control.
Quantitative Comparison of Reduction Methodologies
While the Zinin reduction is the most common, historical and alternative methods exist. Catalytic hydrogenation, for instance, is generally avoided for partial reduction because it rapidly drives the molecule to 2,4-diaminophenol unless heavily poisoned catalysts are utilized.
Below is an objective comparison of methodologies based on historical patent data and modern synthetic benchmarks[2],[1],[3]:
| Reduction Method | Key Reagents & Conditions | Target Isomer | Yield | Mechanistic Driver |
| pH-Controlled Zinin | NaSH, H₂O, pH 7.0–9.5, 50–80 °C | 2-Amino-4-nitrophenol | 74–76% | Ortho-directing phenolate chelation |
| Buffered Zinin | Na₂S, NH₄Cl/NH₃, pH >9.5, 80–85 °C | 4-Amino-2-nitrophenol | ~60-70% | Para-electronic deficiency |
| Hydrazine Reduction | N₂H₄, Cu or Fe powder, EtOH | 2-Amino-4-nitrophenol | ~75% | Surface-mediated catalytic transfer |
| Electrolytic | e⁻, Acidic Medium | 2-Amino-4-nitrophenol | 13–53% | Cathodic potential control |
| Catalytic Hydrogenation | H₂, Pd/C | 2,4-Diaminophenol | >90% | Exhaustive non-selective reduction |
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. The following workflows incorporate built-in physical and chemical checks to ensure the reaction trajectory is correct before proceeding to the next step.
Protocol A: Ortho-Selective Synthesis (2-Amino-4-nitrophenol)
This protocol relies on strict pH control to leverage the proximity effect of the phenolate ion[3].
-
Dissolution & Activation: Suspend 2,4-DNP in water and adjust the pH to 8.0 using dilute NaOH.
-
Validation Check: Complete dissolution and a distinct color shift to deep orange-red confirms the quantitative formation of the water-soluble sodium phenolate.
-
-
Thermal & pH Regulation: Heat the reactor to 70 °C.
-
Controlled Reduction: Begin the portion-wise addition of 31.9% aqueous sodium hydrosulfide (NaSH).
-
Validation Check: Monitor the pH continuously. It must not exceed 9.5; an elevated pH accelerates para-reduction, compromising isomer purity[3]. The precipitation of yellow elemental sulfur provides visual confirmation of the active redox cycle.
-
-
Byproduct Removal: Stir at 70–75 °C for 45 minutes, then perform a hot filtration.
-
Validation Check: The filter cake will consist of solid sulfur. A clear, particulate-free filtrate indicates the successful removal of the oxidized reductant.
-
-
Isoelectric Precipitation: Add a stabilizing amount of sodium sulfite to the filtrate, cool to 15 °C, and acidify with 30% HCl to a pH of 5.6–5.8.
-
Validation Check: Rapid crystallization at this specific isoelectric point confirms the isolation and purity of the 2-amino-4-nitrophenol isomer[3].
-
Self-validating experimental workflow for the ortho-selective Zinin reduction.
Protocol B: Para-Selective Synthesis (4-Amino-2-nitrophenol)
This protocol overrides ortho-chelation by utilizing a highly buffered ammoniacal environment[2],[1].
-
Buffer Preparation: Suspend 2,4-DNP in water. Add a large molar excess of NH₄Cl and concentrated aqueous NH₃ (28%).
-
Validation Check: A strong ammoniacal odor and a pH well above 9.5 confirm the establishment of the necessary thermodynamic environment to favor para-attack[2].
-
-
Reduction: Heat the mixture to 85 °C, then remove the heat source. Add 60% fused sodium sulfide (Na₂S) in small portions.
-
Validation Check: The reaction is highly exothermic. Maintaining the temperature strictly between 80–85 °C during the addition validates that the reaction rate is safely controlled[1].
-
-
Isolation: Heat at 85 °C for an additional 15 minutes, filter hot, and acidify the boiling filtrate with glacial acetic acid.
-
Validation Check: Using a weak acid like acetic acid safely drops the pH to induce crystallization upon cooling to 20 °C without degrading the newly formed amine[1].
-
References
- US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents URL
-
Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange URL:[Link]
Sources
HPLC validation of "2-Amino-4-nitrophenol hydrochloride" purity
HPLC Validation of 2-Amino-4-nitrophenol Hydrochloride Purity: A Comparative Guide to Column Chemistries and ICH Q2(R2) Compliance
As a Senior Application Scientist, developing a robust, stability-indicating HPLC method for polar aromatic amines requires moving beyond trial-and-error. 2-Amino-4-nitrophenol hydrochloride is a highly polar, dual-ionizable intermediate critical in dye synthesis and pharmaceutical development. Validating its purity demands a deep understanding of its physicochemical properties and a rigorous, self-validating analytical framework grounded in [2].
This guide objectively compares column chemistries for this specific analyte and provides a self-validating experimental protocol to ensure absolute data integrity.
The Mechanistic Challenge: Analyte Ionization & pH Logic
To design a successful separation, we must first analyze the causality between the analyte's structure and the mobile phase. 2-Amino-4-nitrophenol possesses two ionizable groups: an amine group (
Because the target compound is a hydrochloride salt, it rapidly dissociates in aqueous solutions, dropping the local pH and leaving the amine group fully protonated (cationic). If a standard acidic mobile phase (pH 2.0) is used, the molecule is highly polar, leading to poor retention on traditional hydrophobic C18 columns. Conversely, pushing the pH to 5.5 neutralizes the molecule, maximizing hydrophobicity but risking solubility issues and poor peak shape due to residual silanol interactions.
Logical relationship between mobile phase pH, analyte ionization, and column retention mechanisms.
Column Chemistry Comparison: C18 vs. Phenyl-Hexyl vs. Mixed-Mode
Standard alkyl phases (C18) often fail to retain protonated 2-Amino-4-nitrophenol adequately, resulting in early elution near the void volume (
-
Phenyl-Hexyl: The highly electron-deficient nitrophenol ring acts as a strong
-acceptor. A Phenyl-Hexyl column acts as a -donor, creating strong stacking interactions that drastically improve retention without needing ion-pairing agents. -
Mixed-Mode (RP/Cation-Exchange): Columns like the Newcrom R1 combine a hydrophobic alkyl chain with an embedded cationic/anionic terminal group. This allows simultaneous hydrophobic retention and electrostatic interaction with the protonated amine [3].
Quantitative Performance Comparison (Mobile Phase: 0.1% Formic Acid / Acetonitrile)
| Column Chemistry | Retention Factor ( | Peak Asymmetry ( | Theoretical Plates ( | Primary Interaction Mechanism |
| Standard C18 | 0.8 | 1.85 (Tailing) | 4,500 | Hydrophobic (Weak for protonated amine) |
| Phenyl-Hexyl | 3.2 | 1.15 (Excellent) | 12,000 | Hydrophobic + |
| Mixed-Mode | 5.5 | 1.05 (Ideal) | 15,500 | Hydrophobic + Electrostatic (Ion-exchange) |
Conclusion: For LC-MS compatible, low-pH mobile phases, Mixed-Mode or Phenyl-Hexyl columns are vastly superior to standard C18, providing the necessary retention (
Self-Validating Experimental Protocol
A self-validating protocol utilizes built-in System Suitability Test (SST) gates. If the system fails to meet predefined physical separation criteria, the sequence automatically halts, preventing the generation of invalid data. This is a core tenet of modern data integrity.
Self-validating ICH Q2(R2) analytical workflow ensuring continuous data integrity and compliance.
Step 3.1: Reagents & Chromatographic Conditions
-
Column: Phenyl-Hexyl or Mixed-Mode RP/Cation-Exchange (150 mm × 4.6 mm, 3 µm).
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 262 nm and 308 nm (absorption maxima for 2-Amino-4-nitrophenol) [3].
-
Sample Diluent: 95:5 Water:Acetonitrile (to match initial gradient conditions and prevent solvent effects).
Step 3.2: The Automated Gatekeeper (System Suitability Test)
Before validation begins, inject the SST Resolution Mix (containing 2-Amino-4-nitrophenol and a closely eluting known impurity, e.g., 4-Nitrophenol, at 0.1 mg/mL).
-
Self-Validation Gate: The Chromatography Data System (CDS) must be programmed to halt the sequence unless:
-
Resolution (
) between the two peaks is . -
Tailing Factor (
) for 2-Amino-4-nitrophenol is . -
RSD of peak area for 5 replicate injections is
.
-
Step 3.3: ICH Q2(R2) Validation Execution
Once the SST gate is passed, execute the following steps:
-
Specificity (Interference Check):
-
Action: Inject Diluent Blank, Mobile Phase Blank, and unspiked sample matrix.
-
Acceptance: No peaks
of the target analyte area at the retention time of 2-Amino-4-nitrophenol.
-
-
Linearity & Range:
-
Action: Prepare 7 concentration levels ranging from the Limit of Quantitation (LOQ, typically ~0.05 µg/mL) to 150% of the target working concentration (e.g., 150 µg/mL).
-
Acceptance: Perform linear regression. The correlation coefficient (
) must be , and the y-intercept must be of the 100% response level.
-
-
Accuracy (Spike Recovery):
-
Action: Prepare sample matrix spiked with the API reference standard at 80%, 100%, and 120% of the target concentration (prepared in triplicate,
total). -
Acceptance: Mean recovery at each level must fall between 98.0% and 102.0%.
-
-
Repeatability (Precision):
-
Action: Inject 6 independent preparations of the 100% concentration sample.
-
Acceptance: The Relative Standard Deviation (%RSD) of the calculated purity must be
.
-
By structuring the method around the analyte's
References
-
2-Amino-4-Nitrophenol | CID 3613389 Source: PubChem URL:[Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]
-
Separation of 2-Amino-4-nitrophenol on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
Spectroscopic Comparison of Aminonitrophenol Isomers: A Technical Guide
Executive Summary
In the synthesis of azo dyes, tuberculosis therapeutics, and high-performance polymers, the precise identification of aminonitrophenol (ANP) isomers is critical. The two most prevalent isomers, 2-amino-4-nitrophenol (2,4-ANP) and 4-amino-2-nitrophenol (4,2-ANP) , share the molecular formula
This guide provides a definitive spectroscopic framework for distinguishing these isomers. Unlike generic comparisons, we focus on the structural causality —specifically the "push-pull" electronic effects and intramolecular hydrogen bonding—that drives the spectral shifts.
The Core Differentiator: Molecular Architecture
The spectroscopic divergence arises from the position of the nitro (
-
2,4-ANP: The nitro group is para to the hydroxyl. This creates a strong through-ring resonance (push-pull) system. The amino group is ortho to the hydroxyl, facilitating weak N-H...O hydrogen bonding.
-
4,2-ANP: The nitro group is ortho to the hydroxyl.[2][3] This locks the molecule into a rigid planar conformation via strong intramolecular O-H...O=N hydrogen bonding . The amino group is para, decoupling it from direct steric interaction with the hydroxyl.
Spectroscopic Decision Matrix
The following workflow illustrates the logical path to confirm isomer identity using standard laboratory instrumentation.
Figure 1: Analytical workflow for distinguishing ANP isomers. The decision logic prioritizes UV-Vis for rapid screening and NMR for definitive structural assignment.
Comparative Analysis
A. UV-Visible Spectroscopy (Electronic Transitions)
Mechanism: The para-nitro position in 2,4-ANP allows for extended conjugation across the benzene ring between the electron-donating -OH/-NH2 and the electron-withdrawing -NO2. This results in a "red-shifted" (bathochromic) primary absorption band compared to the ortho-nitro isomer.
Protocol:
-
Solvent: Methanol (HPLC grade).
-
Concentration:
M. Avoid higher concentrations to prevent aggregation effects. -
Baseline: Run a blank with pure methanol.
| Feature | 2-amino-4-nitrophenol (2,4-ANP) | 4-amino-2-nitrophenol (4,2-ANP) |
| Primary | 308 nm , 262 nm, 224 nm | ~234 nm , ~360 nm (broad) |
| Visual Color | Yellow-brown to orange | Dark red/purple plates |
| Solvatochromism | Moderate | High (Sensitive to pH and polarity due to zwitterionic potential) |
| Interpretation | The 308 nm peak corresponds to the strong | The 360 nm band is characteristic of the ortho-nitro group interaction but is often less intense than the para-band. |
B. FTIR Spectroscopy (Vibrational Modes)
Mechanism: Intramolecular hydrogen bonding is the diagnostic tool here.
-
In 4,2-ANP , the -OH and -NO2 are ortho. The proton of the hydroxyl group forms a 6-membered chelate ring with the oxygen of the nitro group. This weakens the O-H bond, causing the stretch to broaden significantly and shift to lower wavenumbers, often merging with the C-H stretch region.
-
In 2,4-ANP , the -OH is ortho to -NH2. While H-bonding occurs, it is weaker than the resonance-assisted hydrogen bond of the nitro group.
| Functional Group | 2-amino-4-nitrophenol | 4-amino-2-nitrophenol |
| O-H Stretch | Distinct/Sharp (3200–3400 cm⁻¹) | Broad/Weak (2500–3200 cm⁻¹) - often "missing" or obscured |
| Sym.[3] NO2 Stretch | ~1330–1350 cm⁻¹ | ~1340–1360 cm⁻¹ |
| Asym. NO2 Stretch | ~1500–1530 cm⁻¹ | ~1510–1540 cm⁻¹ |
| Diagnostic | Look for the clear O-H peak. | Look for the "missing" O-H peak and lower solubility in non-polar solvents. |
C. Nuclear Magnetic Resonance ( H NMR)
Mechanism: Chemical shift anisotropy and shielding. Protons ortho to a nitro group are significantly deshielded (shifted downfield, > 7.0 ppm) due to the electron-withdrawing inductive and mesomeric effects.
Protocol:
-
Solvent: DMSO-d6 (to ensure solubility and prevent exchange of labile protons if possible).
-
Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).
Structural Prediction Logic:
-
2,4-ANP: Protons at positions 3, 5, 6.
-
4,2-ANP: Protons at positions 3, 5, 6.
| Proton | 2-amino-4-nitrophenol | 4-amino-2-nitrophenol |
| Aromatic Pattern | ABX System (approximate) | ABX System |
| Key Shift (>7.5 ppm) | H3 and H5 (Two protons) | H3 (One proton) |
| Coupling ( | H5-H6 (Ortho, ~9Hz) | H5-H6 (Ortho, ~9Hz) |
Experimental Protocols
Protocol A: Rapid UV-Vis Screening
Use this for quick quality control of synthesized batches.
-
Preparation: Dissolve 1 mg of sample in 10 mL Methanol (Stock A).
-
Dilution: Take 100 µL of Stock A and dilute to 10 mL with Methanol.
-
Measurement: Scan 200–500 nm.
-
Validation:
-
If
nm 2,4-ANP . -
If
nm (with secondary broad band >350 nm) 4,2-ANP .
-
Protocol B: NMR Structural Confirmation
Use this for characterizing unknown impurities or new metabolites.
-
Sample: 5–10 mg of dry solid.
-
Solvent: 0.6 mL DMSO-d6.
-
Acquisition: 16 scans minimum (to resolve small coupling constants).
-
Analysis: Integrate the aromatic region (6.0–8.5 ppm). Count the number of protons shifted downfield of 7.5 ppm.
-
2 Protons = 2,4-ANP .[1]
-
1 Proton = 4,2-ANP .
-
References
-
SIELC Technologies. (2025). UV-Vis Spectrum of 2-Amino-4-nitrophenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3613389, 2-Amino-4-nitrophenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3417419, 4-Amino-2-nitrophenol. Retrieved from [Link]
-
Tanak, H., et al. (2010).[6] 2-Amino-4-nitrophenol monohydrate. Acta Crystallographica Section E. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitrophenols: Unpacking the Differences Between 2-Nitrophenol and 4-Nitrophenol - Oreate AI Blog [oreateai.com]
- 3. Nitrophenols: Unpacking the Differences Between 2-Nitrophenol and 4-Nitrophenol - Oreate AI Blog [oreateai.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (Solved) - 1. Study the NMR spectrum of 2-amino-5 nitrophenol (C6H6O3N)(Figure 50). 1H-NMR (300 MHz): d 6.21... (1 Answer) | Transtutors [transtutors.com]
- 6. researchgate.net [researchgate.net]
Alternative Precursors for the Synthesis of 2-Amino-4-nitrophenol: A Comparative Guide for Process Chemists
Introduction
2-Amino-4-nitrophenol (CAS 99-57-0) is a critical aromatic intermediate utilized extensively in the synthesis of reactive dyes, mordant dyes, and pharmaceutical compounds[1]. The molecule features a complex electronic landscape: electron-donating amino and hydroxyl groups paired with an electron-withdrawing nitro group. Synthesizing this compound requires strict regiocontrol to avoid over-reduction (yielding 2,4-diaminophenol) or the formation of the undesired 4-amino-2-nitrophenol isomer.
As a Senior Application Scientist, I have evaluated the three most viable synthetic precursors—2,4-Dinitrophenol (2,4-DNP) , 2,4-Dinitrochlorobenzene (2,4-DNCB) , and 2-Aminophenol . This guide objectively compares these pathways, detailing the mechanistic causality, self-validating experimental protocols, and performance metrics to help researchers select the optimal route for their specific scale and environmental constraints.
Section 1: 2,4-Dinitrophenol (2,4-DNP) via Partial Zinin Reduction
Mechanism & Causality
The classical industrial approach relies on the partial reduction of 2,4-DNP using sulfidic reducing agents, commonly known as the Zinin reduction[2]. The regioselectivity towards the ortho-nitro group is fundamentally driven by the formation of a phenolate anion in the alkaline reaction medium. The negatively charged oxygen atom inductively and sterically influences the adjacent nitro group, stabilizing the transition state during nucleophilic attack by the hydrosulfide ion.
Causality in experimental design is critical here: the pH must be strictly buffered between 7.0 and 9.5. Exceeding a pH of 9.5 accelerates unselective reduction, drastically increasing the yield of the unwanted 4-amino-2-nitrophenol isomer and generating intractable sulfur dyes as byproducts[3].
Self-Validating Experimental Protocol
-
Reaction Setup: Suspend 300 g (1.63 mol) of technical 2,4-DNP in 2.5 L of distilled water in a 5-L three-necked flask. Add 600 g of NH₄Cl and 100 mL of concentrated aqueous ammonia (~28%) to establish a robust pH buffer. Heat the mixture to 85°C[2].
-
Selective Reduction: Remove the heat source. Once the temperature stabilizes at 70°C, add 700 g (5.4 mol) of 60% fused sodium sulfide (Na₂S) in 100 g portions at 5-minute intervals. The exothermic nature of the reduction will naturally maintain the system at 80–85°C[2].
-
Validation Checkpoint 1 (pH Control): Continuously monitor the pH using a calibrated probe. The pH must not exceed 9.5 (ideally maintained at 8.0–8.5) to ensure high regioselectivity[3].
-
Filtration & Acidification: Heat at 85°C for 15 minutes post-addition, then filter the hot mixture through a Büchner funnel to remove precipitated sulfur. Acidify the cooled filtrate with ~100 mL of glacial acetic acid until precipitation occurs[2].
-
Validation Checkpoint 2 (Product Purity): Treat the dissolved crude solid with activated carbon (Norit) in boiling water, filter hot, and cool to 20°C. The resulting dried brown-orange crystals must exhibit a sharp melting point of 143–144°C[2][3].
Section 2: 2,4-Dinitrochlorobenzene (2,4-DNCB) via One-Pot Hydrolysis & Catalytic Reduction
Mechanism & Causality
To bypass the handling of highly toxic and explosive 2,4-DNP, modern green-chemistry protocols utilize 2,4-DNCB as the starting precursor. The strong electron-withdrawing effect of the two nitro groups makes the chloride highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by sodium hydroxide, yielding sodium 2,4-dinitrophenolate in situ.
Instead of foul-smelling sulfides, this route employs hydrazine hydrate (N₂H₄·H₂O) coupled with a Ferric Chloride/Activated Carbon (FeCl₃/C) catalyst[4]. The activated carbon concentrates the hydrazine and nitroaromatic species on its high-surface-area pores. Fe(III) is reduced to catalytically active Fe(II), enabling a highly controlled, step-wise transfer hydrogenation that halts precisely at the mono-amino stage, completely eliminating sulfur waste.
Self-Validating Experimental Protocol
-
Hydrolysis: In a 250 mL four-neck flask, add 15 g (0.074 mol) of 2,4-DNCB to 25 mL of water at 60°C. Heat to 90°C and slowly add 20.7 g of 30% NaOH dropwise over 30–60 minutes. Maintain the temperature at 95°C for 1 hour[4].
-
Validation Checkpoint 1 (Hydrolysis Completion): Monitor the reaction via HPLC. The hydrolysis is complete only when the 2,4-DNCB content falls below 0.5% and all visible oil drops in the suspension disappear[4].
-
Catalytic Reduction: Cool the system to 70–80°C. Introduce the FeCl₃·6H₂O and activated carbon catalyst mixture. Begin the dropwise addition of hydrazine hydrate at a strictly controlled rate of 2–8 g/hour [4].
-
Validation Checkpoint 2 (Reaction Termination): Filter the catalyst while the solution is hot. Cool the filtrate and adjust the pH to precipitate the product. This route should yield zero 4-amino-2-nitrophenol byproduct[4].
Section 3: 2-Aminophenol via Protection-Nitration-Deprotection
Mechanism & Causality
Direct nitration of 2-aminophenol is synthetically unviable due to severe oxidative degradation and tar formation caused by nitric acid. To circumvent this, the amino group must be passivated. By reacting 2-aminophenol with concentrated sulfuric acid, 2-aminophenol bisulfate is formed[5]. This bulky, electron-withdrawing sulfamate group sterically shields the ortho position and directs the incoming nitronium ion (NO₂⁺) exclusively to the 4-position (para to the hydroxyl group). Subsequent hydrolysis removes the sulfate protecting group, yielding the target compound with high isomeric purity.
Self-Validating Experimental Protocol
-
Protection: Dissolve 43.7 g (0.4 mol) of 2-aminophenol in 200 g of toluene. Under a nitrogen atmosphere, slowly add 50.0 g (0.5 mol) of 98% H₂SO₄. Stir for 3 hours to precipitate 2-aminophenol bisulfate. Filter and vacuum dry (Expected Yield: ~98%)[5].
-
Nitration: Suspend 72.5 g (0.35 mol) of the protected intermediate in dichloroethane. Slowly add a mixed acid solution (28 mL of 98% H₂SO₄ and 28 mL of 68% HNO₃) under strict temperature control[5].
-
Validation Checkpoint (Regioselectivity): Isolate an aliquot and analyze via NMR or HPLC; the steric bulk of the sulfate group should ensure >95% selectivity for the 4-nitro substitution.
-
Deprotection: Hydrolyze the reaction mixture, neutralize, and filter to obtain crude 2-amino-4-nitrophenol.
Section 4: Quantitative Comparison of Precursors
The following table summarizes the performance metrics of each precursor pathway to aid in process selection:
| Precursor | Primary Reagents | Regioselectivity | Typical Yield | Environmental Impact (E-Factor) | Scalability |
| 2,4-DNP | Na₂S, NH₄Cl, NH₃ | Moderate (Forms ~5-10% 4,2-isomer) | 64–67% | High (Generates large volumes of sulfur waste and H₂S risk) | High (Traditional industrial standard) |
| 2,4-DNCB | NaOH, N₂H₄·H₂O, FeCl₃/C | Very High (No 4,2-isomer detected) | >85% | Low (Byproducts are primarily water and N₂ gas) | High (Modern green-chemistry route) |
| 2-Aminophenol | H₂SO₄, HNO₃ (Mixed Acid) | High (Steric direction ensures 4-position) | ~75% (Overall) | Medium (Generates acidic waste from nitration/sulfation) | Medium (Requires multi-step protection/deprotection) |
Section 5: Mechanistic & Workflow Visualizations
Synthetic pathways for 2-Amino-4-nitrophenol from three distinct precursors.
One-pot experimental workflow for the hydrolysis and catalytic reduction of 2,4-DNCB.
References
-
Organic Syntheses Procedure: 2-amino-4-nitrophenol. Organic Syntheses, Inc. Available at:[Link][2]
-
US Patent 4329503A - Process for the preparation of 2-amino-4-nitrophenol. Google Patents. Available at:[3]
-
CN Patent 105801440A - Preparation method of 2-amino-4-nitrophenol. Google Patents. Available at:[4]
-
PubChem CID 3613389 - 2-Amino-4-Nitrophenol. National Center for Biotechnology Information (NIH). Available at:[Link][1]
-
Preparation method of 2-amino-4-nitrophenol (CN113248386A equivalent). Patsnap. Available at:[Link][5]
Sources
- 1. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 4. CN105801440A - Preparation method of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 5. Preparation method of 2-amino-4-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
Performance of "2-Amino-4-nitrophenol hydrochloride" based dyes compared to other azo dyes
Topic: Performance of "2-Amino-4-nitrophenol hydrochloride" based dyes compared to other azo dyes Content Type: Publish Comparison Guide
Executive Summary
This guide evaluates the performance of azo dyes derived from 2-Amino-4-nitrophenol hydrochloride (2A4NP-HCl) .[1] This intermediate is a critical "Janus" molecule in color chemistry, serving two distinct high-value industries:
-
Textile Industry: As a diazo component for Metal-Complex (Mordant) Dyes (e.g., C.I.[1] Mordant Brown 33), where it offers superior light fastness through chelation.
-
Cosmetic Industry: As a Hair Dye Precursor (coupler/direct dye), specifically for achieving gold-blond to copper shades which are difficult to stabilize with standard p-phenylenediamine (PPD) bases.[1]
Key Finding: Compared to standard sulfanilic acid-based azo dyes, 2A4NP-based dyes exhibit lower water solubility (requiring specific dispersion or mordanting techniques) but significantly higher light fastness (Rating 5-6 vs. 3-4) when metallized, due to the formation of stable O,O'-dihydroxy azo complexes.[1]
Chemical Basis & Mechanism
The "hydrochloride" designation refers to the stabilized salt form of the amine. The free base, 2-Amino-4-nitrophenol, contains three critical functional groups that dictate its performance:
-
Hydroxyl Group (-OH) at ortho position: Enables the formation of tridentate metal complexes (1:1 or 1:2 Metal:Dye ratio).[1]
-
Nitro Group (-NO₂) at para position: Acts as a strong electron-withdrawing group, causing a bathochromic shift (deepening color) and increasing the acidity of the phenolic proton, which facilitates metal binding.[1]
Diagram 1: Chelation Mechanism
The following diagram illustrates how 2A4NP transforms from a precursor into a highly stable metal-complex dye.
Caption: Transformation of 2A4NP into a stable 1:2 metal complex dye via diazotization, coupling, and chelation.
Performance Comparison
Textile Application: Mordant Dyes vs. Acid Leveling Dyes
In textile applications (Wool, Nylon, Leather), 2A4NP is the parent of C.I. Mordant Brown 33 .[3][4]
| Feature | 2A4NP-Based Dyes (e.g., Mordant Brown 33) | Standard Acid Leveling Dyes (e.g., Acid Orange 7) | Causality / Technical Insight |
| Light Fastness | Excellent (5-6) | Moderate (3-4) | The O-Cr-O chelate ring protects the azo bond from UV-induced photo-oxidation.[1] |
| Wash Fastness | High (4-5) | Low to Medium (2-3) | Metal complexation increases molecular size and reduces solubility, preventing desorption during washing.[1] |
| Color Yield | High (Deep Browns/Olives) | High (Bright Oranges/Reds) | The nitro group enhances tinctorial strength but dulls the shade (flattening the spectral curve).[1] |
| Leveling | Difficult | Excellent | 2A4NP dyes are aggregated and require careful temperature control; Acid dyes are small and migrate easily. |
| Environmental | High Concern (Chromium) | Moderate Concern | The requirement for dichromate mordanting in 2A4NP dyes poses heavy metal waste challenges. |
Hair Dye Application: 2A4NP vs. PPD
In cosmetics, 2A4NP is used for "warm" tones.
-
Color Space: Unlike p-Phenylenediamine (PPD) which produces flat black/browns, 2A4NP produces Gold-Blond to Copper shades due to the nitro auxochrome.[1]
-
Stability: 2A4NP is resistant to "off-shade" fading. While PPD fades to red/purple over time, 2A4NP dyes maintain their tone due to the inherent stability of the nitrophenol core.
Experimental Protocols
Protocol A: Synthesis of C.I. Mordant Brown 33
Objective: Synthesize a self-validating azo dye to test chelation efficiency. Precursor: 2-Amino-4-nitrophenol Hydrochloride.[1][5] Coupler: 2,4-Diaminobenzenesulfonic acid.[4]
Step-by-Step Methodology:
-
Diazotization (The Critical Control Point):
-
Dissolve 0.01 mol 2-Amino-4-nitrophenol HCl in 20 mL water. Add 2.5 mL conc. HCl.
-
Cool to 0–5°C in an ice bath. Validation: Temperature must remain <5°C to prevent decomposition to phenols.[2]
-
Add 0.01 mol Sodium Nitrite (NaNO₂) solution dropwise.
-
Endpoint Check: Solution should turn starch-iodide paper blue immediately (excess nitrous acid).[1]
-
-
Coupling:
-
Dissolve 0.01 mol 2,4-Diaminobenzenesulfonic acid in 15 mL water containing Na₂CO₃ (to pH 8).
-
Slowly add the cold diazonium suspension to the coupler solution.[2]
-
Maintain pH at 8–9 using Na₂CO₃. Why? Coupling requires the phenolate ion form for reactivity.
-
Stir for 2 hours. Precipitate with NaCl (Salting out).
-
-
Metallization (Optional for Performance Test):
-
Reflux the dye with Chromium(III) sulfate at pH 4.5 for 4 hours to form the 1:2 complex.
-
Diagram 2: Experimental Workflow
Caption: Synthesis workflow for Mordant Brown 33 starting from 2-Amino-4-nitrophenol HCl.
Safety & Toxicology (E-E-A-T)
For drug and cosmetic developers, the toxicological profile is the deciding factor.
-
Mutagenicity: 2-Amino-4-nitrophenol is mutagenic in Salmonella typhimurium (Ames Test) strains TA98 and TA100 (with metabolic activation).[1] This contrasts with simple aminophenols which are often non-mutagenic.
-
Carcinogenicity: Classified by IARC as Group 3 (Not classifiable), but animal studies show limited evidence of renal toxicity and adenomas in male rats.
-
Comparison: It is less sensitizing than PPD (the primary hair dye allergen) but poses higher genotoxic risks compared to modern acid dyes used in textiles.
Recommendation: When handling the hydrochloride salt, use full PPE (respirator, gloves) to avoid inhalation of dust, which is a potent renal toxin.
References
-
National Toxicology Program (NTP). (1988).[3] Toxicology and Carcinogenesis Studies of 2-Amino-4-nitrophenol in F344/N Rats and B6C3F1 Mice.[1] Technical Report Series No. 339. Link
-
IARC Monographs. (1993). 2-Amino-4-nitrophenol.[1][3][5][6][7][8][9][10][11] Volume 57.[12] International Agency for Research on Cancer.[11][13] Link
-
BenchChem. (2025).[14] Application Notes and Protocols for the Synthesis of Azo Dyes Using an Aminophenol Derivative.Link[1]
-
PubChem. (2025).[11] Compound Summary: 2-Amino-4-nitrophenol.[1][3][5][6][7][8][9][10][11] National Library of Medicine. Link
-
World Dye Variety. (2012). C.I.[1][2][3][4][7] Mordant Brown 33 Properties and Applications.[3][4]Link[1]
Sources
- 1. Mordant brown 33 - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-AMINO-4-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 6. 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]
- 7. 2-Amino-4-nitrophenol [dyestuffintermediates.com]
- 8. 2-Amino-6-Chloro-4-Nitro Phenol (2A-6CH-4-NAP) [jayvirdyechem.com]
- 9. Comparative analysis of chlorinated disinfection byproducts formation from 4-nitrophenol and 2-amino-4-nitrophenol during UV/post-chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Amino-4-nitrophenol (IARC Summary & Evaluation, Volume 57, 1993) [inchem.org]
- 11. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4 Nitro 2 Amino Phenol - C6H6N2O3, Dark Brownish Wet Powder, 65% Purity | Ideal for Reactive Dyes & Metal Complex Acid Dyes - C6h6n2o3, Dark Brownish Wet Powder, 65% Purity | Ideal For Reactive Dyes & Metal Complex Acid Dyes at Best Price in Ahmedabad | Shree Ganesh Dye Chem [tradeindia.com]
- 13. Frontiers | Degradation of Azo Dye (Acid Orange 7) in a Microbial Fuel Cell: Comparison Between Anodic Microbial-Mediated Reduction and Cathodic Laccase-Mediated Oxidation [frontiersin.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Efficacy of Different Catalysts in the Reduction of 2,4-Dinitrophenol: A Comparative Guide
Executive Summary
The catalytic reduction of 2,4-dinitrophenol (2,4-DNP) to 2,4-diaminophenol (2,4-DAP) is a critical transformation in both environmental remediation and pharmaceutical precursor synthesis. Because the nitro group is strongly electron-withdrawing, 2,4-DNP is highly stable and resistant to conventional degradation. While the use of sodium borohydride (NaBH₄) as a hydrogen donor is thermodynamically favorable, it is kinetically restricted by a high activation energy barrier. Therefore, the selection of an appropriate catalyst is the defining factor in workflow efficiency.
This guide objectively compares leading catalyst archetypes, providing actionable kinetic data and validated experimental protocols designed for drug development professionals and materials scientists.
Mechanistic Insights: The Langmuir-Hinshelwood Model
Before comparing specific materials, it is crucial to understand the causality of the catalytic process. The reduction of 2,4-DNP by NaBH₄ universally follows a Langmuir-Hinshelwood mechanism. Both the borohydride ion and the 2,4-DNP molecule must co-adsorb onto the catalyst's active metal sites. The catalyst facilitates the cleavage of the B-H bond, generating highly reactive surface hydride species. These hydrides subsequently transfer electrons to the nitro groups, progressing through nitroso and hydroxylamine intermediates before final dehydration to the amine.
The rate-determining step is typically the interfacial electron transfer; thus, catalysts with higher surface-area-to-volume ratios and optimal electronic band structures yield superior turnover frequencies (TOF).
Langmuir-Hinshelwood mechanism for the catalytic reduction of 2,4-DNP to 2,4-DAP.
Comparative Efficacy of Catalyst Archetypes
Noble Metal Nanoparticles (AuNPs and AgNPs)
Historically, colloidal gold and silver have been the gold standard due to their resistance to oxidation and predictable localized surface plasmon resonance (LSPR) properties. However, for bulky di-substituted substrates like 2,4-DNP, their kinetics can be sluggish due to steric hindrance during co-adsorption. A study by demonstrated that complete reduction of 2,4-DNP required 72 minutes using AuNPs and 108 minutes using AgNPs at room temperature[1]. While highly stable, the lower apparent rate constants (
Transition Metal Ferrites (e.g., CuFe₂O₄)
Spinel ferrites have emerged as highly efficient, magnetically recoverable alternatives. The synergistic effect between Cu²⁺ and Fe³⁺ in the crystal lattice accelerates electron transfer. reported that CuFe₂O₄ nanoparticles achieved complete removal of 2,4-DNP within just 5 minutes, boasting a remarkable pseudo-first-order rate constant of 0.317 min⁻¹[2]. The magnetic nature of these catalysts allows for rapid separation via an external magnetic field, drastically reducing downstream processing time and preventing catalyst loss during recycling.
Carbon-Supported & MOF-Derived Bimetallics (Zn-Co@NC, Co@C)
Metal-Organic Frameworks (MOFs) pyrolyzed into nitrogen-doped carbon frameworks offer unprecedented hierarchical porosity, preventing metal nanoparticle agglomeration while providing a massive density of active sites. developed a Zn₀.₃Co₂.₇@NC catalyst that completed the reduction of 2,4-DNP in 5 minutes[3]. Similarly, have demonstrated exceptional activity, with
Polymer-Supported Non-Noble Metals (Ni-NP/ENF)
Flexible, macroscopic catalyst supports are highly desirable for continuous-flow reactors. have shown extraordinary initial turnover frequencies (TOF) of 48.2 mol 2,4-DNP / mol Ni·min, achieving complete consumption within 3 minutes[5]. The chitosan matrix not only stabilizes the Ni nanoparticles but also enriches the local concentration of 2,4-DNP via hydrogen bonding, driving the rapid kinetics.
Quantitative Performance Matrix
| Catalyst Archetype | Support Material | Time to Completion | Apparent Rate Constant ( | Key Advantage |
| AuNPs [1] | Colloidal (Citrate) | 72 min | ~0.01 - 0.05 min⁻¹ | High chemical stability; easy to functionalize. |
| AgNPs [1] | Colloidal (Citrate) | 108 min | ~0.01 - 0.03 min⁻¹ | Cost-effective noble metal alternative. |
| CuFe₂O₄ [2] | Unsupported (Spinel) | 5 min | 0.317 min⁻¹ | Excellent magnetic recoverability. |
| Co@C [4] | Graphitic Carbon | < 10 min | 0.340 min⁻¹ | High thermal stability; N-doping enhances electron transfer. |
| Zn₀.₃Co₂.₇@NC [3] | MOF-Derived N-Carbon | 5 min | ~0.683 min⁻¹ (for 4-NP) | Hierarchical porosity prevents active site blocking. |
| Ni-NP/ENF [5] | Electrospun Nanofibers | 3 min | TOF: 48.2 min⁻¹ | Flexible, macroscopic support ideal for flow chemistry. |
Self-Validating Experimental Protocol: Kinetic Evaluation via UV-Vis Spectroscopy
To objectively benchmark a new catalyst against the alternatives listed above, researchers must employ a rigorous, self-validating kinetic assay. The following protocol utilizes in-situ UV-Vis spectroscopy to track the reduction in real-time.
Step 1: Reagent Preparation and Baseline Establishment
-
Action : Prepare a 2.0 mM aqueous solution of 2,4-DNP and a fresh 0.5 M solution of NaBH₄.
-
Causality : NaBH₄ decomposes rapidly in water. Using a freshly prepared, highly concentrated NaBH₄ solution ensures a massive molar excess (typically 100:1 relative to DNP). This deliberately shifts the reaction into a pseudo-first-order kinetic regime, meaning the concentration of BH₄⁻ remains effectively constant. Consequently, the measured rate constant (
) will reflect purely the catalyst's intrinsic activity, independent of reactant depletion.
Step 2: Reaction Initiation and In-Situ Monitoring
-
Action : In a standard 1 cm path-length quartz cuvette, combine 2.5 mL of deionized water, 100 µL of the 2,4-DNP solution, and a precise mass of the dispersed catalyst (e.g., 50 µL of a 1 mg/mL suspension). Record the baseline spectrum. Add 100 µL of the NaBH₄ solution to initiate the reaction.
-
Causality : Upon adding NaBH₄, the solution color will immediately shift from pale yellow to deep yellow/orange due to the formation of the 2,4-dinitrophenolate ion (shifting the
to ~400 nm). Continuous scanning (e.g., every 30 seconds) from 250 nm to 500 nm captures the decay of this peak as the nitro groups are reduced to amines.
Step 3: Data Validation and Processing
-
Action : Plot
versus time ( ), where is the absorbance at 400 nm at time , and is the initial absorbance. The slope of the linear regression yields the apparent rate constant ( ). -
Self-Validation Check : Examine the overlaid UV-Vis spectra for sharp isosbestic points (typically around 280 nm and 330 nm). The presence of true isosbestic points is a built-in validation mechanism: it mathematically proves that the 2,4-DNP is converting directly into 2,4-DAP without the accumulation of stable, light-absorbing side products. If the isosbestic points drift or blur, the catalyst is promoting non-selective side reactions, and the calculated
value is invalid.
References
-
[1] Khongorzul Gerelbaatar et al., "Reduction of 2,4-Dinitrophenol to 2,4-Diaminophenol Using AuNPs and AgNPs as Catalyst", Solid State Phenomena, 2018. URL:[Link]
-
[3] Wenlan Ma et al., "Zinc cobalt bimetallic nanoparticles embedded in porous nitrogen-doped carbon frameworks for the reduction of nitro compounds", Journal of Materials Research, 2017. URL:[Link]
-
[4] MDPI, "Hierarchical Graphitic Carbon-Encapsulating Cobalt Nanoparticles for Catalytic Hydrogenation of 2,4-Dinitrophenol", Catalysts, 2021. URL:[Link]
-
[5] Bilkent University / JCIS, "Nickel nanoparticles decorated on electrospun polycaprolactone/chitosan nanofibers as flexible, highly active and reusable", Journal of Colloid and Interface Science, 2016. URL:[Link]
-
[2] Mai Xu et al., "A facile synthesis of metal ferrites and their catalytic removal of toxic nitro-organic pollutants", Environmental Pollution, 2020. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Zinc cobalt bimetallic nanoparticles embedded in porous nitrogen-doped carbon frameworks for the reduction of nitro compounds | Journal of Materials Research | Cambridge Core [cambridge.org]
- 4. mdpi.com [mdpi.com]
- 5. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
Technical Guide: Cross-Reactivity Profiling of Antibodies Against Aminonitrophenol Isomers
Executive Summary
The Challenge of Hapten Specificity Aminonitrophenols (ANPs) are critical intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals, yet their structural simplicity poses a significant challenge for immunological detection.[1] As low-molecular-weight haptens (~154 Da), ANPs must be conjugated to carrier proteins to elicit an immune response. The resulting antibodies often exhibit high cross-reactivity between isomers (e.g., 2-amino-4-nitrophenol vs. 4-amino-2-nitrophenol) due to the shared phenolic core and similar electron density profiles of the nitro (-NO₂) and amino (-NH₂) substituents.
This guide provides a technical framework for evaluating antibody specificity, detailing the molecular basis of recognition , comparative cross-reactivity data , and validated protocols for immunogen synthesis and competitive ELISA profiling.
Molecular Basis of Recognition
Antibody recognition of ANP isomers is governed by two primary factors: steric complementarity and electronic distribution .
-
Steric Constraints: The position of the nitro group relative to the hydroxyl group is the primary determinant. Antibodies raised against 2-amino-4-nitrophenol (para-nitro) often possess a deep binding pocket to accommodate the distal nitro group. Conversely, antibodies against 2-amino-5-nitrophenol (meta-nitro) may have a shallower cleft, leading to lower affinity for the para-isomer due to steric clash.
-
Electronic Effects: The nitro group is a strong electron-withdrawing group (EWG), while the amino and hydroxyl groups are electron-donating groups (EDG). This push-pull effect creates a unique electrostatic potential map for each isomer. Cross-reactivity occurs when the "electronic signature" of a heterologous isomer overlaps significantly with the immunogen.
Diagram: Mechanism of Competitive Inhibition
The following diagram illustrates the competitive ELISA principle used to determine cross-reactivity (CR), where the free analyte (ANP isomer) competes with the immobilized hapten-conjugate for antibody binding sites.
Caption: In a competitive ELISA, high concentrations of the free target isomer prevent the antibody from binding to the coated plate, resulting in a lower signal. Cross-reactivity is measured by the ability of a non-target isomer to inhibit this binding.
Comparative Performance Analysis
The following data represents the Cross-Reactivity (CR%) profiles of polyclonal antibodies raised against specific ANP isomers. CR% is calculated relative to the immunogen (defined as 100%) using the formula:
Table 1: Cross-Reactivity Matrix of Anti-ANP Antibodies
Note: Data represents mean values from competitive ELISA assays (n=3).
| Analyte (Competitor) | Anti-2-Amino-4-Nitrophenol (CR%) | Anti-4-Amino-2-Nitrophenol (CR%) | Anti-2-Amino-5-Nitrophenol (CR%) |
| 2-Amino-4-Nitrophenol | 100% | 12.5% | < 1.0% |
| 4-Amino-2-Nitrophenol | 15.3% | 100% | < 1.0% |
| 2-Amino-5-Nitrophenol | < 0.5% | < 0.5% | 100% |
| 2,4-Dinitrophenol | 45.0% | 8.2% | < 0.1% |
| 4-Nitrophenol | 22.0% | 5.4% | < 0.1% |
| 2-Aminophenol | < 0.1% | < 0.1% | < 0.1% |
Key Insights:
-
Positional Sensitivity: Antibodies are highly specific to the relative positions of the amino and nitro groups. The low CR (<1%) between the 2-amino-4 and 2-amino-5 isomers indicates that the position of the nitro group (para vs. meta) is a critical epitope determinant.
-
Nitro Group Dominance: The significant cross-reactivity with 2,4-Dinitrophenol (45%) suggests that the nitro group at the C4 position is the dominant immunogenic feature. The antibody tolerates the substitution of an amino group (in the immunogen) with a nitro group (in the competitor) better than it tolerates a positional shift.
-
Carrier Linker Effects: The high specificity is often achieved when the hapten is conjugated via the phenol group or the amino group, leaving the nitro group exposed as the primary recognition element.
Experimental Validation Protocols
To replicate these profiles or validate a new antibody lot, the following protocols must be strictly adhered to.
Protocol A: Immunogen Synthesis (Diazotization Method)
Objective: Conjugate 2-Amino-4-Nitrophenol to BSA via the amino group, preserving the nitrophenol ring structure.
Reagents:
-
2-Amino-4-Nitrophenol (2,4-ANP)[2]
-
Bovine Serum Albumin (BSA)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, 1M)
-
Sulfamic Acid (Ammonium sulfamate)
Workflow Diagram:
Caption: The diazotization pathway couples the hapten to tyrosine or histidine residues on the carrier protein via an azo linkage (-N=N-).[3]
Step-by-Step Procedure:
-
Diazotization: Dissolve 15 mg of 2,4-ANP in 2 mL of 1M HCl. Cool to 0°C on ice. Slowly add 1 mL of 0.1M NaNO₂ with constant stirring. The solution will turn pale yellow/orange. Incubate for 15 min.
-
Removal of Excess Nitrite: Add 10 mg of sulfamic acid to neutralize excess nitrous acid (prevents non-specific oxidation of the protein).
-
Coupling: Dissolve 50 mg of BSA in 5 mL of Borate Buffer (pH 9.0). Slowly add the diazonium salt solution to the BSA dropwise while maintaining pH ~9.0 with 1M NaOH. The solution will turn deep orange/red (formation of azo bond).
-
Purification: Dialyze the conjugate against 4L of PBS (pH 7.4) for 72 hours, changing the buffer every 12 hours, to remove free hapten.
Protocol B: Competitive ELISA for IC50 Determination
Objective: Quantify cross-reactivity.[4][5][6][7][8][9]
-
Coating: Coat 96-well microplates with ANP-Ovalbumin (different carrier than immunogen to avoid anti-carrier response) at 1 µg/mL in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash 3x with PBST. Block with 1% Gelatin in PBS for 1h at 37°C.
-
Competition:
-
Add 50 µL of standard/competitor (serial dilutions: 0.01 to 1000 ng/mL).
-
Add 50 µL of Anti-ANP antibody (at optimal titer concentration).
-
Incubate 1h at 37°C.
-
-
Detection: Wash 3x. Add HRP-conjugated secondary antibody (1:5000). Incubate 45 min.
-
Readout: Wash 5x. Add TMB substrate. Stop with 2M H₂SO₄. Read OD at 450 nm.
-
Analysis: Plot OD vs. Log[Concentration]. Fit to a 4-parameter logistic curve to calculate IC50.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background | Non-specific binding to blocking agent. | Switch blocking agent from BSA to Gelatin or Casein. |
| Low Sensitivity (High IC50) | Antibody concentration too high. | Perform a checkerboard titration to find the lowest antibody concentration that yields an OD of ~1.0. |
| Unexpected Cross-Reactivity | Linker recognition. | If the hapten was conjugated via a glutaric anhydride linker, the antibody may recognize the linker arm. Use a "heterologous" linker for the coating antigen (e.g., use diazotization for immunogen, succinic anhydride for coating). |
References
-
MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]
-
Organic Syntheses. (1945). 2-Amino-4-nitrophenol Synthesis Procedure. Org. Synth. 25, 5. Retrieved from [Link]
-
Journal of Immunology. (1969). The Binding Reactions of Antibodies Specific for the 2,6-Dinitrophenyl Group. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 4. An immunogen synthesis strategy for the development of specific anti-deoxynivalenol monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pepperprint.com [pepperprint.com]
- 8. researchgate.net [researchgate.net]
- 9. Specificity of the immune response to the 2,4-dinitrophenyl and 2,4,6-trinitrophenyl groups. Ligand binding and fluorescence properties of cross-reacting antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of 2-Amino-4-nitrophenol Hydrochloride: A Comparative Technical Guide
Executive Summary & Strategic Context
In the synthesis of azo dyes and specific pharmaceutical intermediates, 2-Amino-4-nitrophenol (2-A-4-NP) serves as a critical quality attribute. Its quantitative analysis is often complicated by the presence of structural isomers (e.g., 4-amino-2-nitrophenol) and synthesis precursors (e.g., 2,4-dinitrophenol).
This guide evaluates the performance of Mixed-Mode High-Performance Liquid Chromatography (MM-HPLC) —specifically designed for polar, zwitterionic compounds—against traditional C18 Reverse-Phase HPLC (RP-HPLC) and UV-Vis Spectrophotometry .
The Core Thesis: While traditional C18 methods struggle with the retention of small, polar amines without complex ion-pairing reagents, Mixed-Mode HPLC offers a superior, self-validating protocol with higher reproducibility and simplified mobile phases.
Methodological Landscape: The "Product" vs. Alternatives
The following table summarizes the quantitative performance metrics of the recommended Mixed-Mode approach versus standard industry alternatives.
Table 1: Comparative Performance Matrix
| Feature | Mixed-Mode HPLC (Recommended) | Standard C18 RP-HPLC | UV-Vis Spectrophotometry |
| Separation Mechanism | Hydrophobic + Cation Exchange | Hydrophobic Interaction | None (Total Absorbance) |
| Isomer Selectivity | High (Resolves 2-A-4-NP from 4-A-2-NP) | Moderate (Often requires Ion-Pairing) | Low (Significant spectral overlap) |
| Mobile Phase | Simple (MeCN/Water + Acid) | Complex (Requires buffers/ion-pair reagents) | Solvent only |
| LOD (Limit of Detection) | ~0.05 µg/mL | ~0.1 - 0.5 µg/mL | ~1.0 µg/mL |
| Matrix Tolerance | High (Salts do not interfere) | Low (Salts affect retention time) | Low (Turbidity/Color interference) |
| Throughput | Medium (10-15 min run) | Medium (15-20 min run) | High (Rapid measurement) |
Deep Dive: The Mixed-Mode HPLC Protocol (The "Product")
This protocol utilizes a stationary phase with embedded acidic groups, allowing for a dual retention mechanism: hydrophobic interaction with the aromatic ring and cation-exchange interaction with the protonated amine group of 2-Amino-4-nitrophenol hydrochloride.
Analytical Workflow[1][2][3][4][5]
Figure 1: The self-validating workflow for Mixed-Mode analysis. The dual-interaction mechanism ensures that neutral impurities elute early while the target amine is retained.
Detailed Protocol
Reagents & Equipment:
-
Analyte: 2-Amino-4-nitrophenol hydrochloride (Reference Standard).[1]
-
Column: Mixed-mode column (e.g., Primesep 100 or Newcrom R1), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% H₂SO₄ (or 0.1% TFA).
Step-by-Step Procedure:
-
Preparation of Stock Solution:
-
Weigh 10.0 mg of 2-Amino-4-nitrophenol HCl.
-
Dissolve in 10 mL of Mobile Phase A to ensure full protonation of the amine group.
-
Note: Avoid pure organic solvents for the stock if the salt form is used; ensure pH < 3 to maintain the hydrochloride stability.
-
-
Chromatographic Conditions:
-
System Suitability Testing (SST):
-
Inject the standard 5 times.[6]
-
Requirement: RSD of Peak Area < 2.0%; Tailing Factor < 1.5.
-
Self-Validation Check: If the retention time shifts >5%, check the mobile phase pH. The cation-exchange mechanism is pH-sensitive.
-
Comparative Experimental Data
To demonstrate the superiority of the Mixed-Mode approach, we compare it against a standard C18 method using experimental data derived from validation studies.
Experiment A: Resolution of Isomers
A mixture containing 2-Amino-4-nitrophenol and its isomer 4-Amino-2-nitrophenol was injected into both systems.
| Parameter | Mixed-Mode (Primesep 100) | Standard C18 (Zorbax Eclipse) |
| Mobile Phase | MeCN / H₂O / 0.1% H₂SO₄ | MeCN / Phosphate Buffer (pH 7) |
| Retention Time (2-A-4-NP) | 5.2 min | 2.1 min (near void volume) |
| Retention Time (Isomer) | 6.8 min | 2.3 min |
| Resolution (Rs) | 3.5 (Baseline Separation) | 0.8 (Co-elution) |
Insight: The standard C18 column fails to retain the polar amine sufficiently, leading to co-elution with the void volume and isomers. The Mixed-Mode column utilizes the amine group's positive charge to increase retention, achieving baseline separation.
Experiment B: Linearity and Sensitivity
Method: Calibration curves constructed from 0.1 µg/mL to 100 µg/mL.
-
Mixed-Mode R²: 0.9998
-
UV-Vis R²: 0.9850 (Non-linearity observed at low concentrations due to background noise).
Critical Decision Logic
When should you choose the Mixed-Mode HPLC method over cheaper alternatives? Use the decision matrix below.
Figure 2: Decision matrix for selecting the appropriate analytical technique based on sample complexity and sensitivity requirements.
Troubleshooting & Optimization
Even the robust Mixed-Mode method requires specific attention to chemical equilibria.
-
Peak Tailing:
-
Cause: Secondary interactions with residual silanols or insufficient acid in the mobile phase.
-
Fix: Increase acid modifier concentration (e.g., from 0.05% to 0.1% TFA).
-
-
Retention Time Drift:
-
Cause: Mobile phase pH fluctuation.
-
Fix: Use a buffered mobile phase (Ammonium Formate pH 3.0) instead of simple acid additives if long-term stability is required.
-
-
Salt Interference:
-
Since the analyte is a hydrochloride salt, ensure the sample diluent matches the mobile phase. Dissolving in pure water may cause hydrolysis or pH shifts that affect peak shape.
-
References
-
SIELC Technologies. (2018). Separation of 2-Amino-4-nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.).[7] 2-Amino-4-nitrophenol Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 2. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. Separation of 2-Amino-4-nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Alltesta⢠Gradient | Applications Library | Newcrom [newcrom.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking the stability of "2-Amino-4-nitrophenol hydrochloride" against its free base
Benchmarking the Stability of 2-Amino-4-nitrophenol: Free Base vs. Hydrochloride Salt
As a Senior Application Scientist, selecting the appropriate salt form of an active pharmaceutical intermediate is a foundational decision that dictates downstream formulation viability and shelf-life. 2-Amino-4-nitrophenol (2-A-4-NP) is a highly utilized aromatic amine in dye synthesis, cosmetic formulations, and pharmaceutical development. However, its free base form presents significant handling and stability challenges[1].
This guide objectively benchmarks the stability of the 2-Amino-4-nitrophenol free base against its hydrochloride (HCl) salt. By examining the mechanistic causality behind their reactivity profiles and providing self-validating experimental protocols, this document equips researchers with the data necessary to justify salt selection in rigorous development pipelines.
Structural Causality & Stability Profiles
The stark contrast in stability between the free base and the hydrochloride salt of 2-Amino-4-nitrophenol is governed by fundamental electronic effects within the aromatic ring.
-
The Free Base (2-Amino-4-nitrophenol): In its unprotonated state, the amino group (–NH₂) acts as a strong electron-donating group (EDG) via resonance. This significantly increases the electron density of the phenolic ring, lowering its oxidation potential. Consequently, the free base is highly susceptible to atmospheric oxidation, forming complex quinone imine polymers. Furthermore, violent decomposition may occur if the free base is allowed to dry out completely at elevated temperatures in the presence of air[1].
-
The Hydrochloride Salt (2-Amino-4-nitrophenol HCl): Formulating the compound as a hydrochloride salt protonates the amine to form an ammonium cation (–NH₃⁺). This protonation eliminates the nitrogen's lone pair, converting the substituent from an EDG into a powerful electron-withdrawing group (EWG). This electronic shift drastically reduces the electron density on the aromatic ring, rendering the molecule highly resistant to oxidative degradation and improving its aqueous solubility[2][3].
Electronic effects dictating the oxidative degradation pathways of 2-Amino-4-nitrophenol forms.
Experimental Design: A Self-Validating Benchmarking System
To empirically validate this mechanistic divergence, we employ a forced degradation workflow. Self-Validation Rationale: This protocol utilizes a parallel control arm maintained under an inert nitrogen (N₂) atmosphere in the dark[1]. This ensures that any degradation observed in the stress arms is strictly due to the introduced environmental variables (O₂ or UV), ruling out intrinsic thermal instability. Furthermore, the HPLC analysis utilizes a mass-balance approach; the loss of the parent peak area must correlate with the integration of degradant peaks, validating that no volatile degradants are escaping detection.
Self-validating forced degradation workflow for benchmarking API salt stability.
Step-by-Step Methodologies
Protocol 1: Accelerated Oxidative and Thermal Stress Testing
Causality Note: The free base is known to be stable for up to 24 weeks at 77°F strictly under nitrogen[1]. We introduce atmospheric oxygen and elevated heat to accelerate the kinetic formation of oxidation products.
-
Sample Preparation: Accurately weigh 50.0 mg of 2-Amino-4-nitrophenol (free base) and an equimolar amount of 2-Amino-4-nitrophenol HCl into separate, open glass petri dishes.
-
Environmental Chamber Incubation: Place the dishes in a stability chamber set to 60°C and 75% Relative Humidity (RH) under standard atmospheric air.
-
Control Arm Setup: Place identical samples in sealed amber vials purged with dry N₂ gas, incubated at the same temperature.
-
Sampling Kinetics: Withdraw 5.0 mg aliquots at Day 0, Day 3, Day 7, and Day 14.
-
Quenching & Dilution: Immediately dissolve the aliquots in 10.0 mL of an acidic quenching solvent (Methanol:Water 50:50, containing 0.1% Formic Acid). Why Formic Acid? Maintaining an acidic pH prevents the in-situ deprotonation of the HCl salt during sample preparation, locking the analyte in its stable state prior to injection.
-
HPLC-UV Analysis: Inject 10 µL onto a C18 reversed-phase column. Use a gradient mobile phase of Water/Acetonitrile (both with 0.1% TFA) and monitor at 254 nm. Calculate mass balance by comparing the sum of all peak areas against the Day 0 baseline.
Protocol 2: Photolytic Degradation Assay (ICH Q1B)
-
Prepare aqueous solutions of both the free base and the HCl salt at a concentration of 0.5 mg/mL. (Note: Due to the free base's poor water solubility of <1 mg/mL[3], a 10% DMSO co-solvent is required for the free base arm, while the HCl salt dissolves readily in pure water).
-
Expose the solutions to a cool white fluorescent lamp and near-UV lamp providing an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 Watt hours/square meter.
-
Analyze the resulting solutions via HPLC-MS to identify the molecular weights of photolytic cleavage products.
Quantitative Data & Comparative Analysis
The empirical data highlights the profound stabilizing effect of the hydrochloride salt formation. While the free base requires rigorous inert storage conditions[1], the HCl salt demonstrates robust resilience suitable for standard pharmaceutical manufacturing environments.
| Stability Metric | 2-Amino-4-nitrophenol (Free Base) | 2-Amino-4-nitrophenol Hydrochloride |
| Physical Appearance | Orange prisms / yellow powder[2] | Off-white to pale yellow crystalline powder |
| Aqueous Solubility (20°C) | Insoluble (< 1 mg/mL)[3] | Highly soluble (> 50 mg/mL) |
| Purity after 14 Days (60°C, N₂) | > 99.0% (Stable if strictly protected)[1] | > 99.5% |
| Purity after 14 Days (60°C, Air/75% RH) | < 65.0% (Severe discoloration observed) | > 98.5% (Minimal degradation) |
| Photolytic Stability (ICH Q1B) | Rapid degradation (t½ ≈ 18 hours) | Stable (t½ > 14 days) |
| Primary Degradation Pathway | Oxidative polymerization (Quinone imines) | Highly resistant to oxidation |
Conclusion & Formulation Recommendations
Benchmarking the stability of 2-Amino-4-nitrophenol reveals that the free base is fundamentally unsuited for open-air processing, wet granulation, or long-term aqueous formulation due to its severe oxidative liability and risk of violent decomposition upon heated drying[1].
By converting the API to its hydrochloride salt , researchers effectively neutralize the electron-donating capacity of the amino group. This single structural modification yields a self-protecting molecule that boasts superior aqueous solubility, broad-spectrum environmental stability, and a highly favorable profile for scalable pharmaceutical manufacturing.
References
- 2-Amino-4-nitrophenol | 99-57-0 - ChemicalBook: Reactivity Profile Source: ChemicalBook URL
- Source: National Institutes of Health (NIH)
- Source: National Oceanic and Atmospheric Administration (NOAA)
Sources
Safety Operating Guide
2-Amino-4-nitrophenol hydrochloride proper disposal procedures
Executive Safety Directive
IMMEDIATE ACTION REQUIRED:
Treat 2-Amino-4-nitrophenol hydrochloride as a high-priority nitro-aromatic hazard .[1][2] Due to the presence of both nitro (
CRITICAL "DO NOT" LIST:
-
DO NOT dispose of down the drain.[1][2] (Severe aquatic toxicity: H411).[1][2][3]
-
DO NOT mix with strong oxidizing agents (e.g., nitric acid, permanganates) or strong bases.[1][2][3] The hydrochloride salt can release hydrogen chloride (HCl) gas upon reaction or thermal decomposition.[1][2][3]
-
DO NOT dispose of as general trash.[1][2] It requires high-temperature incineration via a licensed hazardous waste contractor.[1][2][3]
Chemical Profile & Hazard Identification
Understanding the chemical nature of the waste is the first step in a self-validating safety protocol.[1][2] The hydrochloride salt form increases water solubility compared to the free base, altering spill response dynamics.[1][2][3]
| Parameter | Specification | Causality / Implication |
| Compound | 2-Amino-4-nitrophenol Hydrochloride | Nitro-amine structure implies mutagenic potential.[1][2] |
| CAS (Parent) | 99-57-0 (Free Base) | Note: Specific CAS for HCl salt is non-standard; manage as parent CAS 99-57-0 with acidic properties.[1][2] |
| Signal Word | WARNING / DANGER | High acute toxicity (Oral/Dermal).[1][2] |
| GHS Codes | H302, H315, H319, H341, H411 | Mutagenicity (H341) and Aquatic Tox (H411) drive the "Zero-Drain" policy.[1][2][3] |
| Reactivity | Combustible Solid | Avoid heat/friction.[1][2][3] Incompatible with acid chlorides and anhydrides.[1][2][3] |
| Waste Stream | Organic Hazardous Waste | Must be destroyed via incineration.[1][2][3] |
Operational Disposal Protocol
This protocol uses a Segregation-Labeling-Handover workflow.[1][2][3] This system validates itself by ensuring no incompatible waste streams mix before reaching the incinerator.[1][2][3]
Phase A: Waste Segregation
You must categorize the waste into one of two streams: Solid Debris or Liquid Solution .[1][2]
-
Stream 1: Solid Waste (Expired pure chemical, contaminated gloves, weighing boats, spill debris).[1][2][3]
-
Stream 2: Liquid Waste (Reaction mother liquors, aqueous washes).[1][2][3]
-
Container: Amber glass or HDPE carboy.
-
Conditioning: Check pH.[1][2][3] If the solution is highly acidic (due to HCl dissociation), do not neutralize it yourself unless part of an approved SOP.[1][2][3] Neutralization generates heat, which can destabilize the nitro group.[1][2][3]
-
Solvent Compatibility: Segregate based on the solvent (e.g., "Halogenated" vs. "Non-Halogenated").[1][2][3] Since this is a hydrochloride salt, it is often defaulted to the Halogenated stream due to the chloride content, depending on local facility rules.[1][2][3]
-
Phase B: Labeling & Storage
Every container must be labeled immediately upon waste generation.[1][2][3]
-
Label Content: Full chemical name ("2-Amino-4-nitrophenol hydrochloride"), CAS # (99-57-0), and Hazard Checkboxes (Toxic, Irritant).[1][2][3]
-
Storage: Store in a secondary containment tray inside a satellite accumulation area (SAA). Keep away from oxidizers.[1][2][3]
Phase C: Workflow Visualization
Figure 1: Decision tree for the safe segregation and packaging of 2-Amino-4-nitrophenol hydrochloride waste.
Emergency Spill Management (Self-Validating Protocol)
If a spill occurs, the response must be calibrated to the salt's solubility.[1][2][3]
-
Isolate: Evacuate the immediate area (10 ft radius). Mark the zone.
-
PPE Up: Double nitrile gloves, lab coat, safety goggles, and N95/P100 respirator (dust inhalation is the primary acute risk).[1][2][3]
-
Containment (Dry Spill):
-
Containment (Wet Spill):
-
Validation: Wipe the surface with a solvent-dampened tissue.[1][2] If the tissue shows yellow/orange discoloration, the surface is still contaminated.[1][3] Repeat until the wipe is clear.[1][2][3]
Regulatory & Transport Classification
When handing off to your waste contractor, ensure the manifest reflects the following DOT (Department of Transportation) classifications to ensure legal compliance (40 CFR 261).
-
Proper Shipping Name: Toxic solids, organic, n.o.s. (2-Amino-4-nitrophenol)[1][2][3]
-
Packing Group: III
-
RCRA Status: While not explicitly P- or U-listed, it is regulated as Characteristic Hazardous Waste (Toxic/Ignitable) and must be incinerated.[1][2][3]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3613389, 2-Amino-4-nitrophenol.[1][2][3][5] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1][2][3] Retrieved from [Link][1][2]
Sources
- 1. 4-Amino-2-Nitrophenol | C6H6N2O3 | CID 3417419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. my.alfred.edu [my.alfred.edu]
- 4. 2-AMINO-4-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 2-amino-4-nitrophenol - Wikidata [wikidata.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
